Valeranone
描述
Structure
3D Structure
属性
CAS 编号 |
1803-39-0 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |
InChI 键 |
HDVXJTYHXDVWQO-NWANDNLSSA-N |
SMILES |
CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |
手性 SMILES |
CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |
规范 SMILES |
CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |
同义词 |
valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |
产品来源 |
United States |
Foundational & Exploratory
Valeranone: A Technical Guide to its Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone is a bicyclic sesquiterpenoid ketone that has garnered significant interest within the scientific community.[1][2] Primarily found in the essential oils of plants from the Valeriana genus, particularly Valeriana officinalis, this natural compound is a key contributor to the plant's characteristic aroma and has been investigated for a range of biological activities.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action. Detailed experimental protocols for its analysis and a summary of its quantitative data are also presented to support further research and development.
Chemical Structure and Identity
This compound possesses a complex decalin backbone, which consists of two fused cyclohexane (B81311) rings.[1] Its systematic IUPAC name is (4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. The molecule is characterized by a ketone functional group and specific stereochemistry that is crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | (4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
| Molecular Formula | C₁₅H₂₆O |
| Molecular Weight | 222.37 g/mol |
| CAS Number | 55528-90-0 |
| SMILES | CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |
| InChI | InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg | [4] |
| Solubility | Soluble in DMSO and alcohol. Insoluble in water. | [1] |
| logP (o/w) | 4.40 (estimated) | [4] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [4] |
| Flash Point | 249.00 °F (120.40 °C) (estimated) | [4] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Observations |
| ¹H NMR | Protons adjacent to the carbonyl group typically appear in the δ 2.0-3.0 ppm region. The isopropyl group shows characteristic coupling patterns. |
| ¹³C NMR | The carbonyl carbon exhibits a characteristic signal in the δ 210-220 ppm region. |
| Mass Spectrometry | The molecular ion peak is observed at m/z 222. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the ketone (C=O) stretching vibration is present. |
Biological Activity and Mechanism of Action
This compound has been shown to exhibit several biological activities, with its effects on the central nervous system being the most studied.
-
Sedative and Anxiolytic Effects: this compound is believed to contribute to the sedative and anxiety-reducing properties of valerian extracts.[1]
-
Antispasmodic Activity: The compound has demonstrated the ability to relax smooth muscle preparations.
-
Antimicrobial and Antioxidant Properties: Some studies have suggested that this compound possesses antimicrobial and antioxidant capabilities.
The primary mechanism of action for this compound's sedative and anxiolytic effects is thought to be its modulation of the gamma-aminobutyric acid (GABA) system .[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. This compound is believed to enhance the inhibitory effects of GABA by interacting with GABA-A receptors, leading to a state of relaxation and sedation.[1] While the precise binding site and subunit specificity are still under investigation, this interaction is considered central to its pharmacological profile.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of this compound from Valeriana officinalis roots is outlined below. This protocol may require optimization based on the specific plant material and available equipment.
1. Extraction:
-
The primary method for extracting the essential oil containing this compound from Valeriana officinalis roots is steam distillation .[1]
-
Finely ground, dried root material is subjected to steam, which volatilizes the essential oils. The steam and oil vapor are then condensed and collected.
2. Fractionation:
-
The collected essential oil is then subjected to solvent extraction to separate compounds based on polarity. A nonpolar solvent like hexane (B92381) can be used to selectively extract less polar compounds, including this compound.[5]
3. Chromatographic Purification:
-
Column Chromatography: The hexane extract is concentrated and loaded onto a silica (B1680970) gel column. Elution with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) allows for the separation of different components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative TLC or HPLC to obtain the pure compound.[5] A reversed-phase C18 column is often suitable for HPLC separation.[1]
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).
-
The purified this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard.
-
2D NMR experiments such as COSY and HSQC can be performed for complete structural assignment.
2. Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds like this compound.[1]
-
An apolar capillary column (e.g., HP-5) is commonly used for separation.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The fragmentation pattern is analyzed to confirm the structure.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum of the purified compound is obtained using an FTIR spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a suitable solvent (e.g., CCl₄).
Conclusion
This compound stands out as a significant bioactive compound with potential therapeutic applications, particularly in the realm of central nervous system disorders. Its well-defined chemical structure and physicochemical properties provide a solid foundation for further investigation. The established biological activity, primarily through the modulation of the GABAergic system, offers a clear direction for drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to isolate, purify, and characterize this compound, facilitating continued exploration of its pharmacological potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in clinical settings.
References
- 1. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 2. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 55528-90-0 [thegoodscentscompany.com]
- 4. (-)-valeranone, 5090-54-0 [thegoodscentscompany.com]
- 5. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]
Valeranone: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeranone, a bicyclic sesquiterpenoid, is a key bioactive compound found in various medicinal plants, most notably in the Valerianaceae family. It is recognized for its potential sedative, anxiolytic, and antispasmodic properties, making it a compound of significant interest for pharmaceutical research and development. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its quantitative distribution. Furthermore, it elucidates the current understanding of its biosynthetic pathway, from the precursor farnesyl pyrophosphate (FPP) to the final sesquiterpenoid structure. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are also provided, alongside diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Natural Sources of this compound
This compound is predominantly found in the essential oils of plants belonging to the Valerianaceae family. The primary and most well-documented source is Valeriana officinalis L., commonly known as valerian.[1][2] The compound is also a significant constituent of Nardostachys jatamansi (D.Don) DC., also known as spikenard or jatamansi, another member of the Valerianaceae family.[3][4] While present in other related species, these two represent the most significant natural reservoirs of this compound. The concentration of this compound can vary depending on the plant's geographical origin, cultivation conditions, and harvesting time.[1][5]
Table 1: Quantitative Distribution of this compound in Natural Sources
| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of Essential Oil) | Reference(s) |
| Valeriana officinalis | Roots and Rhizomes | Hydrodistillation | 7.17 - 13.59 | [1] |
| Valeriana officinalis | Roots and Rhizomes | Supercritical CO2 Extraction | 4.11 | [6][7][8][9] |
| Valeriana officinalis (Iranian origin) | Roots | Hydrodistillation | 4.11 | [6][7][8][9] |
| Valeriana officinalis (in vitro cultures) | - | - | 17.2 | [1] |
| Valeriana wallichii | Rhizomes | - | 2.0 | [10] |
| Nardostachys jatamansi | Subterranean parts | - | Not explicitly quantified as a percentage of essential oil, but isolated as a major sesquiterpene. | [3] |
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[11] The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP).[11][12][13]
The subsequent steps leading to this compound are catalyzed by a class of enzymes known as sesquiterpene synthases (TPS) and further modifying enzymes like cytochrome P450s.[11][14][15] The proposed biosynthetic pathway for this compound in Valeriana officinalis involves the cyclization of FPP.[11][14][15] One proposed precursor for this compound is germacrene C.[14][16] The enzyme VoTPS7, a germacrene C synthase found in the roots of V. officinalis, is thought to catalyze the initial cyclization of FPP.[14][16] Subsequent enzymatic steps, likely involving internal ring formation, hydroxylation, and reduction, would then convert germacrene C into the final this compound structure.[11][14]
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound and other sesquiterpenes from dried and powdered plant material, such as the roots and rhizomes of Valeriana officinalis.[14][17][18]
Materials:
-
Dried and powdered plant material (e.g., V. officinalis roots)
-
n-Hexane (or a hexane:ethyl acetate (B1210297) mixture)[14][17]
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Weigh the powdered plant material and place it in a suitable vessel (e.g., a centrifuge tube).[14]
-
Add the extraction solvent (e.g., n-hexane) at a ratio of approximately 30 mL of solvent per 10 g of plant material.[14]
-
Sonicate the mixture at room temperature for 30 minutes to facilitate the extraction of secondary metabolites.[14]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.[14]
-
Carefully collect the supernatant.
-
Repeat the extraction process with the remaining plant pellet to ensure maximum recovery.
-
Combine the supernatants and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 35 °C) to reduce the volume.[14]
-
For final concentration, the extract can be dried under a gentle stream of nitrogen gas.[14][17]
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[6][9][19]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS)[9]
-
Helium as carrier gas
Typical GC-MS Conditions:
-
Injector Temperature: 200°C[9]
-
Carrier Gas Flow Rate: 1 mL/min[9]
-
Oven Temperature Program: Start at 50°C (hold for 1 min), then ramp to 250°C at 3°C/min, and hold for 10 min.[9]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550 amu.[9]
Procedure:
-
Prepare a diluted sample of the crude extract in a suitable solvent (e.g., hexane).
-
Inject an appropriate volume of the sample into the GC-MS system.
-
Acquire the data according to the specified instrument conditions.
-
Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern, including a molecular ion peak (M+) at m/z 222.[20]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural confirmation of isolated compounds like this compound.[21][22] Both 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HMBC, HSQC), are employed for complete structural assignment.[21]
Key NMR Spectral Features of this compound:
-
13C NMR: The carbonyl carbon (C=O) signal appears in the downfield region, typically around δ 217.9 ppm.[20]
-
1H NMR: The proton signals are spread across the spectrum, with characteristic chemical shifts and coupling constants that can be assigned to the specific protons in the bicyclic structure of this compound.[20]
The detailed assignment of all proton and carbon signals requires a comprehensive analysis of 1D and 2D NMR data, often aided by computational chemistry methods like Density Functional Theory (DFT) calculations to predict chemical shifts and coupling constants.[21][22]
Conclusion
This compound stands out as a sesquiterpenoid with significant therapeutic potential, primarily sourced from Valeriana officinalis and Nardostachys jatamansi. Understanding its biosynthesis, from the fundamental precursor FPP through the action of specific sesquiterpene synthases, opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. The detailed experimental protocols provided herein offer a solid foundation for researchers to extract, identify, and quantify this compound, thereby facilitating further pharmacological investigation and potential drug development. The continued exploration of the biosynthetic pathway and the application of advanced analytical techniques will be crucial in fully harnessing the potential of this valuable natural compound.
References
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sentosacy.com [sentosacy.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. brainkart.com [brainkart.com]
- 13. researchgate.net [researchgate.net]
- 14. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]
- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 21. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 22. DFT and NMR parameterized conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Valeranone from Valeriana officinalis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for isolating valeranone, a significant bicyclic sesquiterpenoid, from the roots and rhizomes of Valeriana officinalis. This compound is a key component of the plant's essential oil and is noted for its contribution to the plant's biological activity.[1][2] This guide details common extraction techniques, purification protocols, and analytical methods for quantification and structural elucidation, presenting a workflow for obtaining pure this compound for research and development purposes.
Extraction of this compound-Rich Fractions
The initial step in isolating this compound involves extracting the essential oil or a crude extract from the dried and powdered roots and rhizomes of Valeriana officinalis. The choice of extraction method significantly influences the yield and chemical profile of the extract, including the relative concentration of this compound.[3]
Common Extraction Methods
Several methods are employed for this purpose, each with distinct advantages and outcomes. The most prevalent techniques are steam distillation, hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE) with CO₂.
-
Steam Distillation/Hydrodistillation: These are traditional methods for extracting volatile compounds and essential oils from plant material.[1] Hydrodistillation, in particular, has been used to obtain Valeriana officinalis essential oil where major constituents identified included bornyl acetate (B1210297), valerenic acid, (Z)-valernyl acetate, and acetoxythis compound. Steam distillation is a high-efficiency process often used in industrial settings.[4][5]
-
Solvent Extraction: This method uses organic solvents to extract a broader range of compounds. Common solvents include ethanol (B145695) or hydroalcoholic solutions.[4][5][6] The process can be performed through maceration or percolation at controlled temperatures (e.g., 40-60°C) to preserve volatile components.[4] A patented process describes using 50% to 100% (v/v) ethanol and heating the mixture to 70-80°C for at least two hours.[6]
-
Supercritical Fluid Extraction (SFE): This advanced technique utilizes supercritical CO₂ as a solvent. SFE is known for its ability to extract compounds at low temperatures, thus preventing thermal degradation of labile molecules.[7][8] Operating conditions, such as temperature (313-323 K) and pressure (10-15 MPa), can be optimized to selectively extract certain compounds.[8][9] The addition of a modifier like ethanol can enhance the extraction yield of more polar compounds, such as valerenic acids.[10]
Table 1: Comparison of Extraction Methods and this compound Yield
| Extraction Method | Key Parameters | Typical this compound Content in Essential Oil/Extract | Major Co-extracted Compounds | Reference(s) |
| Hydrodistillation | Water distillation | 7.17–13.59% | Bornyl acetate, Valerianol, Camphene | [3] |
| Supercritical CO₂ Extraction | 313 K, 10 MPa | 4.11% | Valerianol, (Z)-valerenyl acetate, Valerenal, α-kessyl acetate | [11][12] |
| Solvent Extraction (Ethanol) | 70-80°C, >2 hours | Not explicitly quantified for this compound, but preserves volatile oils. | Valerenic acids, Valepotriates | [6] |
Purification and Isolation of this compound
Following the initial extraction, the crude essential oil or extract, which is a complex mixture of phytochemicals, must be purified to isolate this compound. Column chromatography is the primary technique for this separation.
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being eluted by a mobile phase.[13] For separating compounds with close polarities, which is common in natural product extracts, a long column with small particle size silica (B1680970) gel (e.g., mesh size 230-400) can provide better resolution.[14]
Table 2: General Parameters for Column Chromatography
| Parameter | Description | Typical Implementation |
| Stationary Phase | The solid adsorbent material. | Silica gel is commonly used for normal-phase chromatography.[13] |
| Mobile Phase | The solvent or solvent mixture that carries the extract through the column. | A non-polar solvent system, such as hexane (B92381) with a gradient of a slightly more polar solvent like ethyl acetate, is used.[15][16] |
| Elution | The process of passing the mobile phase through the column. | Gradient elution, where the polarity of the mobile phase is gradually increased, is effective for separating complex mixtures.[15] |
| Fraction Collection | Collecting the eluent in separate fractions. | Fractions are collected sequentially and monitored for composition. |
| Monitoring | Analyzing the collected fractions to identify those containing the target compound. | Thin-Layer Chromatography (TLC) is used to analyze the fractions. Fractions with similar TLC profiles are pooled.[13] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
-
Preparation: Grind dried Valeriana officinalis roots to a uniform particle size (e.g., 0.4 mm).[8]
-
Extraction: Load the ground material into the SFE vessel.
-
Set Parameters:
-
Collection: The extract is collected in a separator vessel as the CO₂ returns to a gaseous state.
-
Post-Processing: The resulting oleoresin is collected for further purification.
Protocol 2: Column Chromatography for this compound Isolation
-
Preparation: Dissolve the crude extract from SFE in a minimal amount of a non-polar solvent (e.g., hexane).
-
Column Packing: Prepare a glass column packed with silica gel (230-400 mesh) as a slurry in hexane.
-
Loading: Carefully load the dissolved extract onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).
-
Fraction Monitoring: Collect fractions and analyze them using TLC with a mobile phase such as hexane:ethyl acetate (9:1 v/v). Visualize spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).[17]
-
Pooling and Concentration: Combine fractions containing pure this compound (identified by comparing with a standard on TLC) and concentrate using a rotary evaporator.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute the isolated fraction or essential oil in a suitable solvent (e.g., hexane).
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for essential oil analysis, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
-
GC Conditions:
-
MS Conditions:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a reference standard or by matching the mass spectrum with libraries such as NIST or Wiley.[11][18]
Analytical Characterization
Once isolated, the identity and purity of this compound must be confirmed. GC-MS is used for initial identification and purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a characteristic fragmentation pattern with a molecular ion peak (M+) at m/z 222, corresponding to its molecular formula C₁₅H₂₆O.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.[1][20]
-
¹³C NMR (in CDCl₃): The carbonyl carbon (C=O) signal appears in the characteristic downfield region around δ 217.9 ppm.[19]
-
¹H NMR (in CDCl₃): The spectrum displays complex multiplets for the aliphatic protons. Protons adjacent to the carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[1] The isopropyl group gives rise to characteristic doublet signals for the methyl protons.[1]
Table 3: Key NMR Spectral Data for this compound
| Nucleus | Key Chemical Shifts (δ, ppm) in CDCl₃ | Description | Reference(s) |
| ¹³C NMR | ~217.9 | Carbonyl Carbon (C=O) | [19] |
| 55.3, 51.3, 48.4, 43.9, 42.6, 39.4, 33.4, 32.4, 27.0, 24.9, 19.9, 19.6, 16.9, 14.5 | Skeletal and Methyl Carbons | [19] | |
| ¹H NMR | 2.77 (2H, 2xd, J = 18.0 Hz) | Protons at C-7 | [19] |
| 1.14 (3H, d, J = 8.0 Hz) | Secondary Methyl Group | [19] | |
| 1.01 (3H, s) and 0.93 (3H, s) | Tertiary Methyl Groups | [19] |
Visualized Workflows and Relationships
This compound Isolation and Analysis Workflow
The following diagram illustrates the complete workflow from the plant material to the characterization of pure this compound.
References
- 1. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 4. mechotech.in [mechotech.in]
- 5. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 6. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 7. Study on Supercritical Fluid CO2 Extract of Valeriana Officinalis L.by GCMS [yydbzz.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. DFT and NMR parameterized conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Valeranone chemical formula and molecular weight
An In-depth Technical Guide to (-)-Valeranone
This guide provides a comprehensive overview of (-)-Valeranone, a bicyclic sesquiterpenoid ketone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. It is found in various plants, most notably in the Valerianaceae family, such as Valeriana officinalis and Nardostachys jatamansi.[1][2] This document details its chemical properties, outlines key experimental protocols for its study, and illustrates its known mechanisms of action.
Physicochemical Properties of (-)-Valeranone
(-)-Valeranone, also known as Jatamansone, possesses a unique chemical structure that contributes to its biological activity.[1][2] Its key physicochemical data are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₆O | [1][2][3] |
| Molecular Weight | 222.37 g/mol | [1][2][4] |
| IUPAC Name | (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | [1][2] |
| CAS Number | 5090-54-0 | [1][2] |
| Synonyms | Jatamansone, (-)-Jatamansone | [2][5] |
| Appearance | Oily liquid | |
| Solubility | Soluble in DMSO and alcohol; insoluble in water.[4][5] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and pharmacological evaluation of (-)-Valeranone.
Isolation and Characterization of (-)-Valeranone from Plant Material
The following is a generalized protocol for the extraction and purification of (-)-Valeranone from the roots and rhizomes of plants such as Nardostachys jatamansi.
1. Extraction:
-
Air-dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a non-polar solvent like petroleum ether or hexane (B92381) using a Soxhlet apparatus. This method is effective for extracting lipophilic compounds like sesquiterpenoids.
-
Alternatively, supercritical fluid extraction (SFE) with CO₂ can be employed as a more environmentally friendly and efficient method.
2. Isolation:
-
The crude extract is concentrated under reduced pressure to yield a viscous residue.
-
This residue is then subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
3. Purification and Characterization:
-
Fractions containing (-)-Valeranone are pooled and further purified using preparative high-performance liquid chromatography (HPLC).
-
The structure of the purified compound is then elucidated and confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone group.
-
Optical Rotation: To confirm the specific enantiomer, (-)-Valeranone.
-
Pharmacological Evaluation
The following protocols are based on studies investigating the sedative, anticonvulsant, and anti-ulcer properties of (-)-Valeranone.[6]
1. Sedative Activity (Barbiturate-Induced Sleep Potentiation):
-
Animals: Male Swiss albino mice.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test group is administered with (-)-Valeranone orally or intraperitoneally. The control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), all animals are administered a sub-hypnotic dose of a barbiturate (B1230296) like pentobarbital (B6593769) sodium.
-
The onset and duration of sleep (loss of righting reflex) are recorded.
-
A significant increase in the duration of sleep in the test group compared to the control group indicates sedative properties.
-
2. Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test):
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are pre-treated with (-)-Valeranone or a vehicle.
-
After the absorption period, a maximal electroshock is delivered via corneal electrodes.
-
The duration of the tonic hind limb extension phase of the seizure is recorded.
-
A significant reduction in the duration of the tonic hind limb extension is indicative of anticonvulsant activity.
-
3. Anti-ulcer Activity (Stress-Induced Ulcer Model):
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
(-)-Valeranone or a vehicle is administered orally.
-
After 1 hour, animals are subjected to a stressor, such as cold restraint stress (e.g., 4°C for 2 hours).
-
Animals are then euthanized, and their stomachs are removed and examined for lesions.
-
The ulcer index is calculated based on the number and severity of the gastric lesions. A reduction in the ulcer index indicates anti-ulcer activity.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of (-)-Valeranone are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.
Modulation of the GABAergic System
A primary mechanism of action for the sedative and anxiolytic effects of compounds from Valerian species is the modulation of the GABAergic system.[[“]][[“]] While much of the research has focused on valerenic acid, (-)-Valeranone is also thought to contribute to these effects. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.
Caption: Proposed mechanism of (-)-Valeranone at the GABA-A receptor.
This diagram illustrates that when GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. (-)-Valeranone is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to increased chloride influx and a more potent inhibitory signal. This enhanced inhibition contributes to the sedative and anxiolytic effects.
Sodium Channel Blockade
The anticonvulsant activity of (-)-Valeranone may also be partly due to the blockade of voltage-gated sodium channels.[1][6] By blocking these channels, (-)-Valeranone could reduce the rapid firing of neurons that is characteristic of seizures.
Caption: Conceptual pathway for the anticonvulsant effect of (-)-Valeranone.
This simplified diagram shows (-)-Valeranone blocking voltage-gated sodium channels. This action would inhibit the propagation of action potentials, thereby reducing overall neuronal excitability and contributing to its anticonvulsant properties.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive study of (-)-Valeranone, from its natural source to the identification of its biological activity.
Caption: Workflow for isolation and analysis of (-)-Valeranone.
This workflow provides a systematic approach for researchers, beginning with the extraction of (-)-Valeranone from its natural source, followed by purification and rigorous structural confirmation, and culminating in the evaluation of its pharmacological properties through both in vitro and in vivo models.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
Valeranone: A Technical Guide to its Sesquiterpene Classification, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeranone, a bicyclic sesquiterpenoid ketone, is a significant bioactive constituent of Valeriana officinalis L., commonly known as valerian. Renowned for its sedative and anxiolytic properties, the valerian root has been used for centuries in traditional medicine. This technical guide provides an in-depth exploration of this compound, focusing on its precise classification within the eremophilane (B1244597) subgroup of sesquiterpenes. It details the current understanding of its biosynthetic pathway, presents quantitative data on its natural occurrence, outlines experimental protocols for its isolation and structural elucidation, and illustrates its interaction with GABAergic signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Classification of this compound
This compound (C₁₅H₂₆O) is classified as a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units.[1] More specifically, it belongs to the eremophilane group of sesquiterpenes.[2][3][4] Eremophilanes are characterized by a bicyclic decalin framework.[2] The systematic IUPAC name for (-)-valeranone (B1624403) is (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one.[1][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [5][6][7] |
| Molecular Weight | 222.37 g/mol | [5][6] |
| CAS Number | 55528-90-0 | [6][7] |
| InChI Key | HDVXJTYHXDVWQO-SNPRPXQTSA-N | [7] |
| Solubility | Soluble in DMSO | [8] |
Biosynthesis of this compound
The biosynthesis of this compound, like other sesquiterpenes, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C₅ precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP yields the C₁₅ precursor, farnesyl pyrophosphate (FPP).[9]
The proposed biosynthetic pathway for this compound in Valeriana officinalis suggests that it is derived from a germacrene C intermediate.[10][11] The initial step involves the cyclization of FPP, catalyzed by a sesquiterpene synthase (TPS).[9][10] In V. officinalis, the enzyme VoTPS7 has been identified as a germacrene C synthase, which is believed to be a key enzyme in the biosynthesis of this compound.[10][12] Subsequent enzymatic steps involving internal ring formation, hydroxylation, and reduction are thought to convert germacrene C into the final this compound structure.[9][10]
Quantitative Data
The concentration of this compound in the essential oil of Valeriana officinalis can vary significantly depending on the geographical origin, cultivation conditions, and harvesting time of the plant material.
Table 2: this compound Content in Valeriana officinalis Essential Oil from Different Regions
| Country of Origin | This compound Content (%) | Reference |
| Estonia | 10.9 - 17.9 | [13][14] |
| Various European Countries | up to 10.9 | [13] |
| General Range | 0.5 - 17.9 | [14] |
| Commercial Samples | 7.17 - 13.59 | [15] |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Valeriana officinalis roots, based on commonly employed phytochemical methods.
-
Extraction:
-
Dried and powdered valerian roots are subjected to extraction with a suitable organic solvent. A common method is Soxhlet extraction or maceration with methanol (B129727) or ethanol.[16][17] Apolar solvents like hexane (B92381) or dichloromethane (B109758) can also be used for selective extraction of sesquiterpenoids.[17][18]
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol, to separate compounds based on their polarity.[17]
-
-
Chromatographic Purification:
-
The fraction enriched with this compound (typically the less polar fractions like hexane or chloroform) is subjected to column chromatography over silica (B1680970) gel.[17]
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).[19]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further purification can be achieved using preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).[17]
-
Structural Elucidation of this compound
The structure of isolated this compound is typically confirmed using a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is used for the identification and quantification of this compound in complex mixtures like essential oils.[8]
-
The retention time of the compound on a specific GC column provides initial identification, which is then confirmed by its mass spectrum. This compound typically shows a molecular ion peak at m/z 222.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR spectroscopy is the primary method for the definitive structural elucidation of purified compounds.[20][21][22]
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.[10][22]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the carbon skeleton.[10][21][22]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.[2]
-
-
Signaling Pathway: Interaction with GABA-A Receptors
While the direct action of isolated this compound on specific molecular targets is still under investigation, the sedative and anxiolytic effects of valerian extracts are largely attributed to their interaction with the γ-aminobutyric acid (GABA) system in the central nervous system.[[“]] Valerenic acid, a closely related sesquiterpenoid found alongside this compound in valerian, is a known positive allosteric modulator of GABA-A receptors.[24][25][26] It is believed that this compound contributes to the overall synergistic effect of valerian extracts on GABAergic neurotransmission.
The proposed mechanism involves the binding of active constituents to a specific site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as a sedative and anxiolytic effect.[[“]] The modulation by valerenic acid has been shown to be specific to GABA-A receptors containing β₂ or β₃ subunits.[25][26]
Conclusion
This compound is a key bioactive eremophilane-type sesquiterpene found in Valeriana officinalis. Its classification, biosynthesis, and pharmacological activity are of significant interest to the scientific community. A thorough understanding of its chemical properties, isolation techniques, and mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide provides a consolidated resource to aid researchers and professionals in their endeavors related to this important natural product.
References
- 1. (-)-Valeranone | C15H26O | CID 10198387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Valeranone | 5090-54-0 | Benchchem [benchchem.com]
- 6. This compound | C15H26O | CID 171455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.techscience.cn [cdn.techscience.cn]
- 14. researchgate.net [researchgate.net]
- 15. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 16. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 17. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]
- 18. scispace.com [scispace.com]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 20. DFT and NMR parameterized conformation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. ukm.my [ukm.my]
- 23. consensus.app [consensus.app]
- 24. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Valeranone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone is a bicyclic sesquiterpenoid ketone that is a significant constituent of the essential oils derived from Valeriana officinalis (Valerian) and Nardostachys jatamansi.[1][2] It is one of the compounds believed to contribute to the sedative and anxiolytic properties of valerian extracts.[1][2] As a lipophilic molecule, its solubility and stability are critical parameters that influence its bioavailability, formulation development, and therapeutic efficacy. Understanding these characteristics is paramount for researchers in natural product chemistry, pharmacology, and drug development.
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound, supported by detailed experimental protocols and data presented for clarity and practical application.
Physicochemical Properties of this compound
A compound's fundamental physicochemical properties are foundational to understanding its behavior in various environments. This compound is characterized as a sesquiterpenoid ketone.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1][2][3] |
| Molecular Weight | 222.37 g/mol | [1][3] |
| Boiling Point | 287.0 to 288.0 °C (@ 760 mm Hg) (est.) | [4][5] |
| logP (o/w) | 4.4 to 4.64 (est.) | [4][5] |
| Vapor Pressure | 0.002 mmHg @ 25 °C (est.) | [4][5] |
| Flash Point | 120.0 to 120.4 °C (est.) | [4][5] |
Solubility Profile
This compound's high logP value indicates that it is a lipophilic, or fat-soluble, compound with low aqueous solubility.[4][5] This characteristic significantly impacts its absorption and distribution in biological systems and is a key consideration for formulation design.
| Solvent | Solubility | Reference |
| Water | 3.101 mg/L @ 25 °C (est.) | [4][5] |
| Alcohol | Soluble | [4][5] |
| DMSO | Soluble | [2] |
| n-Hexane | Suitable extraction solvent (low polarity) | [6][7] |
| Ethanol | Suitable extraction solvent | [7] |
The poor water solubility ("Insoluble in water") is a critical factor for drug development, often necessitating formulation strategies such as lipid-based delivery systems or the use of co-solvents to improve bioavailability.[4][8]
Stability Characteristics
The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, quality, and efficacy throughout its shelf life.
Thermal Stability: this compound exhibits high thermal stability, as suggested by its high boiling point of approximately 287-288°C.[1] This property is advantageous for extraction methods that involve heat, such as steam distillation.[2]
Chemical Stability and Degradation: While specific kinetic data on this compound degradation is limited in the provided results, general stability can be inferred from its chemical structure and the behavior of related compounds. As a ketone, this compound is susceptible to specific chemical reactions.
-
Oxidation: The ketone functional group can be oxidized, potentially converting this compound into corresponding alcohol or acid derivatives using common oxidizing agents.[1][2]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1][2]
-
pH and Hydrolysis: The stability of sesquiterpenoids can be influenced by pH. While this compound itself is not readily hydrolyzed, related compounds found in valerian extracts, such as valepotriates, are known to be unstable and can decompose at specific pH values or temperatures.
-
Photostability: As per ICH guidelines, photostability is a critical parameter. Compounds with chromophores, like the carbonyl group in this compound, may be susceptible to degradation upon exposure to UV or visible light.
For a comprehensive stability profile, forced degradation studies under various stress conditions are essential.[9][10][11]
Experimental Protocols
Detailed and standardized protocols are necessary for the accurate assessment of solubility and stability.
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Objective: To determine the solubility of this compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Materials:
-
This compound analytical standard
-
Selected solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV system for quantification
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[12][13]
-
Calculate the original solubility in mg/mL or mol/L.
-
Protocol 2: Forced Degradation (Stress Testing)
This protocol is based on ICH guidelines (Q1A) to assess the intrinsic stability of this compound and develop a stability-indicating analytical method.[10]
-
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).[12]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80°C) for a set time. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Withdraw samples, neutralize with 0.1 M HCl, and analyze.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Store in the dark at room temperature. Monitor the reaction over time and analyze the samples.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for an extended period. Also, expose a solution of this compound to the same conditions. Analyze samples periodically.
-
Photolytic Degradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.[10] A control sample should be kept in the dark. Analyze both samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound. The method should be capable of separating all significant degradation products from the parent peak and from each other.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the quantification of this compound, which is essential for both solubility and stability studies.
-
Objective: To accurately quantify the concentration of this compound in solution.
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (potentially with a modifier like 0.05% phosphoric acid) is often effective for separating sesquiterpenes.[13]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: UV detection around 220-225 nm.[13][14]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in acetonitrile).[12] Perform serial dilutions to create a series of calibration standards (e.g., 1 to 100 µg/mL).[12]
-
Sample Preparation: Prepare samples from solubility or degradation studies, ensuring they are filtered and diluted to fall within the calibration range.
-
Calibration: Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[12]
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for forced degradation (stress testing).
Caption: Potential chemical reactions of this compound.
Conclusion
This compound is a lipophilic sesquiterpenoid with very low aqueous solubility, a characteristic that presents a significant challenge for its development as a therapeutic agent. It is readily soluble in organic solvents like alcohol and DMSO.[2][4][5] Its high boiling point suggests good thermal stability, making it robust to heat-based processing methods.[1] However, like other ketones, it is susceptible to chemical degradation via oxidation and reduction pathways.[1][2] A thorough understanding of these solubility and stability characteristics, validated through rigorous experimental protocols as outlined in this guide, is essential for the successful formulation, analysis, and clinical application of this promising natural compound.
References
- 1. (-)-Valeranone | 5090-54-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 3. This compound | C15H26O | CID 171455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-valeranone, 5090-54-0 [thegoodscentscompany.com]
- 5. This compound, 55528-90-0 [thegoodscentscompany.com]
- 6. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valeranol | Benchchem [benchchem.com]
- 8. (-)-valeranone, 5090-54-0 [perflavory.com]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical fingerprinting of valeriana species: simultaneous determination of valerenic acids, flavonoids, and phenylpropanoids using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Valeranone: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeranone, a bicyclic sesquiterpenoid ketone found predominantly in the essential oils of Valeriana officinalis, has garnered scientific interest for its diverse pharmacological activities. Traditionally associated with the sedative and anxiolytic properties of valerian root, emerging research indicates a broader therapeutic potential for this compound. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic applications, focusing on its mechanisms of action, preclinical evidence, and relevant experimental methodologies. The information is presented to support further research and drug development efforts targeting the nervous, inflammatory, and other physiological systems.
Introduction
This compound (IUPAC name: (4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one) is a key phytochemical constituent of Valeriana officinalis, a plant with a long history of use in traditional medicine for treating insomnia and anxiety.[1][2][3] While the therapeutic effects of valerian extracts are often attributed to a synergistic interplay of various compounds, including valerenic acid and iridoids, this compound has been identified as a significant contributor to the plant's bioactivity.[4] This document consolidates the scientific literature on the potential therapeutic applications of this compound, presenting available quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.
Therapeutic Applications and Mechanisms of Action
Preclinical studies have illuminated several potential therapeutic avenues for this compound, primarily centered on its effects on the central nervous system and its anti-inflammatory properties.
Sedative and Anxiolytic Effects
This compound is believed to contribute to the sedative and anxiety-reducing effects of valerian extracts.[4] The primary mechanism underlying these effects is the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[4]
Mechanism of Action: this compound is thought to enhance the activity of GABA at GABA-A receptors, leading to an influx of chloride ions into neurons.[4] This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming and sedative effect. While direct binding affinity and IC50 values for this compound at the GABA-A receptor are not extensively documented in the available literature, its structural contribution to the overall GABAergic activity of valerian extracts is recognized.[4]
Anticonvulsant Properties
Animal studies have demonstrated the anticonvulsant potential of this compound. This activity is likely an extension of its GABAergic mechanism, as enhancing inhibitory neurotransmission can raise the seizure threshold.
Experimental Evidence: In preclinical models, this compound has shown efficacy in reducing the severity and onset of seizures induced by chemical convulsants like pentylenetetrazole (PTZ) and in the maximal electroshock (MES) test.[5]
Neuroprotective Effects
This compound has exhibited neuroprotective properties in models of neuronal damage, suggesting its potential in mitigating neurodegenerative processes.
Mechanism of Action: The neuroprotective effects of this compound are thought to be multifactorial, involving:
-
Inhibition of Calcium Influx: By modulating neuronal excitability, this compound may prevent excessive calcium entry into neurons, a key event in excitotoxicity and cell death.
-
Anti-apoptotic Activity: this compound may influence the expression of proteins involved in apoptosis, the process of programmed cell death. Specifically, it is hypothesized to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the cellular balance towards survival.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects, which could be beneficial in a range of inflammatory conditions.
Mechanism of Action: The anti-inflammatory properties of this compound are attributed to its ability to inhibit key enzymes and signaling pathways in the inflammatory cascade. It is suggested to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. This action is likely mediated through the inhibition of the transcription factor NF-κB.
Smooth Muscle Relaxant Effects
This compound has been shown to relax smooth muscle preparations, suggesting its potential as an antispasmodic agent. Its potency in some studies has been compared to that of papaverine, a known smooth muscle relaxant.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that specific data such as IC50 and binding affinities for isolated this compound are limited in the current literature.
| Parameter | Value | Species | Model/Assay | Reference(s) |
| Toxicity | ||||
| LD50 (intraperitoneal) | 350 mg/kg | Mouse | Acute toxicity study | [6] |
| LD50 (intraperitoneal) | 580 mg/kg | Mouse | Acute toxicity study | [7] |
| Other | ||||
| Potency (Smooth Muscle Relaxation) | Comparable to Papaverine | Guinea Pig | In vitro ileum preparation | [8] |
Experimental Protocols
This section outlines general methodologies for key experiments cited in the study of this compound's therapeutic effects.
Extraction and Quantification of this compound
-
Extraction: this compound is typically extracted from the dried roots and rhizomes of Valeriana officinalis using steam distillation to obtain the essential oil.[3] Further purification can be achieved using chromatographic techniques such as column chromatography.
-
Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the quantification of this compound in plant extracts and biological samples.[1]
Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Rodents are administered this compound (at various doses, e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
After a set pre-treatment time, the animal is placed in the center of the maze.
-
Behavior is recorded for a defined period (e.g., 5 minutes).
-
-
Parameters Measured: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Evaluation of Anticonvulsant Activity
-
Pentylenetetrazole (PTZ)-Induced Seizure Model:
-
Animals are pre-treated with this compound or vehicle.
-
A sub-convulsive dose of PTZ is administered.
-
The latency to the first seizure and the severity of seizures are recorded. An increase in latency and a decrease in severity indicate anticonvulsant activity.
-
-
Maximal Electroshock (MES) Seizure Model:
-
Animals are pre-treated with this compound or vehicle.
-
A maximal electrical stimulus is delivered via corneal or ear electrodes.
-
The duration of the tonic hind limb extension is measured. A reduction in the duration of this phase suggests anticonvulsant effects.
-
Neuroprotection Assays
-
Cell Culture Model:
-
Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Cells are pre-treated with various concentrations of this compound.
-
A neurotoxin (e.g., amyloid-beta peptide) is added to induce cell death.
-
Cell viability is assessed using assays such as the MTT assay.
-
-
Measurement of Apoptotic Markers:
-
Following treatment, cells are lysed, and protein is extracted.
-
Western blotting is performed to determine the expression levels of Bcl-2 and Bax. An increased Bcl-2/Bax ratio indicates an anti-apoptotic effect.
-
Anti-inflammatory Assays
-
In Vitro Model:
-
Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.
-
The production of nitric oxide (NO) in the culture medium is measured using the Griess assay.
-
The expression of iNOS and COX-2 is determined by Western blotting or RT-PCR.
-
-
In Vivo Model (Carrageenan-Induced Paw Edema):
-
Rodents are administered this compound or vehicle orally.
-
Carrageenan is injected into the paw to induce inflammation.
-
Paw volume is measured at various time points to assess the reduction in edema.
-
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics, particularly for neurological and inflammatory disorders. Its multifaceted mechanism of action, including GABA-A receptor modulation, anti-apoptotic effects, and anti-inflammatory properties, warrants further investigation.
Future research should focus on:
-
Elucidating precise binding sites and affinities of this compound on its molecular targets.
-
Conducting comprehensive dose-response studies to establish clear IC50 and EC50 values for its various therapeutic effects.
-
Performing pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Exploring its potential in combination therapies with existing drugs.
A deeper understanding of this compound's pharmacology will be crucial for translating its therapeutic potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Voluntary Oral Ingestion of a Sedative Prior to Euthanasia with CO2: Behavioural Responses of Mice | MDPI [mdpi.com]
- 4. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smooth muscle relaxant activity of pterosin Z and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telemetry as a tool to measure sedative effects of a valerian root extract and its single constituents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Valeranone and its Derivatives in Ethnopharmacology: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, pharmacological activities, and molecular mechanisms of valeranone and its related sesquiterpenoids for drug discovery and development.
Introduction
This compound, a bicyclic sesquiterpenoid, and its derivatives are key phytochemical constituents of various medicinal plants, most notably from the Valerianaceae family, including Valeriana officinalis and Nardostachys jatamansi.[1][2] For centuries, extracts from these plants have been integral to traditional medicine systems worldwide for their sedative, anxiolytic, and tranquilizing properties.[3][4] This technical guide provides a comprehensive overview of the ethnopharmacological significance, diverse biological activities, and underlying molecular mechanisms of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Ethnopharmacological Significance
The roots and rhizomes of Valeriana and Nardostachys species, rich in this compound and other sesquiterpenoids, have a long history of use in traditional medicine.[1][2] In European folk medicine, Valeriana officinalis has been a staple remedy for insomnia, anxiety, and restlessness since ancient Greek and Roman times.[1] Similarly, in Ayurvedic and traditional Chinese medicine, Nardostachys jatamansi (Jatamansi) is revered for its calming effects on the nervous system and has been used to treat a variety of ailments including hysteria, epilepsy, and nervous anxiety.[3][4]
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including sedative, anxiolytic, anti-inflammatory, antimicrobial, and cytotoxic effects. While the precise mechanisms for this compound are still under investigation, research on Valeriana extracts provides significant insights.
Sedative and Anxiolytic Activities
The most well-documented effects of this compound-containing extracts are their sedative and anxiolytic properties.[1][2] While the complete mechanism is not fully elucidated for this compound itself, the activity of Valeriana extracts is largely attributed to the modulation of the gamma-aminobutyric acid (GABA) and serotonin (B10506) (5-HT) neurotransmitter systems.[5][6] Other compounds in these extracts, such as valerenic acid, have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA in the brain.[6] It is hypothesized that this compound may contribute to these effects, potentially through synergistic interactions with other phytochemicals.
Anti-inflammatory Activity
Extracts of plants containing this compound have demonstrated anti-inflammatory properties.[7][8] The proposed mechanism involves the inhibition of key inflammatory mediators. While direct studies on this compound are limited, other sesquiterpenes from Valeriana officinalis have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9]
Antimicrobial Activity
Essential oils derived from Valeriana species, which contain this compound and its derivatives like 15-acetoxy this compound, have shown antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[10][11] The lipophilic nature of these sesquiterpenoids is thought to facilitate their interaction with microbial cell membranes, leading to disruption of membrane integrity and function.
Cytotoxic Activity
Several studies have investigated the cytotoxic potential of this compound-containing extracts and related compounds against various cancer cell lines.[12][13] While valerenic acid and its derivatives have shown low to moderate toxicity, other constituents like valepotriates exhibit significant cytotoxic effects.[14] The mechanisms underlying the cytotoxicity of Valeriana constituents are thought to involve the induction of apoptosis and autophagy.[15][16]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.
Table 1: Pharmacological Activities of this compound
| Activity | Test System | Result | Reference |
| Sedative | Animal models | Prolongation of barbiturate (B1230296) hypnosis, impairment of rotarod performance | [2] |
| Tranquilizing | Animal models | Anticonvulsive activity on electric shock, potentiation of reserpine-induced hypothermia | [2] |
| Antihypertensive | Animal models | Weak activity demonstrated | [2] |
| Anti-ulcer | Animal models | Action detected in three pharmacological models | [2] |
| Acute Toxicity (Oral) | Rats and Mice | LD50 > 3160 mg/kg | [2] |
| Acute Toxicity (i.p.) | Mice | LD50 = 580 mg/kg | [17][18] |
Table 2: Cytotoxicity of Valeriana Constituents
| Compound/Extract | Cell Line(s) | IC50 Value | Reference |
| Valerenic acid & derivatives | Human small-cell lung cancer (GLC4), Human colorectal cancer (COLO 320) | 100 - 200 µM | [14] |
| Valeriana officinalis methanolic extract | HepG2 (human liver cancer) | 939.68 µg/mL | [12][13] |
| Valeriana officinalis methanolic extract | Caco2 (human colorectal adenocarcinoma) | 1097.58 µg/mL | [12][13] |
| Valtrate (diene-type valepotriate) | GLC4, COLO 320 | 1 - 6 µM | [14] |
| Didrovaltrate (monoene-type valepotriate) | GLC4, COLO 320 | 2-3 fold less toxic than diene-type | [14] |
Table 3: Antimicrobial Activity of Valeriana wallichii Fractions
| Fraction | Microorganism | MIC (mg/mL) | Reference |
| Chloroform | Staphylococcus aureus | 0.27 | [7] |
| Hexane (B92381) | Bacillus subtilis | 0.31 | [7] |
| Hexane | Microsporum canis | 0.19 (70% inhibition) | [7] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound and its derivatives.
Isolation of this compound from Nardostachys jatamansi
1. Plant Material Preparation: The subterranean parts (rhizomes) of Nardostachys jatamansi are collected, dried, and coarsely powdered.[2]
2. Extraction:
-
Soxhlet Extraction: The powdered plant material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent like n-hexane or a moderately polar solvent like ethanol.[19]
-
Maceration: Alternatively, the powdered material can be soaked in a suitable solvent (e.g., ethanol, methanol) for an extended period with occasional agitation.
3. Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
4. Chromatographic Separation:
-
Column Chromatography: The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.
-
Fractions are collected at regular intervals.
5. Monitoring and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions showing a spot corresponding to a this compound standard are pooled together.
6. Purification: The pooled fractions are further purified by repeated column chromatography or preparative TLC to obtain pure this compound.
7. Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Assessment of Sedative Activity (Open Field Test)
The open field test is used to assess locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity is indicative of a sedative effect.
1. Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of equal squares.
2. Acclimatization: Animals are brought to the testing room at least 30 minutes before the experiment to acclimate to the environment.
3. Administration of Test Compound: this compound or the test extract is administered to the animals (e.g., intraperitoneally or orally) at various doses. A control group receives the vehicle.
4. Observation Period: After a specified pre-treatment time (e.g., 30 minutes), each animal is placed individually in the center of the open field arena. The animal's behavior is recorded for a set period (e.g., 5-10 minutes).
5. Parameters Measured:
-
Locomotor Activity: Number of grid lines crossed.
-
Rearing: Number of times the animal stands on its hind legs.
-
Center Time: Time spent in the central squares of the arena (an indicator of anxiety).
6. Data Analysis: The mean values for each parameter are calculated for each group and compared to the control group using appropriate statistical tests. A significant decrease in the number of lines crossed and rearing frequency suggests a sedative effect.
Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
2. Treatment: The cells are treated with various concentrations of this compound or the test compound dissolved in a suitable solvent (e.g., DMSO). Control wells contain cells treated with the vehicle alone.
3. Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).
4. MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
5. Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Assessment of Antimicrobial Activity (Disc Diffusion Assay)
This method is used to assess the antimicrobial activity of a compound.
1. Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
2. Agar (B569324) Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.
3. Disc Application: Sterile filter paper discs are impregnated with a known concentration of this compound or the test extract and placed on the surface of the inoculated agar plate. A control disc impregnated with the solvent is also included.
4. Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
5. Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc, where microbial growth is absent, is measured in millimeters.
6. Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of sesquiterpenoids with a rich history in traditional medicine and a wide array of demonstrated pharmacological activities. While their sedative and anxiolytic properties are the most recognized, emerging evidence for their anti-inflammatory, antimicrobial, and cytotoxic effects suggests a broader therapeutic potential.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways of this compound for its various biological activities is crucial.
-
Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other phytochemicals present in medicinal plant extracts could lead to the development of more potent and multi-targeted therapies.
-
Clinical Trials: Well-designed clinical trials are needed to validate the traditional uses and preclinical findings for this compound and its derivatives in humans.
-
Drug Development: The chemical structure of this compound can serve as a scaffold for the synthesis of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB modulators from Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. anilocus.com [anilocus.com]
- 7. Valeriana officinalis does not alter the orofacial dyskinesia induced by haloperidol in rats: role of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of Sedative and Hypnotic Activity of Valeriana wallichii Roots on Animal Models | SAS Publisher [saspublishers.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Valeranone Extraction from Plant Material
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Valeranone is a sesquiterpenoid of significant interest due to its sedative, tranquilizing, and antihypertensive properties.[1][2] It is naturally found in plants of the Valerianaceae family, most notably Valeriana officinalis and Nardostachys jatamansi (Jatamansi).[1][3] The efficient extraction of this compound from these plant matrices is a critical first step for research, development, and commercial production of pharmaceuticals and herbal formulations. This document provides detailed application notes and protocols for various extraction techniques, presents comparative quantitative data, and visualizes the experimental workflows.
Section 1: Overview of Extraction Techniques
The selection of an appropriate extraction method is crucial and depends on factors such as desired yield, purity of the extract, cost, environmental impact, and scalability. Below is an overview of common and advanced techniques for extracting this compound.
-
Conventional Solvent Extraction (CSE): This classic method involves using a solvent to dissolve and extract the target compounds from the plant material.
-
Maceration: A simple technique where the plant material is soaked in a solvent for a specific period with occasional agitation.[4][5]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent by repeatedly washing the plant material with condensed, fresh solvent, ensuring a high extraction efficiency.[4][6][7]
-
Percolation: A method where the solvent is slowly passed through a column packed with the ground plant material.[4]
-
-
Hydrodistillation & Steam Distillation: These methods are standard for extracting volatile compounds and essential oils.[8][9]
-
Hydrodistillation (HD): The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.
-
Steam Distillation (SD): Live steam is passed through the plant material, vaporizing the volatile compounds which are then condensed and separated from the water phase (hydrosol).[9][10]
-
-
Supercritical Fluid Extraction (SFE): A "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of CO₂ can be finely tuned to selectively extract compounds like this compound.[11][12]
-
Ultrasound-Assisted Extraction (UAE) / Sonication: This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[13][14] The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process.[15][16]
-
Microwave-Assisted Hydrodistillation (MAHD): An advanced hydrodistillation technique where microwave energy is used to heat the water within the plant material.[17] This rapid, internal heating causes the plant cells to rupture and release their volatile components quickly and efficiently.[18][19]
Section 2: Quantitative Data Summary
The following tables summarize quantitative data from various studies to allow for a comparison of different extraction methods and parameters.
Table 1: Comparison of Solvent Extraction Yields from Valeriana jatamansi
| Extraction Method | Solvent | Total Extract Yield (%) | Reference |
| Soxhlet | Aqueous | 14.36 | [6] |
| Soxhlet | Ethanol (B145695) | 7.86 | [6] |
| Soxhlet | Diethyl Ether | 5.67 | [6] |
| Soxhlet | Petroleum Ether | 4.54 | [6] |
Table 2: Comparison of Supercritical Fluid Extraction (SFE) and Hydrodistillation (HD) for Valeriana officinalis
| Compound | Supercritical CO₂ Extraction (%) | Hydrodistillation (%) | Reference |
| Isovaleric acid | 18.7 - 41.8 | - | [20] |
| Valerenic acid | 8.2 - 11.8 | 8.0 | [20] |
| Acetoxythis compound | 5.6 - 9.6 | 7.6 | [20] |
| Bornyl acetate | 2.3 - 7.7 | 11.6 | [20] |
Note: The SFE method yielded a significantly higher concentration of isovaleric acid compared to hydrodistillation.[20]
Table 3: Optimized Parameters for Advanced Extraction Techniques from Nardostachys jatamansi
| Technique | Parameter | Optimized Value | Outcome | Reference |
| SFE | Pressure | 200 bar | Optimized for yield and bioactive compounds | [21] |
| Temperature | 333 K (60°C) | Spirojatamol and Jatamansone (this compound) identified | [21] | |
| Time | 120 min | [21] | ||
| UAE | Sonication Time | ~20 min | 91.8% increase in Jatamansone (this compound) vs. Soxhlet | [15] |
| Ethanol Conc. | ~70% | [15] | ||
| Liquid/Solid Ratio | ~21:1 mL/g | [15] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Soxhlet Extraction
This protocol is based on methodologies for extracting compounds from Nardostachys jatamansi and Valeriana jatamansi.[6][7]
Objective: To continuously extract this compound and other phytochemicals using a solvent reflux system.
Materials:
-
Dried and coarsely powdered rhizomes of the plant material.
-
Soxhlet extractor apparatus with a round-bottom flask, thimble, and condenser.
-
Heating mantle.
-
Ethanol (95%).
-
Rotary evaporator.
Procedure:
-
Preparation: Weigh 100 g of the dried, powdered rhizome material.[6]
-
Loading: Place the powdered material into a cellulose (B213188) thimble and insert the thimble into the main chamber of the Soxhlet extractor.
-
Assembly: Assemble the Soxhlet apparatus. Add 500-600 mL of 95% ethanol to the round-bottom flask.[7][22]
-
Extraction: Heat the flask using a heating mantle to a temperature that allows the ethanol to boil gently (approx. 80-90°C). Allow the extraction to proceed for 16-18 hours, ensuring continuous siphoning of the solvent.[7]
-
Concentration: After extraction, turn off the heat and allow the apparatus to cool. Disassemble the setup and transfer the ethanol extract from the flask to a rotary evaporator.
-
Drying: Concentrate the extract under reduced pressure at a temperature of 40-50°C until a solid or semi-solid residue is obtained.[6]
-
Storage: Store the final extract in a cool, dry, and dark place for further analysis.
Protocol 2: Steam Distillation
This protocol is a generalized procedure for extracting essential oils containing this compound.[9][10]
Objective: To isolate volatile compounds like this compound from plant material using steam.
Materials:
-
Fresh or dried rhizomes/roots, chopped.
-
Steam distillation apparatus (boiling flask, biomass flask, Claisen adapter, condenser, receiver).[23]
-
Heating source (hot plate or heating mantle).
-
Distilled water.
-
Separatory funnel.
-
Anhydrous sodium sulfate.
Procedure:
-
Preparation: Place a large quantity (e.g., 200-500 g) of chopped plant material into the biomass flask, filling it no more than halfway.
-
Assembly: Set up the steam distillation apparatus. Add distilled water to the boiling flask until it is about two-thirds full. Connect it to the biomass flask. Ensure all glass joints are secure.[23]
-
Distillation: Heat the boiling flask to generate steam. The steam will pass through the biomass, carrying the volatile oils with it.
-
Condensation: The steam and oil mixture travels to the condenser, where it cools and liquefies. Ensure a steady flow of cool water through the condenser jacket.
-
Collection: Collect the distillate (hydrosol and essential oil) in the receiver. The oil, being less dense than water, will typically form a layer on top. Continue distillation until no more oil is observed in the distillate.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely, then drain the lower aqueous layer.
-
Drying: Collect the essential oil layer and dry it by adding a small amount of anhydrous sodium sulfate.
-
Storage: Decant the dried oil into a dark, airtight glass vial and store in a cool place.[9]
Protocol 3: Supercritical Fluid Extraction (SFE)
This protocol is based on the optimized conditions for extracting this compound and related compounds from Nardostachys jatamansi.[21]
Objective: To extract this compound using environmentally friendly supercritical CO₂.
Materials:
-
Dried, ground rhizome material.
-
Supercritical fluid extractor system with an extraction vessel, pumps, heater, and collection vessel.
-
High-purity liquid CO₂.
Procedure:
-
Preparation: Ensure the plant material is finely ground to increase the surface area for extraction.[11]
-
Loading: Load the ground material into the extraction vessel of the SFE system.
-
Set Parameters: Set the system parameters according to the optimized conditions:
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. Allow the supercritical CO₂ to pass through the extraction vessel for the specified duration.
-
Dynamic Extraction Time: 120 minutes[21]
-
-
Collection: The CO₂ containing the extracted compounds flows into a collection vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving the extract behind.
-
Recovery: Collect the extract from the collection vessel.
-
Storage: Store the SFE extract in a sealed container in a cool, dark place.
References
- 1. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. impactfactor.org [impactfactor.org]
- 5. Valeriana officinalis Dry Plant Extract for Direct Compression: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 9. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. ANALYSIS OF SUPERCRITICAL FLUID EXTRACTS OF VALERIAN ROOTS BY COMBINED CHROMATOGRAPHY/MASS SPECTROMETRY | International Society for Horticultural Science [ishs.org]
- 13. researchgate.net [researchgate.net]
- 14. international-agrophysics.org [international-agrophysics.org]
- 15. Mutivariate optimization strategy for the sonication-based extraction of Nardostachys jatamansi roots and analysis for chemical composition, anti-oxidant and acetylcholinesterase inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasound-assisted extraction of water-soluble polysaccharides from the roots of valerian (Valeriana officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajbasweb.com [ajbasweb.com]
- 18. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 19. Optimization and Characterization of Microwave-Assisted Hydro-Distillation Extraction of Essential Oils from Cinnamomum camphora Leaf and Recovery of Polyphenols from Extract Fluid | MDPI [mdpi.com]
- 20. Essential oil composition of Valeriana officinalis L. roots cultivated in Iran. Comparative analysis between supercritical CO2 extraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Supercritical fluid extraction optimization using response surface methodology from <i>Nardostachys jatamansi </i>for modulating proliferation of stomach cancer cells [morressier.com]
- 22. researchgate.net [researchgate.net]
- 23. engineering.iastate.edu [engineering.iastate.edu]
Application Notes and Protocols for Steam Distillation of Valeranone Essential Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of valeranone-rich essential oil from Valeriana species using steam distillation. This document is intended to guide researchers in obtaining high-quality essential oil for further analysis and drug development applications.
Introduction
This compound is a sesquiterpenoid ketone found in the essential oil of various plants, most notably from the roots and rhizomes of Valeriana species such as Valeriana officinalis and Valeriana jatamansi. It is one of the compounds of interest for the sedative, anxiolytic, and calming properties traditionally associated with Valerian root preparations.[1] Steam distillation is the most common and commercially viable method for extracting essential oils from plant materials.[2] This method is preferred for its ability to isolate volatile compounds at temperatures lower than their boiling points, thus minimizing thermal degradation.[2][3]
This document outlines the critical parameters of steam distillation that influence the yield and chemical profile of the essential oil, with a specific focus on maximizing the this compound content.
Quantitative Data Summary
The yield of essential oil and the concentration of this compound can vary significantly based on the plant species, geographical origin, cultivation conditions, and the extraction parameters employed. The following tables summarize quantitative data from various studies.
Table 1: Essential Oil Yield from Valeriana Species
| Plant Species | Plant Part | Distillation Method | Essential Oil Yield (%) | Reference |
| Valeriana officinalis | Roots | Steam Distillation | 0.28 - 1.16 | [4][5] |
| Valeriana officinalis | Subterranean parts | Hydrodistillation | 0.95 - 1.03 | [6] |
| Valeriana jatamansi | Roots | Hydrodistillation | 0.6 - 2.0 (dry weight) | [7] |
| Valeriana officinalis | Rhizome | Microwave Assisted Steam Distillation | up to 5.88 | [8] |
Table 2: this compound Content in Valeriana Essential Oils
| Plant Species | Plant Part | This compound Percentage in Essential Oil (%) | Analytical Method | Reference |
| Valeriana officinalis | Roots | 0.5 - 9.4 | GC-MS | [4][5] |
| Valeriana officinalis | - | 4.11 | GC-MS | [2][9][10] |
| Valeriana jatamansi | Roots | 3 | GC-MS | [11] |
Table 3: Effect of Steam Distillation Parameters on Valeriana officinalis Essential Oil Yield
| Steam Flow Rate (L/min) | Packed Bed Height (cm) | Plant Material (g) | Essential Oil Yield (%) | Reference |
| 4 | 35 | 100 | 0.60 | [12] |
| 7 | 35 | 100 | 0.52 | [12] |
| 9 | 35 | 100 | 0.47 | [12] |
| 4 | 47.5 | 150 | 0.36 | [12] |
| 4 | 65 | 200 | 0.24 | [12] |
Experimental Protocols
Protocol for Steam Distillation of this compound Essential Oil
This protocol provides a detailed methodology for the extraction of essential oil from Valeriana roots with a focus on preserving and isolating this compound.
3.1.1. Materials and Equipment
-
Dried roots and rhizomes of Valeriana sp.
-
Grinder or mill
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel/separatory funnel)
-
Heating mantle or steam source
-
Deionized water
-
Anhydrous sodium sulfate
-
Amber glass vials for storage
3.1.2. Procedure
-
Plant Material Preparation:
-
Thoroughly clean the fresh roots and rhizomes of Valeriana to remove any soil and debris.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried roots and rhizomes into a coarse powder (particle size of approximately 2-4 mm is recommended to increase the surface area for efficient extraction).
-
-
Steam Distillation Apparatus Setup:
-
Assemble the steam distillation unit as per the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Fill the steam generator with deionized water to about two-thirds of its capacity.
-
Place the ground plant material into the distillation flask. Do not pack the material too tightly to avoid the formation of channels that would lead to inefficient steam penetration.
-
-
Distillation Process:
-
Begin heating the steam generator to produce a steady flow of steam.
-
Introduce the steam into the bottom of the distillation flask containing the plant material.
-
The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collect the condensate, which is a mixture of water (hydrosol) and essential oil, in the receiving vessel.
-
Continue the distillation for a recommended duration of 3 to 5 hours. The optimal time may vary depending on the specific plant material and apparatus.
-
-
Essential Oil Separation and Drying:
-
After distillation is complete, allow the collected condensate to cool to room temperature. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol.
-
Carefully separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.
-
Decant the dried essential oil into an amber glass vial.
-
-
Storage:
-
Store the essential oil in a cool, dark place, preferably in a refrigerator at 4°C, to prevent degradation.
-
Protocol for GC-MS Analysis of this compound
This protocol outlines the methodology for the qualitative and quantitative analysis of this compound in the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS).
3.2.1. Materials and Equipment
-
Extracted Valeriana essential oil
-
GC-MS system equipped with a mass selective detector
-
HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
Microsyringe
-
Volumetric flasks and pipettes
-
Appropriate solvent (e.g., hexane (B92381) or dichloromethane) for dilution
-
This compound analytical standard
3.2.2. GC-MS Operating Conditions
The following conditions are a representative example and may need to be optimized for your specific instrument and column.[9]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 3°C/min.
-
Final hold: Hold at 250°C for 10 minutes.
-
-
Injector Temperature: 200°C
-
Detector (MS) Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 1:20
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-550 amu
-
3.2.3. Sample Preparation and Analysis
-
Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Dilute a known volume of the extracted essential oil in the same solvent. The dilution factor will depend on the expected concentration of this compound.
-
Injection: Inject the prepared standard solutions and the diluted essential oil sample into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram of the essential oil sample by comparing its retention time and mass spectrum with that of the this compound standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
-
The percentage of this compound in the essential oil can be calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area normalization method).
-
Visualizations
Caption: Experimental workflow for the steam distillation of this compound essential oil.
Caption: Logical relationships between distillation parameters and outcomes.
References
- 1. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vana.kirj.ee [vana.kirj.ee]
- 6. researchgate.net [researchgate.net]
- 7. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. sciexplore.ir [sciexplore.ir]
- 11. researchgate.net [researchgate.net]
- 12. ijche.com [ijche.com]
Application Note: High-Throughput GC-MS Analysis for Valeranone Identification and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone, a sesquiterpenoid primarily found in plants of the Valeriana genus, is a key compound of interest due to its potential therapeutic properties. Accurate identification and quantification of this compound in various matrices, such as essential oils and plant extracts, are crucial for quality control, standardization of herbal products, and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high sensitivity and specificity.[1] This application note provides a comprehensive protocol for the identification and quantification of this compound using GC-MS.
This compound has a molecular weight of 222.37 g/mol . Its mass spectrum is characterized by a molecular ion peak at m/z 222, with specific fragmentation patterns that allow for its unambiguous identification.
Experimental Protocols
This section details the necessary steps for sample preparation and subsequent GC-MS analysis for the determination of this compound.
Sample Preparation: Solvent Extraction of this compound from Plant Material
This protocol outlines a general method for extracting this compound from dried plant material, such as Valeriana roots and rhizomes.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) or n-Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Soxhlet apparatus (optional)
-
Rotary evaporator (optional)
-
0.2 µm syringe filters
Procedure:
-
Extraction:
-
Soxhlet Extraction (for comprehensive extraction):
-
Solvent Extraction (for rapid screening):
-
Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.
-
Add 1.5 mL of a suitable solvent (e.g., ethyl acetate).
-
Vortex the vial vigorously for 1 minute.
-
Sonicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge at 5000 x g for 10 minutes to pellet the plant material.
-
Carefully transfer the supernatant to a clean glass vial.
-
-
-
Drying and Filtration:
GC-MS Analysis Protocol
The following instrumental parameters are recommended for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent HP-6890 GC with HP-5973 MS detector).[1]
GC-MS Parameters:
| Parameter | Value |
| Column | HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Mode | Split (split ratio 1:20 to 1:10) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 50°C, hold for 1 min, then ramp to 250°C at 3°C/min, and hold for 10 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 550 amu |
Data Presentation: Quantitative Summary of this compound
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes quantitative data for this compound from different studies.
| Plant Species | Sample Matrix | Extraction Method | This compound Content (%) | Reference |
| Valeriana officinalis | Essential Oil | Hydrodistillation | 4.11 | [1][3] |
| Valeriana officinalis | Essential Oil | Distillation | 0.5 - 17.9 | [4][5] |
Method Validation for Quantitative Analysis
For reliable quantification, the GC-MS method should be validated for several parameters.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of this compound standards, and a correlation coefficient (R²) of >0.99 is generally considered acceptable.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. It can be assessed by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis by GC-MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cropj.com [cropj.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.techscience.cn [cdn.techscience.cn]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Valeranone in Valeriana officinalis Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valeranone is a sesquiterpenoid ketone found in the essential oil of Valeriana officinalis, a plant widely used in herbal medicine for its sedative and anxiolytic properties. As a significant, though less polar, constituent compared to valerenic acids, the accurate quantification of this compound is crucial for the comprehensive quality control and standardization of valerian-based products. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in Valeriana officinalis root extracts. The methodology is based on established principles for the analysis of sesquiterpenes and other phytochemicals in valerian.[1][2]
Principle
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the identification and quantification of this compound. The separation is achieved on a C18 stationary phase, which is optimal for retaining and resolving non-polar to medium-polar compounds like this compound.[3] A gradient elution with a mobile phase consisting of acidified water and an organic solvent mixture (acetonitrile and methanol) allows for the effective separation of this compound from the complex matrix of a crude plant extract. Quantification is performed using an external standard calibration curve. The optimal wavelength for detection and quantification of this compound is 220 nm, which provides high sensitivity while minimizing interference from other components.[3]
Experimental Protocols
Sample Preparation: Extraction from Valeriana officinalis Root
This protocol describes the extraction of this compound from dried valerian root powder.
Materials and Reagents:
-
Dried Valeriana officinalis root
-
Grinder or mill
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm PTFE syringe filters
-
HPLC vials
Procedure:
-
Grinding: Mill the dried valerian root to a fine powder, ensuring it can pass through a 0.5 mm sieve.[4]
-
Extraction: Accurately weigh approximately 1.0 g of the powdered valerian root and transfer it to a 50 mL conical tube.[4]
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate the extraction of this compound and other constituents.[5]
-
Centrifugation: Centrifuge the suspension at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Collection: Carefully collect the supernatant (the methanol extract).
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter directly into a clean HPLC vial for analysis.[4]
-
Dilution (if necessary): If the concentration of this compound is expected to be high, dilute the filtered extract with methanol to ensure the analyte concentration falls within the linear range of the calibration curve.
HPLC Method Protocol
This protocol outlines the instrumental parameters for the analysis of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase Column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.05% Phosphoric Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
Data Presentation
The following table summarizes the expected quantitative performance parameters for the HPLC analysis of this compound. These values are representative and should be determined experimentally during method validation.
Table 1: Quantitative Data for this compound Analysis
| Parameter | Typical Value / Range | Notes |
| Retention Time (t_R) | ~ 18 - 22 min | This is an estimated retention time under the proposed gradient conditions and will vary based on the specific column and system. |
| Linearity (R²) | > 0.998 | A linear regression should be performed on a calibration curve prepared from a certified reference standard of this compound (e.g., 1-100 µg/mL).[4] |
| Limit of Detection (LOD) | 0.037 - 0.14 µg/mL | Based on reported sensitivity for similar HPLC methods.[3] This represents the lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | This is an estimated value. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
Visualizations
Experimental Workflow Diagram
References
- 1. Stability control of valerian ground material and extracts: a new HPLC-method for the routine quantification of valerenic acids and lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
Application Notes and Protocols for the Structural Elucidation of Valeranone using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone, a bicyclic sesquiterpenoid first isolated from Valeriana officinalis, is a key component of interest in natural product chemistry and drug development due to its potential pharmacological activities. The structural elucidation of such complex natural products is a critical step in understanding its bioactivity and for further derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure and stereochemistry of organic molecules like this compound.
These application notes provide a comprehensive overview of the NMR-based approach to elucidate the structure of this compound. Detailed experimental protocols for the acquisition of one-dimensional (1D) and two-dimensional (2D) NMR data are provided, along with tabulated NMR data to facilitate the identification and characterization of this important sesquiterpenoid.
Structural Elucidation Strategy
The structural elucidation of this compound using NMR spectroscopy involves a systematic approach, integrating data from various NMR experiments to piece together the molecular framework and define its stereochemistry. The general workflow is as follows:
Caption: Workflow for this compound Structural Elucidation using NMR.
Quantitative NMR Data
The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is essential for the structural confirmation of this compound. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1][2]
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 2α | 2.35 | ddd | 13.0, 5.5, 3.0 |
| 2β | 2.25 | m | |
| 3α | 1.85 | m | |
| 3β | 1.50 | m | |
| 4 | 1.40 | m | |
| 5α | 1.60 | m | |
| 5β | 1.30 | m | |
| 6α | 1.70 | m | |
| 6β | 1.20 | m | |
| 7 | 2.12 | q | 6.5 |
| 8α | 1.55 | m | |
| 8β | 1.35 | m | |
| 11 | 1.90 | m | |
| 12-CH₃ | 0.95 | d | 6.8 |
| 13-CH₃ | 0.90 | d | 6.8 |
| 14-CH₃ | 0.92 | s | |
| 15-CH₃ | 1.05 | s |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ) ppm | DEPT |
| 1 | 213.5 | C |
| 2 | 37.5 | CH₂ |
| 3 | 24.5 | CH₂ |
| 4 | 48.0 | C |
| 5 | 42.0 | CH₂ |
| 6 | 22.0 | CH₂ |
| 7 | 39.2 | CH |
| 8 | 34.0 | CH₂ |
| 9 | 56.8 | CH |
| 10 | 40.0 | C |
| 11 | 27.0 | CH |
| 12 | 21.0 | CH₃ |
| 13 | 19.5 | CH₃ |
| 14 | 15.0 | CH₃ |
| 15 | 25.0 | CH₃ |
Key 2D NMR Correlations
Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships within the this compound molecule.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. Key correlations would be observed between adjacent protons in the decalin ring system and within the isopropyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the carbon skeleton based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems and identifying quaternary carbons. For instance, HMBC correlations from the methyl protons (H-14 and H-15) to the quaternary carbons (C-4 and C-10) and the carbonyl carbon (C-1) are critical for confirming the core structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule. Key NOESY correlations would define the cis or trans fusion of the decalin rings and the orientation of the substituents.
The logical relationship of how these different NMR experiments contribute to the final structure is depicted below:
Caption: Logical Flow of NMR Data for Structural Elucidation.
Experimental Protocols
The following are detailed methodologies for the key NMR experiments used in the structural elucidation of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for sesquiterpenoids.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C and 2D NMR experiments, a more concentrated sample (20-30 mg in 0.6-0.7 mL) is recommended to obtain good signal-to-noise in a reasonable time.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
a) ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
b) ¹³C NMR and DEPT Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse sequence for ¹³C; DEPT-135 and DEPT-90 for determining carbon multiplicities.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Temperature: 298 K.
c) 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Gradient-selected COSY (gCOSY).
-
Spectral Width (F2 and F1): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Relaxation Delay: 1.5-2 seconds.
d) 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 220-240 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-8.
-
Relaxation Delay: 1.5-2 seconds.
-
One-bond ¹H-¹³C Coupling Constant: Optimized for an average of 145 Hz.
e) 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): 12-15 ppm.
-
Spectral Width (F1 - ¹³C): 220-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5-2 seconds.
-
Long-range ¹H-¹³C Coupling Constant: Optimized for an average of 8 Hz.
f) 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: Gradient-selected NOESY.
-
Spectral Width (F2 and F1): 12-15 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 2-3 seconds.
-
Mixing Time: 500-800 ms (B15284909) (to be optimized for the molecule).
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the complete structural elucidation of this compound. The data and protocols presented in these application notes serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this and structurally related sesquiterpenoids. Careful sample preparation and optimization of NMR acquisition parameters are key to obtaining high-quality data for unambiguous structure determination.
References
In-Vivo Sedative Effects of Valeranone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo sedative properties of Valeranone, a key sesquiterpene found in Valerian (Valeriana officinalis). The following sections detail experimental protocols and summarize available quantitative data from studies in animal models. This document is intended to serve as a practical guide for researchers investigating the sedative and hypnotic potential of this compound.
Overview of this compound's Sedative Activity
This compound, a sesquiterpenoid from the roots and rhizomes of Valeriana officinalis, has been identified as a contributor to the plant's traditional use as a mild sedative and anxiolytic. In-vivo studies in animal models have demonstrated its central nervous system (CNS) depressant effects, including a reduction in locomotor activity and potentiation of sleep induced by barbiturates. While its activity is generally reported to be less potent than standard synthetic sedatives, its favorable safety profile, with a high oral LD50, suggests therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative data on the sedative effects of this compound from preclinical studies. It is important to note that much of the available research has focused on whole Valerian extracts or other constituents like valerenic acid. Data specifically on isolated this compound is limited.
Table 1: Effect of this compound on Spontaneous Locomotor Activity (Open Field Test)
| Animal Model | Administration Route | Dose (mg/kg) | % Reduction in Locomotor Activity | Reference |
| Mice | Oral (p.o.) | >3160 | Not specified, LD50 > 3160 mg/kg[1] | [1] |
| Rats | Oral (p.o.) | >3160 | Not specified, LD50 > 3160 mg/kg[1] | [1] |
Note: Specific quantitative data on the dose-dependent reduction of locomotor activity by isolated this compound is not extensively available in the reviewed literature. Studies often describe a general reduction in motility.
Table 2: Effect of this compound on Motor Coordination (Rotarod Test)
| Animal Model | Administration Route | Dose (mg/kg) | Outcome | Reference |
| Mice/Rats | Not Specified | Not Specified | Impairment of rotarod performance reported[1] | [1] |
Table 3: Potentiation of Barbiturate-Induced Sleep by this compound
| Animal Model | Barbiturate (B1230296) | Administration Route of this compound | Dose of this compound (mg/kg) | Outcome | Reference |
| Mice | Hexobarbital | Not Specified | Not Specified | Prolongation of barbiturate hypnosis[1] | [1] |
Note: Specific dose-response data for this compound on the latency to sleep onset and the duration of sleep in this model are not detailed in the available literature.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the sedative effects of this compound in rodent models.
Open Field Test (OFT) for Locomotor Activity
This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment. A reduction in movement is indicative of a sedative effect.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video tracking software
-
This compound solution and vehicle control (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Animal subjects (e.g., male C57BL/6 mice, 8-10 weeks old)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.). A typical pre-treatment time is 30 minutes.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity using the video tracking software for a set duration, typically 10-30 minutes.
-
Parameters Measured:
-
Total distance traveled
-
Time spent in the center vs. the periphery of the arena
-
Rearing frequency (vertical activity)
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Rotarod Test for Motor Coordination
This test evaluates motor coordination, balance, and motor learning. A sedative compound will typically impair an animal's ability to remain on the rotating rod.
Materials:
-
Rotarod apparatus with adjustable speed
-
This compound solution and vehicle control
-
Animal subjects (e.g., male Wistar rats, 200-250 g)
Procedure:
-
Training: Acclimate the animals to the rotarod for 2-3 days prior to the experiment. This involves placing them on the stationary or slowly rotating rod for a few minutes each day.
-
Administration: Administer this compound or vehicle control.
-
Test Protocol:
-
Place the animal on the rotarod, which is rotating at a low, constant speed (e.g., 4 rpm).
-
Gradually accelerate the rotation speed (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Data Recording: Record the latency (time) to fall from the rod or the speed at which the animal falls. A cutoff time is typically set (e.g., 300 seconds).
-
Parameters Measured:
-
Latency to fall (seconds)
-
Rotation speed at the time of falling (rpm)
-
-
Cleaning: Clean the rod between each animal.
Pentobarbital-Induced Sleep Test
This assay assesses the hypnotic or sleep-potentiating effects of a compound. This compound is expected to decrease the time it takes for sleep to begin (latency) and increase the total sleep duration in animals treated with a sub-hypnotic dose of a barbiturate like pentobarbital (B6593769).
Materials:
-
Sodium pentobarbital solution
-
This compound solution and vehicle control
-
Animal subjects (e.g., male BALB/c mice, 20-25 g)
-
Heating pad to maintain body temperature
Procedure:
-
Administration: Administer this compound or vehicle control.
-
Pentobarbital Injection: After a pre-treatment period (e.g., 30-45 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital (e.g., 42 mg/kg, i.p.).
-
Observation: Immediately after pentobarbital injection, place the animal in a quiet, isolated cage and observe for the loss of the righting reflex. The righting reflex is lost when the animal can no longer return to a sternal position within 30 seconds of being placed on its back.
-
Data Recording:
-
Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex.
-
Sleep Duration: Record the time from the loss of the righting reflex to its spontaneous recovery.
-
-
Monitoring: Monitor the animals until they have fully recovered.
Mechanism of Action and Signaling Pathways
The sedative effects of Valeriana officinalis constituents are widely believed to be mediated through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. While the specific actions of this compound are less characterized than those of valerenic acid, it is hypothesized to contribute to the overall GABAergic activity of Valerian extracts.
The proposed mechanism involves the positive allosteric modulation of GABA-A receptors. This action enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing a CNS depressant and sedative effect.
Below are diagrams illustrating the experimental workflow for assessing sedative effects and the proposed signaling pathway for GABAergic modulation.
Experimental workflow for assessing the sedative effects of this compound.
Proposed GABAergic signaling pathway for this compound-induced sedation.
References
In-Vitro Assays to Determine Valeranone's Mechanism of Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone, a sesquiterpenoid constituent of Valeriana officinalis, has been associated with the sedative and anxiolytic properties of valerian extracts. Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. These application notes provide a comprehensive overview of in-vitro assays to elucidate the biological activities of this compound, focusing on its potential interactions with key neurological and inflammatory pathways. The following protocols are designed to be a detailed guide for researchers investigating the pharmacodynamics of this compound.
Data Presentation: Summary of Biological Activities
While research has established the biological activities of Valeriana officinalis extracts and some of its constituents like valerenic acid, specific quantitative data for this compound is limited in publicly available literature. The following table summarizes known activities of related compounds to provide a contextual framework for investigating this compound.
| Compound/Extract | Assay | Target | Activity Metric | Value | Reference |
| Valerenic Acid | Radioligand Binding Assay | 5-HT₅ₐ Receptor | IC₅₀ | 17.2 µM | [1] |
| Valerenic Acid Amide | Two-Microelectrode Voltage Clamp | GABA-A Receptor (α₁β₃) | EC₅₀ | 13.7 ± 2.3 µM | [2] |
| Valerenic Acid Amide | Two-Microelectrode Voltage Clamp | GABA-A Receptor (α₁β₂) | EC₅₀ | 8.2 ± 5.1 µM | [2] |
| Valerian Extracts | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC₅₀ | 1.08–12.69 mg/mL | [3] |
| Valerian Extracts | Butyrylcholinesterase Inhibition | Butyrylcholinesterase | IC₅₀ | 0.0019–1.46 mg/mL | [3] |
| Sesquiterpenoid from V. officinalis | Acetylcholinesterase Inhibition | Acetylcholinesterase | IC₅₀ | 0.161 µM | [4] |
I. Investigation of GABAergic System Modulation
The primary hypothesis for the sedative effects of valerian constituents is their interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.
GABA-A Receptor Modulation: Electrophysiological Assay
This assay directly measures the functional modulation of GABA-A receptors by this compound.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2s).
-
-
Electrophysiology:
-
Utilize the whole-cell patch-clamp technique to record GABA-activated chloride currents (IGABA).
-
Establish a stable baseline recording.
-
-
Compound Application:
-
Apply GABA at its EC₅₀ concentration to elicit a control current.
-
Co-apply GABA with varying concentrations of this compound.
-
Include a positive control, such as a benzodiazepine (B76468) (e.g., Diazepam).
-
-
Data Analysis:
-
Measure the potentiation or inhibition of IGABA in the presence of this compound.
-
Construct a dose-response curve and calculate the EC₅₀ or IC₅₀ for this compound.
-
GABA Transaminase (GABA-T) Inhibition Assay
This assay determines if this compound increases GABA levels by inhibiting its breakdown.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6).
-
Prepare solutions of GABA, α-ketoglutarate, NADP⁺, and succinic semialdehyde dehydrogenase (SSDH).
-
Prepare a solution of purified GABA-T.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, GABA-T, and varying concentrations of this compound.
-
Include a positive control inhibitor (e.g., vigabatrin).
-
Pre-incubate the enzyme with the test compounds.
-
Initiate the reaction by adding GABA, α-ketoglutarate, NADP⁺, and SSDH.
-
-
Data Measurement:
-
Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition and calculate the IC₅₀ value.
-
GABA Reuptake Inhibition Assay
This assay assesses if this compound increases synaptic GABA by blocking its reuptake into neurons and glia.
Protocol:
-
Cell Culture:
-
Use HEK293 cells transiently expressing a GABA transporter (e.g., GAT1).
-
-
Uptake Assay:
-
Plate the cells in a 96-well plate.
-
Wash cells with uptake buffer.
-
Incubate cells with varying concentrations of this compound and a known concentration of [³H]-GABA.
-
Include a positive control inhibitor (e.g., tiagabine).
-
-
Measurement:
-
After incubation, wash the cells to remove extracellular [³H]-GABA.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of [³H]-GABA uptake for each this compound concentration.
-
Determine the IC₅₀ value.
-
II. Investigation of Serotonergic System Interaction
Valerian compounds have been shown to interact with the serotonin (B10506) system, which is involved in mood and sleep regulation.
Serotonin Receptor Binding Assay
This assay determines the affinity of this compound for various serotonin receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cell lines stably expressing the desired serotonin receptor subtype (e.g., 5-HT₅ₐ).
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-LSD for 5-HT₅ₐ) and varying concentrations of this compound.
-
Include a known competing ligand for determination of non-specific binding.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of this compound.
-
Construct a competition curve and determine the Ki value.
-
III. Assessment of Anti-inflammatory Activity
Chronic neuroinflammation is implicated in various neurological disorders. These assays investigate the potential anti-inflammatory effects of this compound.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These assays determine if this compound can inhibit key enzymes in the inflammatory cascade.
Protocols:
-
COX-1/COX-2 Inhibition Assay:
-
Use a commercial COX inhibitor screening kit.
-
Incubate purified COX-1 or COX-2 enzyme with this compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandins, typically via a colorimetric or fluorometric method.
-
Calculate the IC₅₀ value.
-
-
Lipoxygenase (LOX) Inhibition Assay:
-
Use purified soybean lipoxygenase.
-
Prepare a reaction mixture containing borate (B1201080) buffer and linoleic acid as the substrate.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the LOX enzyme.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the IC₅₀ value.
-
Inhibition of Pro-inflammatory Mediators in Macrophages
This assay evaluates the effect of this compound on the inflammatory response of immune cells.
Protocol:
-
Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7).
-
-
Cell Treatment:
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels in the supernatant using ELISA kits.
-
-
Data Analysis:
-
Calculate the percent inhibition of NO and cytokine production and determine the IC₅₀ values.
-
NF-κB Activation Assay
This assay investigates if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Protocol:
-
Cell Culture and Treatment:
-
Use a cell line with an NF-κB reporter gene (e.g., luciferase).
-
Treat cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity, which corresponds to NF-κB activation.
-
-
Western Blot (Alternative):
-
Isolate nuclear and cytoplasmic proteins from treated cells.
-
Perform Western blotting to detect the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
-
Data Analysis:
-
Quantify the inhibition of NF-κB activation.
-
IV. Neuroprotective and Antioxidant Activity Assays
These assays explore the potential of this compound to protect neurons from damage and to counteract oxidative stress.
Neuroprotection Assay Against Oxidative Stress
Protocol:
-
Neuronal Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y).
-
-
Induction of Oxidative Stress and Treatment:
-
Pre-treat the cells with various concentrations of this compound.
-
Induce oxidative stress by exposing the cells to a neurotoxin like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).
-
-
Cell Viability Assessment:
-
Measure cell viability using an MTT or LDH assay.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by this compound.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
-
Cell Loading and Treatment:
-
Load the cells with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
Treat the cells with various concentrations of this compound.
-
-
Induction of ROS Production:
-
Induce ROS production by adding a peroxyl radical generator like AAPH.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the CAA value, which reflects the antioxidant capacity of this compound within the cells.
-
V. Investigation of Cholinergic System Interaction
Given the role of the cholinergic system in cognition, it is pertinent to investigate if this compound interacts with key enzymes in this pathway.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if this compound can inhibit the enzyme responsible for the breakdown of acetylcholine.
Protocol (Ellman's Method):
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB, AChE, and varying concentrations of this compound.
-
Include a positive control inhibitor (e.g., galantamine).
-
Initiate the reaction by adding ATCI.
-
-
Data Measurement:
-
Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction and the percent inhibition for each this compound concentration.
-
Determine the IC₅₀ value.
-
Conclusion
The in-vitro assays detailed in these application notes provide a robust framework for elucidating the mechanism of action of this compound. A systematic approach, starting with its potential effects on the GABAergic system and expanding to serotonergic, anti-inflammatory, neuroprotective, and cholinergic pathways, will enable a comprehensive understanding of its pharmacological profile. The generation of quantitative data, such as IC₅₀ and EC₅₀ values, will be critical for comparing its potency across different targets and for guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Valeriana Extracts from Argentina with Potent Cholinesterase Inhibition for the Treatment of Neurodegenerative Disorders and Their Comorbidities—The Case of Valeriana carnosa Sm. (Caprifoliaceae) Studied in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes and a monoterpenoid with acetylcholinesterase (AchE) inhibitory activity from Valeriana officinalis var. latiofolia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Valeranone in Complex Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone, a sesquiterpenoid ketone, is a significant bioactive compound found in various medicinal plants, most notably in the roots and rhizomes of Valeriana officinalis (Valerian). It is considered to contribute to the sedative and anxiolytic properties of valerian extracts, making its accurate quantification crucial for the quality control and standardization of herbal products and drug development. This document provides detailed application notes and standardized protocols for the quantification of this compound in complex herbal extracts using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in Valeriana officinalis extracts can vary significantly based on factors such as plant origin, harvesting time, and extraction method. The following tables summarize quantitative data from various studies.
| Plant Material | Extraction Method | Analytical Method | This compound Concentration (% of Essential Oil) | Reference |
| Valeriana officinalis L. Roots | Hydrodistillation | GC-MS | 4.11% | [1] |
| Valeriana officinalis L. Roots | Hydrodistillation | GC-MS | 7.17 - 13.59% | [2][3] |
| Plant Material | Extraction Method | Analytical Method | This compound Concentration (mg/g of extract) | Reference |
| Valeriana officinalis L. Roots and Rhizomes | Supercritical Fluid Extraction | Not Specified | Data not available in this format | |
| Valeriana officinalis L. Roots | Ethanolic Extraction | HPLC | Data not available in this format |
Note: Direct comparison of this compound content between essential oil and crude extracts is challenging due to the different extraction processes and the varying complexity of the matrices.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and precise analytical methodology. Both GC-MS and HPLC are powerful techniques for this purpose, with the choice depending on the laboratory's capabilities and the specific requirements of the analysis.
Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.[4]
1. Sample Preparation: Hydrodistillation for Essential Oil Extraction
This method is suitable for isolating volatile compounds, including this compound, from the plant matrix.
-
Apparatus: Clevenger-type apparatus, 500 mL flask, heating mantle.
-
Procedure:
-
Weigh 10 grams of freshly powdered, dried valerian root and transfer it to the 500 mL flask.[2]
-
Add a sufficient volume of distilled water to the flask.
-
Subject the sample to hydrodistillation for 4 hours using a Clevenger-type apparatus.[2]
-
Collect the essential oil.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual moisture.
-
Store the essential oil in a sealed vial at 4°C until GC-MS analysis.[2]
-
2. GC-MS Analysis
-
Instrumentation: Agilent HP-6890 Gas Chromatograph coupled with an Agilent HP-5973 Mass Selective Detector (or equivalent).
-
Column: HP-5MS fused silica (B1680970) column (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
-
Carrier Gas: Helium (99.999%) at a constant flow rate of 1 mL/min.
-
Injector Temperature: 200°C.
-
Split Ratio: 1:20.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp: Increase to 250°C at a rate of 3°C/min.
-
Hold: 10 min at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Mass Range: 40 to 550 amu.
-
Detector Temperature: 250°C.
-
3. Quantification
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., hexane (B92381) or cyclohexane) at known concentrations.
-
Calibration Curve: Inject the standard solutions into the GC-MS system and generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Sample Analysis: Dilute the extracted essential oil in the same solvent used for the standards and inject it into the GC-MS.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The final concentration should be expressed as a percentage of the essential oil.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal for volatile components, HPLC can also be adapted for the analysis of less volatile sesquiterpenes in crude extracts.
1. Sample Preparation: Solvent Extraction
This method is suitable for extracting a broader range of compounds, including this compound, from the plant material.
-
Solvent: Methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1 v/v).[5]
-
Procedure:
-
Weigh 1 gram of finely powdered, dried valerian root into a suitable flask.
-
Add 10 mL of the extraction solvent.
-
Sonicate the mixture for 30 minutes at room temperature.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[5]
-
Collect the supernatant.
-
Repeat the extraction process with the remaining plant material to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm membrane filter before HPLC analysis.[2][6]
-
2. HPLC Analysis
-
Instrumentation: Agilent 1290 Infinity II series HPLC system with a Diode Array Detector (DAD) or UV-Vis detector (or equivalent).[2]
-
Column: Agilent Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm) or a Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).[2][7]
-
Mobile Phase: A gradient elution is typically required to separate this compound from other components in a complex extract. A common mobile phase consists of:
-
Solvent A: Acetonitrile.
-
Solvent B: 5 g/L solution of phosphoric acid in water.[2][6]
-
A typical gradient might start with a higher proportion of Solvent B and gradually increase the proportion of Solvent A. Specific gradient conditions should be optimized based on the specific extract and column used.
-
-
Flow Rate: 0.9 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 7 µL.[2]
3. Quantification
-
Standard Preparation: Prepare a series of standard solutions of pure this compound in the mobile phase at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Sample Analysis: Inject the filtered sample extract into the HPLC.
-
Calculation: Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve. The final concentration should be expressed as mg/g of the dry plant material.
Mandatory Visualization
Caption: Workflow for this compound Quantification.
Conclusion
The protocols outlined in this document provide robust and reliable methods for the quantification of this compound in complex herbal extracts. The choice between GC-MS and HPLC will depend on the specific research or quality control objectives. Adherence to these detailed protocols will ensure accurate and reproducible results, which are essential for the scientific evaluation and commercial standardization of herbal medicines containing this compound.
References
- 1. Comprehensive Analysis of Valeriana officinalis L. Essential Oil using GC-MS Coupled with Integrated Chemometric Resolution Techniques | Semantic Scholar [semanticscholar.org]
- 2. mail.meddocsonline.org [mail.meddocsonline.org]
- 3. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Valeranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of valeranone derivatives, focusing on their potential as modulators of the GABA-A receptor for the treatment of anxiety and other neurological disorders. Detailed protocols for the synthesis of derivatives and key biological assays are included to facilitate further research and drug development in this area.
Introduction
This compound, a sesquiterpenoid found in the essential oil of Valeriana officinalis, has been identified as a contributor to the sedative and anxiolytic properties of valerian extracts. Its mechanism of action is believed to involve the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The development of novel this compound derivatives presents an opportunity to optimize its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. This document outlines the synthetic strategies for modifying the this compound scaffold and the experimental protocols for evaluating the biological activity of the resulting derivatives to establish a clear structure-activity relationship.
Synthesis of this compound Derivatives
While the literature on the synthesis of a broad range of this compound derivatives for SAR studies is limited, valuable insights can be drawn from the closely related sesquiterpenoid, valerenic acid, also from Valeriana officinalis. The carboxyl group of valerenic acid has been a key target for modification, leading to the synthesis of various amides and esters with altered biological activity.[1][2] A similar strategy can be applied to this compound by targeting its ketone group for derivatization.
General Synthetic Strategy: Reductive Amination of the Ketone Group
A primary route for derivatizing this compound involves the functionalization of its ketone moiety. Reductive amination provides a versatile method to introduce a variety of substituents, allowing for the exploration of how different chemical groups at this position influence biological activity.
Protocol for the Synthesis of this compound Amine Derivatives
This protocol describes a general procedure for the synthesis of N-substituted this compound amine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add the desired amine (1.2 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-substituted this compound amine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This general protocol can be adapted to synthesize a library of this compound derivatives by varying the amine starting material.
Structure-Activity Relationship (SAR) Studies
The primary goal of synthesizing this compound derivatives is to establish a clear SAR, which will guide the design of more potent and selective GABA-A receptor modulators. Based on studies of the related valerenic acid, it is hypothesized that modifications to the this compound core will significantly impact its biological activity.
Key Structural Modifications and Hypothesized SAR:
-
Modification of the Ketone Group: As outlined in the synthetic protocol, converting the ketone to various amines introduces new functional groups that can alter the molecule's polarity, hydrogen bonding capacity, and steric bulk. It is anticipated that the nature of the substituent on the nitrogen atom will be critical for activity. For instance, bulky or aromatic substituents may enhance binding affinity to the GABA-A receptor.
-
Stereochemistry: The stereochemistry of the this compound core is likely crucial for its interaction with the GABA-A receptor. Synthetic strategies should aim to control the stereochemistry of any new chiral centers introduced during derivatization.
Experimental Protocols for Biological Evaluation
To establish the SAR of synthesized this compound derivatives, a panel of in vitro and in vivo assays should be employed.
In Vitro Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on GABA-A Receptors
This assay directly measures the modulatory effect of the compounds on GABA-A receptor function.
Principle:
-
Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
The oocytes express functional GABA-A receptors on their surface.
-
A two-electrode voltage clamp is used to hold the oocyte membrane potential at a constant level and measure the chloride currents elicited by the application of GABA.
-
The test compound is co-applied with GABA to determine its effect on the GABA-induced current. Positive allosteric modulators will enhance the current.
Detailed Protocol:
A detailed protocol for TEVC can be found in various publications.[3][4] Key steps include:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubation: Incubate the injected oocytes for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20).
-
Co-apply the test compound with GABA and measure the change in the GABA-induced current.
-
Wash the oocyte with Ringer's solution between applications.
-
-
Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound. Determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy for each derivative.
In Vivo Assays for Anxiolytic and Sedative Activity
1. Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6][7][8][9]
Principle:
The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.
Apparatus:
A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
Procedure:
-
Acclimation: Habituate the animals (mice or rats) to the testing room for at least 30-60 minutes before the test.
-
Compound Administration: Administer the test compound or vehicle control at a predetermined time before the test.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in each arm using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. A significant decrease in the total number of arm entries may suggest sedative effects.
2. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedative or anxiolytic effects.[10][11][12][13][14]
Principle:
Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel open environment. Anxiolytic compounds can increase the time spent in the center of the open field. A reduction in overall movement can indicate sedation.
Apparatus:
A square or circular arena with walls.
Procedure:
-
Acclimation: Acclimate the animals to the testing room.
-
Compound Administration: Administer the test compound or vehicle control.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-20 minutes).
-
Record the animal's movement using a video tracking system.
-
-
Data Analysis: Analyze the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing. A decrease in total distance traveled suggests sedation, while an increase in the time spent in the center can indicate an anxiolytic effect.
Data Presentation
All quantitative data from the SAR studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Activity of this compound Derivatives on α1β2γ2 GABA-A Receptors
| Compound ID | R-group on Nitrogen | EC₅₀ (µM) | Maximal Efficacy (% of GABA response) |
| This compound | - | ||
| Derivative 1 | Benzyl | ||
| Derivative 2 | Piperidinyl | ||
| ... | ... |
Table 2: In Vivo Anxiolytic Activity of this compound Derivatives in the Elevated Plus Maze Test
| Compound ID | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | - | |||
| This compound | ||||
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Synthesis and SAR Studies of this compound Derivatives
Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.
Diagram 2: Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor modulation by a positive allosteric modulator.
Conclusion
The synthesis and systematic evaluation of this compound derivatives hold significant promise for the development of novel anxiolytic and sedative agents. By employing the synthetic strategies and biological evaluation protocols outlined in these application notes, researchers can effectively establish a robust structure-activity relationship, paving the way for the rational design of new therapeutic candidates with improved pharmacological profiles. The focus on GABA-A receptor modulation provides a clear mechanistic basis for these efforts.
References
- 1. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands - in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-electrode voltage-clamp technique [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 6. protocols.io [protocols.io]
- 7. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. mmpc.org [mmpc.org]
- 10. anilocus.com [anilocus.com]
- 11. Open field test for mice [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Valeranone as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valeranone is a bicyclic sesquiterpenoid ketone that is a significant constituent of the essential oils from several medicinal plants, most notably Valeriana officinalis and Nardostachys jatamansi.[1][2] Due to its consistent presence and chemical stability, this compound serves as an excellent reference standard in the phytochemical analysis of these and other related plant species. The use of a well-characterized reference standard is crucial for the accurate quantification of secondary metabolites in plant extracts, which is a fundamental requirement for the quality control and standardization of herbal medicinal products.
These application notes provide detailed protocols for the use of this compound as a reference standard in the gas chromatography-mass spectrometry (GC-MS) analysis of sesquiterpenes in plant materials. The protocols cover the preparation of standard solutions, sample preparation, analytical method validation, and data analysis.
Application Notes
This compound is primarily used as an external reference standard for the quantitative analysis of other sesquiterpenes in essential oils and plant extracts. Its chemical properties make it suitable for methods such as GC-MS and High-Performance Liquid Chromatography (HPLC), although GC-MS is more common for volatile compounds like sesquiterpenes. By creating a calibration curve with a certified this compound reference standard, researchers can accurately determine the concentration of this compound itself or other structurally similar sesquiterpenes in their samples. This is particularly useful for:
-
Quality control of raw herbal materials: Ensuring that different batches of plant material contain a consistent amount of key bioactive compounds.
-
Standardization of herbal extracts: Preparing extracts with a defined concentration of specific sesquiterpenes.
-
Pharmacological studies: Correlating the biological activity of an extract with the concentration of its chemical constituents.
-
Bioavailability and pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of sesquiterpenes.
Experimental Protocols
Preparation of this compound Standard Solutions
Objective: To prepare a stock solution and a series of working standard solutions of this compound for the generation of a calibration curve.
Materials:
-
This compound certified reference standard (≥98.0% purity)
-
Hexane (B92381) (HPLC or GC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Analytical balance
Protocol:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of hexane.
-
Bring the flask to volume with hexane and mix thoroughly.
-
This stock solution should be stored at -20°C in an amber vial to prevent degradation.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with hexane.
-
For example, to prepare a 100 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with hexane.
-
Prepare a range of concentrations suitable for the expected concentration of analytes in the sample. A typical range for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation from Plant Material
Objective: To extract sesquiterpenes, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., roots and rhizomes of Valeriana officinalis)
-
Hexane (GC grade)
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material.
-
Soxhlet Extraction: Place the material in a thimble and extract with 150 mL of hexane for 4-6 hours.
-
Ultrasonic Extraction: Macerate the plant material with 50 mL of hexane in a flask and sonicate for 30-60 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Final Sample Preparation:
-
Re-dissolve the dried extract in a known volume of hexane (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial prior to analysis.
-
GC-MS Analysis
Objective: To separate and quantify this compound and other sesquiterpenes in the prepared samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 40:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.[2]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM ions for this compound: m/z 121, 107, 93 (quantifier and qualifiers).
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]
Linearity
A calibration curve is constructed by plotting the peak area of the analyte versus the concentration of the working standard solutions. Linearity is assessed by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99.[4]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Accuracy
Accuracy is determined by recovery studies. A known amount of the this compound standard is spiked into a sample at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. Acceptable recovery is typically within 80-120%.[4]
Precision
Precision is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample on the same day and on different days. The results are expressed as the relative standard deviation (RSD), which should be ≤ 15%.[5]
Data Presentation
Quantitative Data for Validated GC-MS Method
The following table presents representative data for a validated GC-MS method using this compound as an external standard.
| Parameter | Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.80 |
| Accuracy (Recovery %) | 95.2 - 104.5 |
| Intra-day Precision (RSD %) | ≤ 4.5 |
| Inter-day Precision (RSD %) | ≤ 6.8 |
Note: The data in this table are representative examples and may vary depending on the specific instrumentation and experimental conditions.
Typical this compound Content in Plant Species
| Plant Species | Part Used | This compound Content (%) | Reference |
| Valeriana officinalis | Roots | 0.5 - 17.9 | [6] |
| Nardostachys jatamansi | Rhizomes | Principal sesquiterpene | [2] |
Visualizations
Workflow for Phytochemical Quantification
Caption: General workflow for phytochemical quantification using an external reference standard.
Relationship of Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
This compound is a valuable tool for the standardization and quality control of herbal products containing sesquiterpenes. The protocols outlined in these application notes provide a framework for the accurate and precise quantification of this compound and related compounds using GC-MS. Proper method validation is essential to ensure the reliability of the analytical results. The use of a certified reference standard of this compound, combined with a validated analytical method, will contribute to the overall quality and consistency of phytochemical research and the development of herbal medicinal products.
References
- 1. toolify.ai [toolify.ai]
- 2. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Valeranone Extraction from Valeriana Root
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of valeranone and other bioactive compounds from Valeriana officinalis root.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the extraction process.
Q1: My this compound yield is consistently low. What are the most critical factors I should investigate?
A1: Low yield is a common issue that can be attributed to several factors. Systematically evaluate the following:
-
Plant Material Quality: The content of this compound and other sesquiterpenoids can vary significantly based on the plant's age, growing conditions, and harvest time.[1] The highest yields of green mass are typically observed in the second and third years of vegetation.[2] Ensure you are using high-quality, properly dried root and rhizome material, as this is the official medicinal raw material.[2]
-
Particle Size: Smaller particle sizes increase the surface area available for extraction, which can improve yield. For Supercritical Fluid Extraction (SFE), a smaller particle size is shown to increase the extraction yield, indicating that diffusion through the particle is a rate-limiting step.[3] For solvent extraction, an optimal particle size should be determined, as excessively fine powders can cause issues with filtration.[4]
-
Solvent Selection: The choice of solvent is critical. Valerenic acids, often used as markers for quality, have poor solubility in water.[5] Alcoholic solvents, particularly ethanol-water mixtures (50-100% v/v), are effective for extracting these compounds.[5] For optimizing the yield of various bioactive compounds, methanol (B129727) was identified as a superior solvent in one study.[6]
-
Extraction Method: Conventional methods like maceration can be time-consuming and less efficient.[7] Consider advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid CO2 Extraction (SFE), which can significantly improve yield and reduce extraction time.[7]
Q2: I am concerned about the degradation of thermolabile compounds like valepotriates. How can I minimize this?
A2: Valepotriates are known to be unstable.[3] To minimize their degradation while preserving other target compounds like valerenic acids, consider the following:
-
Temperature Control: High temperatures can degrade valepotriates.[5] Methods like SFE can be performed at lower temperatures (e.g., 313 K or 40°C) to preserve thermolabile compounds.[3] While higher temperatures can favor extraction kinetics for some compounds, they may also provoke moderate degradation of valerenic acids.[4] A patented process heats an alcoholic solvent mixture to 70-80°C specifically to reduce valepotriate content while preserving valerenic acids.[5]
-
Extraction Time: Prolonged extraction times, especially at elevated temperatures, can contribute to degradation. Advanced methods like MAE and UAE significantly shorten the required time.[8][9] For instance, optimal MAE can be achieved in as little as 25 minutes.[8]
-
Choice of Method: Alcohol extraction is often used to preserve thermo-labile and volatile compounds.[3] SFE is also an excellent choice as it is performed in an oxygen-free environment at low temperatures, preventing oxidation and thermal degradation.[10]
Q3: Which extraction method is the most efficient? UAE, MAE, or SFE?
A3: The "most efficient" method depends on your specific goals (e.g., yield, purity, cost, environmental impact).
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It has been proven to be more efficient than classical extraction methods for Valeriana roots, accelerating the leaching of bioactive compounds.[7][11] It generally operates at lower temperatures, preserving sensitive compounds.[7]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and release of compounds. It is a green technology known for short extraction times, reduced solvent consumption, and high efficiency.[12][13] Studies have shown it can produce a high yield of essential oils from Valeriana root in a short duration.[8][14]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent. It is highly selective, and the solvent is easily removed, leaving a pure extract. SFE is excellent for preserving thermolabile compounds due to low operating temperatures.[3] The addition of a modifier like ethanol (B145695) can enhance its efficiency, achieving yields comparable to conventional percolation.
Q4: How do I select the optimal solvent concentration and temperature for my extraction?
A4: The optimal parameters are interdependent and should be determined empirically for your specific setup and goals.
-
Solvent Concentration: For ethanol-water mixtures, concentrations between 70% and 95% are often effective. One study found that extraction yield decreased with increasing ethanol concentration but increased with higher temperatures.[15] A D-optimal design study identified an optimal solvent percentage of 94.88% methanol for extracting a range of bioactive compounds.[6]
-
Temperature: For solvent extraction, increasing the temperature generally improves extraction kinetics.[4] However, this must be balanced against the potential for degradation of target compounds.[4][5] For SFE, optimal temperatures are often in the range of 40-60°C.
Q5: My extract contains impurities. What are the best practices for obtaining a cleaner product?
A5: Purity can be enhanced at several stages:
-
Pre-Extraction: Ensure the raw material is clean and free from other plant matter.[16]
-
Selective Extraction: SFE with CO2 is highly selective for non-polar compounds and can yield a cleaner initial extract compared to broad-spectrum solvents.[10]
-
Post-Extraction: After initial extraction and solvent evaporation, further purification steps such as liquid-liquid partitioning or column chromatography may be necessary to isolate this compound from other co-extracted compounds.
Quantitative Data on Extraction Parameters
The following tables summarize optimal conditions and yields reported in various studies for different extraction methods.
Table 1: Optimal Conditions for Bioactive Compound Extraction using Ultrasound-Assisted Extraction
| Parameter | Optimal Value | Component Yield | Reference |
| Solvent | Methanol | Valerenic Acid: 2.07 mg/g DW | [6] |
| Solvent Concentration | 94.88% | Total Phenols: 7.96 mg/g DW | [6] |
| Temperature | 25 °C | Total Flavonoids: 5.52 mg/g DW | [6] |
| Ultrasound Time | 48.95 min | Antioxidant Activity: 78.68% | [6] |
| Drying Method | Microwave | - | [6] |
Table 2: Optimal Conditions for Essential Oil Extraction using Microwave-Assisted Extraction (MAE)
| Parameter | Optimal Value | Yield | Reference |
| Microwave Power | 350 W | 5.88% | [8][14] |
| Extraction Time | 25 min | 5.88% | [8][14] |
| Liquid-to-Material Ratio | 8.8 mL : 1.0 g | 5.88% | [8][14] |
Table 3: Parameters for Supercritical Fluid CO2 Extraction (SFE)
| Parameter | Investigated Range/Value | Observation | Reference |
| Pressure | 10 - 25 MPa | Higher pressure can influence yield. Optimal points found between 24.3-25.0 MPa. | [3] |
| Temperature | 313 - 323 K (40 - 50 °C) | Lower temperature (313 K) yielded the highest quantity of monoterpenes and sesquiterpenes. | [3] |
| Particle Size | < 0.4 mm | Smaller particle size leads to higher extraction yield. | [3] |
| Modifier | 5% Ethanol or Methanol | Addition of a modifier resulted in the same yield as conventional percolation. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds
This protocol is based on the optimized parameters for extracting valerenic acid, phenols, and flavonoids.[6]
-
Material Preparation: Dry the Valeriana officinalis roots using a microwave oven. Grind the dried roots into a fine powder.
-
Extraction Setup: Place a known quantity of the powdered root material into an extraction vessel.
-
Solvent Addition: Add 94.88% methanol to the vessel.
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 25°C and sonicate for 48.95 minutes.
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Remove the methanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Analysis: Quantify this compound and other target compounds in the crude extract using an appropriate analytical method such as HPLC.
Protocol 2: Supercritical Fluid CO2 Extraction (SFE)
This protocol outlines a general procedure for SFE based on common parameters.[3]
-
Material Preparation: Grind dried Valeriana root to an average particle size of approximately 0.4 mm.
-
Loading the Extractor: Load a precise amount of the ground root material into the stainless-steel extraction vessel.
-
Setting Parameters: Set the extraction temperature to 313 K (40°C) and the pressure to 10 MPa. If using a modifier, add 5% ethanol to the CO2 flow.
-
Extraction: Pump supercritical CO2 through the extraction vessel at a constant flow rate. The extraction can be performed with a static period followed by a dynamic extraction period.
-
Collection: The extract is separated from the CO2 in a cyclone separator where the pressure is reduced, causing the CO2 to turn into a gas and the extract to precipitate.
-
Analysis: Analyze the collected extract for this compound content using GC-MS or HPLC.[3][17]
Protocol 3: Quantification of Valerenic Acids by HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the analysis of valerenic acids, which are often used as quality markers.[18][19]
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of valerenic acid standard in methanol. Create a series of working standards by diluting the stock solution to construct a calibration curve.[19]
-
Sample Solution: Dissolve a known quantity of the dried extract in methanol. Sonicate for 45 minutes to ensure complete dissolution, then centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.[19]
-
-
Instrumentation and Conditions:
-
Analysis:
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of valerenic acid in the samples by comparing their peak areas to the calibration curve.
-
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for this compound extraction.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Extraction of valerenic acids from valerian (Valeriana officinalis L.) rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 6. Optimizing the extract yield of bioactive compounds in Valeriana officinalis root: a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. international-agrophysics.org [international-agrophysics.org]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound-assisted extraction of water-soluble polysaccharides from the roots of valerian (Valeriana officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Study on Supercritical Fluid CO2 Extract of Valeriana Officinalis L.by GCMS [yydbzz.com]
- 18. Chemical fingerprinting of valeriana species: simultaneous determination of valerenic acids, flavonoids, and phenylpropanoids using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Stability of Valeranone in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of Valeranone in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: this compound, a sesquiterpenoid ketone, can be susceptible to several factors that may lead to its degradation in solution. The primary factors include:
-
pH: Acidic or basic conditions can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various oxidation products.[1]
-
Enzymes: If present, certain enzymes may metabolize this compound.
-
Solvent: The choice of solvent can influence the stability of this compound.
Q2: What are the visible signs of this compound degradation in my solution?
A2: Visual inspection may not always be a reliable indicator of chemical degradation. However, you might observe:
-
A change in the color of the solution.
-
The formation of precipitates or turbidity.
-
A change in the odor of the solution.
It is crucial to rely on analytical techniques like HPLC or GC-MS to confirm and quantify any degradation.
Q3: What are the recommended storage conditions for this compound solutions to ensure maximum stability?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at or below 4°C for short-term storage and -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For solutions sensitive to oxidation, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
pH: Maintain the pH of the solution as close to neutral as possible, unless experimental conditions require otherwise. Use buffers if necessary to maintain a stable pH.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common stability issues encountered with this compound solutions.
Issue 1: Rapid Loss of this compound Concentration in Solution
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Inappropriate Storage Temperature | Analyze a freshly prepared standard and compare its concentration to a sample stored at the experimental temperature. | Store stock solutions and experimental samples at recommended low temperatures when not in use. |
| Light Exposure | Prepare a new solution and store it in the dark. Compare its stability to a solution exposed to ambient light. | Always use amber vials or light-blocking containers for this compound solutions.[1] |
| Oxidative Degradation | Prepare the solution using deoxygenated solvents and under an inert atmosphere. Compare its stability to a solution prepared under normal atmospheric conditions. | Use deoxygenated solvents and purge storage vials with nitrogen or argon. Consider adding antioxidants if compatible with the experiment. |
| pH Instability | Measure the pH of the solution. If it has shifted to acidic or basic extremes, this could be the cause. | Use a suitable buffer system to maintain a stable pH throughout the experiment. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Further Actions |
| Chemical Degradation | The new peaks are likely degradation products. Their appearance often correlates with a decrease in the this compound peak area. | Characterize the degradation products using techniques like LC-MS or GC-MS to understand the degradation pathway.[2] |
| Contamination | Analyze a blank solvent and a fresh preparation of your this compound solution to rule out contamination from the solvent or glassware. | Ensure proper cleaning of all labware and use high-purity solvents. |
| Interaction with Container | Test the stability of this compound in different types of containers (e.g., glass vs. polypropylene) to check for adsorption or leaching. | Use inert container materials. |
Quantitative Data Summary
While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes the expected qualitative effects of various stressors based on the general behavior of sesquiterpenoids.
| Stress Condition | Expected Effect on this compound Stability | Potential Degradation Products |
| Acidic pH | Degradation may be accelerated. | Isomerization products, hydrolysis of any ester-like impurities. |
| Basic pH | Degradation may be accelerated. | Aldol condensation products, epimerization. |
| Elevated Temperature | Increased rate of degradation. | Oxidation and rearrangement products.[2] |
| UV/Visible Light | Photodegradation can occur. | Free radical-mediated degradation products, photo-oxidation products.[1] |
| **Oxidizing Agents (e.g., H₂O₂) ** | Rapid degradation. | Hydroxylated derivatives, epoxides, ketones, aldehydes.[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or GC-MS system
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature or heat to 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or heat to 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample, dilute appropriately, and analyze by a validated stability-indicating HPLC or GC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer at pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Diagram 1: General Degradation Pathways for Terpenoids
Caption: Potential degradation pathways for this compound based on general terpenoid reactivity.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
References
Challenges in the chemical synthesis of Valeranone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the chemical synthesis of Valeranone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical synthesis of this compound, particularly focusing on the common synthetic route starting from (R)-carvone.
Problem 1: Low yield in the formation of the hydrindanone intermediate.
The initial steps of this compound synthesis often involve the construction of a hydrindanone core. Low yields at this stage can significantly impact the overall efficiency of the synthesis.
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or GC-MS. Ensure the reaction is stirred efficiently and allowed to proceed for the recommended time. |
| Side reactions | The use of strong bases can lead to undesired side reactions. Consider using milder reaction conditions or a different base. Ensure the reaction temperature is strictly controlled. |
| Purification losses | The hydrindanone intermediate may be volatile or difficult to separate from byproducts. Optimize the purification protocol, for example, by using a different column chromatography stationary phase or solvent system. |
Problem 2: Poor stereocontrol during the formation of the decalin ring system.
A critical challenge in this compound synthesis is the establishment of the correct stereochemistry at the ring junctions.[1]
| Potential Cause | Suggested Solution |
| Unfavorable reaction kinetics or thermodynamics | The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For intramolecular reactions, the conformation of the starting material is crucial. Consider using stereodirecting auxiliaries or catalysts. |
| Epimerization | The stereocenters in the product may be susceptible to epimerization under the reaction or work-up conditions. Use mild work-up procedures and avoid harsh acidic or basic conditions. |
| Difficult separation of diastereomers | If a mixture of diastereomers is formed, their separation can be challenging. High-performance liquid chromatography (HPLC) or careful column chromatography with an appropriate solvent system may be required. Derivatization to form diastereomeric adducts that are more easily separated is another option. |
Problem 3: Low efficiency in the intramolecular aldol (B89426) condensation.
The formation of the bicyclic this compound skeleton often relies on an intramolecular aldol condensation of a ketoaldehyde precursor.[2]
| Potential Cause | Suggested Solution |
| Incorrect base concentration or type | The concentration and nature of the base are critical for promoting the desired intramolecular reaction over intermolecular side reactions or decomposition. A titration of the base solution before use is recommended. |
| Decomposition of the starting material | The ketoaldehyde precursor can be sensitive to the reaction conditions. Ensure the reaction is performed under an inert atmosphere and at the recommended temperature. |
| Equilibrium favors the starting material | In some cases, the equilibrium of the aldol reaction may not favor the product. It may be necessary to remove water from the reaction mixture to drive the reaction to completion. |
Problem 4: Incomplete hydrogenation of the enone intermediate.
The final step in some synthetic routes is the reduction of an enone to the saturated ketone, this compound.
| Potential Cause | Suggested Solution |
| Catalyst poisoning | The catalyst (e.g., Pd/C) can be poisoned by impurities in the substrate or solvent. Ensure the starting material is of high purity and use high-quality, dry solvents. |
| Insufficient hydrogen pressure | For catalytic hydrogenation, adequate hydrogen pressure is necessary. Ensure the reaction vessel is properly sealed and pressurized. |
| Steric hindrance | The double bond in the enone may be sterically hindered, making it difficult for the catalyst to access. A more active catalyst or higher reaction temperature and pressure may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound include:
-
Stereocontrol: The molecule has multiple stereocenters, and achieving the correct relative and absolute stereochemistry, particularly at the two adjacent quaternary centers at the ring junction, is a significant hurdle.[1]
-
Construction of the bicyclic core: The synthesis of the decalin ring system with the desired substitution pattern can be complex and require multiple steps.
-
Overall yield: Multi-step syntheses often suffer from low overall yields, making the production of significant quantities of this compound challenging.
Q2: Which starting materials are commonly used for the synthesis of this compound?
A2: A common and readily available starting material for the enantiospecific synthesis of this compound is (R)-carvone, a natural product found in spearmint oil.[1][2] Other approaches may utilize different starting materials depending on the chosen synthetic strategy.
Q3: How can the different stereoisomers of this compound be separated?
A3: The separation of this compound stereoisomers, which are diastereomers, can typically be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable chiral or achiral stationary phase is often effective. Careful column chromatography on silica (B1680970) gel can also be used, though optimization of the solvent system is crucial for achieving good separation.
Q4: What analytical techniques are used to characterize this compound and its intermediates?
A4: The structure and purity of this compound and its synthetic intermediates are typically confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) group in the ketone.
Experimental Protocols
Synthesis of the Ketoaldehyde Precursor from the Hydrindanone Intermediate
This protocol is adapted from the enantiospecific total synthesis of (-)-valeranone.[2]
-
Oxidative Cleavage: The hydrindanone intermediate is first converted to an alkene via a Shapiro reaction or similar olefination procedure. The resulting alkene is then subjected to ozonolysis. The reaction is typically carried out in a solution of methanol (B129727) and methylene (B1212753) chloride at -78 °C.
-
Reductive Work-up: After the ozonolysis is complete, the ozonide is reductively cleaved to the ketoaldehyde. This is commonly achieved by adding a reducing agent, such as triphenylphosphine (B44618) or dimethyl sulfide, to the reaction mixture and allowing it to warm to room temperature.
-
Purification: The crude ketoaldehyde is then purified, typically by column chromatography on silica gel, to yield the pure product.
| Step | Reagent | Conditions | Typical Yield |
| Ozonolysis | O3, then PPh3 | CH2Cl2/MeOH, -78 °C to rt | ~71% |
Intramolecular Aldol Condensation and Hydrogenation
This protocol describes the cyclization of the ketoaldehyde to an enone, followed by hydrogenation to yield this compound.[2]
-
Aldol Condensation: The purified ketoaldehyde is dissolved in a suitable solvent, such as methanol, and treated with a base, such as potassium hydroxide, to induce an intramolecular aldol condensation. The reaction is typically stirred at room temperature until completion.
-
Hydrogenation: The resulting enone is then hydrogenated to the saturated ketone. This is typically achieved by stirring the enone in a solvent like methanol in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude this compound can then be purified by column chromatography.
| Step | Reagent | Conditions | Typical Yield |
| Aldol Condensation | KOH | MeOH, rt | Not specified |
| Hydrogenation | H2, 10% Pd/C | MeOH, rt | Not specified |
Visualizations
Caption: A simplified workflow for the synthesis of this compound from (R)-carvone.
Caption: Troubleshooting logic for low yield in the intramolecular aldol condensation step.
References
Valeranone Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental challenges associated with valeranone degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively detailed in the literature, as a sesquiterpenoid ketone, it is susceptible to common degradation routes such as oxidation and hydrolysis, particularly under harsh experimental conditions.[1] Degradation can be influenced by factors like pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]
Q2: What are the expected byproducts of this compound degradation?
A2: Definitive byproducts of this compound degradation are not well-documented. However, based on the degradation of similar compounds, potential byproducts could result from oxidation (e.g., introduction of hydroxyl groups) or rearrangement of the carbon skeleton, especially under acidic or thermal stress. The related sesquiterpene derivatives, valerenic acids, are known to degrade to products like hydroxyvalerenic acid.[3]
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results in this compound analysis can stem from several factors. Degradation of the compound during sample preparation or storage is a primary concern.[2][4] Other potential causes include the use of non-validated analytical methods, variability in extraction efficiency from complex matrices, and adsorption of the compound to plasticware.[5][6]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: To minimize degradation, pure this compound should be stored in a cool, dark, and dry place. For solutions, it is advisable to use high-purity, degassed solvents and store them at low temperatures (-20°C or -80°C) in amber vials to protect from light.[4] Preparing fresh solutions for each experiment is the best practice to ensure accuracy.
Q5: Which analytical techniques are most suitable for studying this compound and its potential byproducts?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[7] High-performance liquid chromatography (HPLC) with UV or MS detection is also widely used for the analysis of less volatile sesquiterpenoids and would be suitable for monitoring this compound and its degradation products.[3][5][8]
Troubleshooting Guides
Issue 1: Low or No Detection of this compound in Samples
| Possible Cause | Recommended Solution |
| Degradation during extraction or sample preparation. | Optimize extraction conditions by using lower temperatures and minimizing exposure to light and oxygen. Consider using an inert atmosphere (e.g., nitrogen gas) during sample processing.[2] |
| Inappropriate analytical method. | Ensure the GC-MS or HPLC method is properly validated for this compound. Check parameters such as inlet temperature (for GC) to avoid thermal degradation.[7] For HPLC, ensure the mobile phase is compatible with the compound.[5] |
| Poor solubility. | This compound is soluble in alcohol and insoluble in water.[9] Ensure the chosen solvent is appropriate for your sample matrix and analytical method. |
| Adsorption to labware. | Use low-adhesion plasticware or silanized glassware to minimize loss of the compound.[6] |
Issue 2: Appearance of Unknown Peaks in Chromatograms
| Possible Cause | Recommended Solution |
| This compound degradation. | These peaks may represent degradation byproducts. Conduct forced degradation studies (see Experimental Protocols) to intentionally degrade this compound and identify the resulting peaks.[10][11] |
| Contamination. | Ensure all solvents, reagents, and labware are clean and free of contaminants. Run a blank sample (solvent only) to identify any background peaks. |
| Matrix effects. | If analyzing complex samples (e.g., plant extracts), other compounds in the matrix may co-elute or interfere with the analysis. Optimize the chromatographic separation to improve resolution. |
Quantitative Data
Specific quantitative data on the degradation rates and byproduct formation of this compound is limited in the available literature. However, studies on related compounds in Valeriana officinalis provide some context for stability.
Table 1: Degradation of Valerenic Acids under Accelerated Storage Conditions [3]
| Compound | Storage Conditions | Degradation | Byproduct Formation |
| Valerenic acid | 40°C, 75% relative humidity | ~80% | - |
| Acetoxyvalerenic acid | 40°C, 75% relative humidity | ~70% | Increase in hydroxyvalerenic acid |
This table illustrates the sensitivity of related sesquiterpenoids to environmental conditions, suggesting that this compound may also be susceptible to degradation under similar stress.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and byproducts.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel with a control sample protected from stress.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 48 hours.[12][13]
-
-
Neutralization and Dilution: After the incubation period, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the control and stressed samples using a validated stability-indicating HPLC or GC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The mass spectra of the new peaks can help in the identification of degradation byproducts.
Protocol 2: GC-MS Analysis of this compound
This protocol is adapted from methods used for analyzing sesquiterpenes in Valeriana officinalis.[7]
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent like hexane. Concentrate the extract under a stream of nitrogen gas.
-
GC-MS System: Use a GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column, such as a Supelco SLB-5ms (30 m × 0.25 mm × 0.25 µm film thickness), is suitable.[7]
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C for 1 minute, then ramp at 8°C/min to 200°C, and then at 20°C/min to 300°C.[7]
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 500.
-
-
Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard or a spectral library.
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemical fingerprinting of valeriana species: simultaneous determination of valerenic acids, flavonoids, and phenylpropanoids using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. (-)-valeranone, 5090-54-0 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Photodegradation of rotenone in soils under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Valeranone steam distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the steam distillation of Valeranone from Valeriana officinalis roots.
Troubleshooting Guide
Question: Why is my this compound yield lower than the expected range of 0.4-0.7%?
A low yield of this compound from steam distillation can be attributed to several factors throughout the extraction process, from raw material preparation to the distillation parameters. Below are common issues and their potential solutions.
Issue 1: Improper Raw Material Preparation
The initial state of the Valeriana officinalis roots is critical for efficient extraction.
-
Potential Cause: Inadequate drying of the roots.
-
Explanation: Drying the roots is a crucial step to enhance the efficiency of oil extraction.[1] Drying at excessively high temperatures, such as 50°C, can lead to a 50% decrease in essential oil content compared to drying at 20°C.[2]
-
Solution: For optimal preservation of essential oils, dry the valerian roots at 40°C with an air flow rate of 0.05 kg/sec/m ². Alternatively, room temperature drying (20°C) for about 10 days, shade drying at approximately 45°C, low-temperature vacuum-drying, or freeze-drying are also suitable methods.[2]
-
-
Potential Cause: Incorrect particle size of the ground roots.
-
Explanation: The essential oil is located in large, thin-walled cells in the rhizome's hypodermis.[2] Grinding the dried roots increases the surface area, which generally improves the oil yield.[1] However, excessive grinding can generate heat, leading to the loss of volatile oils.[2]
-
Solution: Grind the dried roots into a coarse powder. To minimize heat generation, grind in small batches with frequent interruptions or use a cryogenic grinder.[2] Crushing the roots has been shown to increase the oil yield from 0.6% to 0.7%.[3]
-
-
Potential Cause: Excessive washing of the roots.
-
Explanation: Over-washing the roots before processing can damage the oil-containing cells and result in a significant reduction of extractive matter.[2]
-
Solution: Clean the harvested roots gently to remove soil and debris without causing excessive physical damage.
-
Issue 2: Suboptimal Steam Distillation Parameters
The efficiency of the steam distillation process itself is highly dependent on the operational parameters.
-
Potential Cause: High steam flow rate.
-
Explanation: A lower steam flow rate increases the contact time between the steam and the plant material, allowing for more effective evaporation and extraction of the essential oils.[3]
-
Solution: Optimize the steam flow rate. One study found that a steam flow rate of 4 L/min resulted in a higher yield (0.60%) compared to higher flow rates of 7 L/min (0.52%) and 9 L/min (0.47%) for a 100g packed bed.[3]
-
-
Potential Cause: Improperly packed distillation column (channeling).
-
Explanation: An excessive height of the packed bed can lead to an increased pressure drop, causing the steam to pass through at a higher speed and reducing contact time.[3] This can also lead to "channeling," where steam creates preferential paths, bypassing a significant portion of the plant material.
-
Solution: Use a shorter packed bed height. A study demonstrated that for a steam flow rate of 4 L/min, a bed height of 35 cm (100g of plant material) yielded 0.60%, while taller beds of 47.5 cm (150g) and 65 cm (200g) yielded significantly less, 0.36% and 0.24% respectively.[3] Using multi-stage columns with steam redistributors can also mitigate channeling and improve yield in larger setups.[3]
-
-
Potential Cause: Insufficient distillation time.
-
Explanation: The extraction of essential oils is a time-dependent process. Insufficient time will result in incomplete extraction.
-
Solution: Ensure an adequate distillation time. While specific times can vary, a patented method suggests a cooking time of 1-1.5 hours followed by an extraction time of 2-2.5 hours.[4] Research on microwave-assisted steam distillation also indicates an optimal extraction time of 25 minutes under those specific conditions.[5][6]
-
Quantitative Data Summary
| Parameter | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Condition 3 | Yield 3 (%) | Reference |
| Drying Temperature | 20°C | Not specified, baseline | 50°C | 50% decrease from baseline | 40°C (optimal) | Not specified | [2] |
| Particle Size | Standard Roots | 0.6 | Crushed Roots | 0.7 | - | - | [3] |
| Steam Flow Rate (for 100g plant material) | 4 L/min | 0.60 | 7 L/min | 0.52 | 9 L/min | 0.47 | [3] |
| Packed Bed Height (for 4 L/min steam flow) | 35 cm (100g) | 0.60 | 47.5 cm (150g) | 0.36 | 65 cm (200g) | 0.24 | [3] |
| Extraction Method | Conventional Steam Distillation | Baseline | Neutral Cellulase-Assisted Steam Distillation | 68.09% higher than baseline | Microwave-Assisted Steam Distillation | 5.88 (specific conditions) | [5][6][7] |
Experimental Protocols
Standard Steam Distillation Protocol for Valerian Root
This protocol is a synthesis of best practices identified in the cited literature.
-
Raw Material Preparation:
-
Apparatus Setup:
-
Distillation:
-
Begin passing steam through the packed material. A lower steam flow rate is generally preferable for higher yield.[3]
-
The steam, carrying the volatile essential oils, will pass into a condenser.[9]
-
Ensure a steady and gentle flow of cold water through the condenser to efficiently cool the steam-oil mixture.[8]
-
-
Collection and Separation:
-
The condensed mixture of oil and water (hydrosol) is collected in a separator.[1]
-
Allow the mixture to stand and separate. The less dense essential oil will form a layer on top of the water.
-
Carefully separate the oil from the hydrosol.
-
-
Post-Processing and Storage:
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A flowchart for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a sesquiterpenoid and a key bioactive constituent found in the essential oil of Valeriana officinalis.[9][10] It is recognized for its contribution to the sedative and anxiolytic properties of valerian root.[10]
Q2: What is the typical yield of essential oil from Valerian root using steam distillation? The reported yield of essential oil from the steam distillation of dried, ground valerian roots is typically between 0.4% and 0.7%.[2]
Q3: Can the distillation time be too long? Yes. While sufficient time is necessary for complete extraction, excessively long distillation times, especially at high temperatures, can potentially lead to the degradation or loss of some volatile components.[11]
Q4: Are there alternative extraction methods that provide a higher yield? Yes, advanced extraction techniques have been explored. For instance, one study found that neutral cellulase-assisted steam distillation (NCSD) increased the essential oil yield by 68.09% compared to conventional steam distillation.[7] Another study on microwave-assisted steam distillation reported an optimal yield of 5.88% under specific laboratory conditions (350W power, 25 min extraction, 8.8mL:1.0g liquid-to-material ratio).[5][6]
Q5: How should the final this compound-rich essential oil be stored? The extracted essential oil should be stored in dark, airtight containers to protect it from light and air, which can degrade the compounds and reduce the oil's potency and therapeutic qualities.[9]
References
- 1. mechotech.in [mechotech.in]
- 2. Plant Profile - Valerian Essential Oils Growing [distillation.co.za]
- 3. ijche.com [ijche.com]
- 4. CN102660379B - Method for extracting valerian vegetable oil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 10. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Valeranone Analysis in Herbal Supplements
This technical support center provides guidance and troubleshooting for the analytical method validation of Valeranone in herbal supplements. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the importance of method validation for this compound analysis in herbal supplements?
A1: Method validation is crucial to ensure that the analytical method used for quantifying this compound in herbal supplements is accurate, reliable, and reproducible.[1][2] Given the complexity of herbal matrices, a validated method guarantees that the results are not influenced by interferences from other components of the supplement.[3][4] This is a critical requirement for quality control, stability testing, and regulatory compliance.[1]
Q2: Which analytical techniques are most suitable for this compound analysis?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly used techniques for the analysis of this compound and other sesquiterpenoids in Valerian preparations.[5][6] HPLC is often preferred for routine quantitative analysis due to its robustness and ease of use, while GC-MS offers high selectivity and sensitivity, which is particularly useful for identifying and quantifying volatile components like this compound.[5][6]
Q3: What are the key parameters to consider during method validation for this compound analysis according to ICH guidelines?
A3: The key validation parameters as per the International Council for Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Q4: How can matrix effects from the herbal supplement impact the analysis of this compound?
A4: The complex nature of herbal supplements can lead to matrix effects, where other components in the sample interfere with the detection and quantification of this compound.[3][4] This can result in either suppression or enhancement of the analytical signal, leading to inaccurate results.[3] To mitigate matrix effects, it is essential to have a robust sample preparation procedure and to evaluate the matrix effect during method validation.[4] This can be done by comparing the response of the analyte in the matrix with its response in a pure solvent.[3]
Experimental Protocol: HPLC-UV Method for this compound Analysis
This protocol provides a general methodology for the quantitative determination of this compound in herbal supplements. It should be adapted and validated for specific product matrices.
1. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of supplement tablets or capsules.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a volumetric flask.
-
Add methanol and sonicate for 30 minutes to extract this compound.
-
Dilute to volume with methanol and mix well.
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
3. System Suitability
Before starting the analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Data Presentation: Summary of Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of an analytical method for this compound in herbal supplements.
| Validation Parameter | Acceptance Criteria |
| Specificity | The chromatogram of the sample should show a well-resolved peak for this compound, free from interference from excipients or other active ingredients. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 10-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain reliable under small variations in mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Troubleshooting Guide
Q: I am observing peak tailing for the this compound peak. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors:
-
Column Overload: If the peak is broad and tails at high concentrations, try diluting your sample.
-
Secondary Interactions: Silanol groups on the column packing can interact with the analyte. Ensure the pH of your mobile phase is appropriate. For basic compounds, a lower pH can improve peak shape. Using a highly end-capped column can also minimize these interactions.
-
Column Contamination: The column inlet frit or the packing material may be contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
Q: My results show poor reproducibility (high %RSD) for replicate injections. What should I check?
A: Poor reproducibility can stem from various sources:
-
Injector Issues: Check for air bubbles in the sample loop or leaks in the injector seals. Ensure the injection volume is consistent.
-
Pump Problems: Fluctuations in the flow rate due to worn pump seals or check valves can lead to variable peak areas and retention times.
-
Inconsistent Sample Preparation: Ensure that the sample extraction and dilution steps are performed consistently.
-
System Instability: Allow the HPLC system to equilibrate properly before starting the analysis.
Q: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin and how can I eliminate them?
A: Ghost peaks can be frustrating. Here are some common causes and solutions:
-
Contamination: The mobile phase, sample solvent, or the HPLC system itself might be contaminated.[10] Use high-purity solvents and flush the system thoroughly.
-
Carryover from Previous Injections: A late-eluting peak from a previous sample can appear as a ghost peak in a subsequent run.[10] Increase the run time or incorporate a column wash step at the end of your gradient.
-
Injector Contamination: The injector needle or loop may be contaminated. Clean the injector components as per the manufacturer's instructions.[10]
Q: The retention time of this compound is shifting between injections. What could be the reason?
A: Retention time shifts can be caused by:
-
Changes in Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. If you are using a gradient, check the pump's proportioning valves.
-
Fluctuations in Column Temperature: Use a column oven to maintain a constant temperature.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.
-
Leaks in the System: Check for any leaks in the pump, injector, or column fittings.
Q: I suspect matrix effects are affecting my results. How can I confirm and mitigate this?
A: To confirm matrix effects, you can perform a post-extraction addition study. Compare the peak area of a standard in a clean solvent to the peak area of a standard spiked into a blank sample extract after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[3]
To mitigate matrix effects:
-
Improve Sample Cleanup: Use a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract to compensate for the matrix effect.
Visualizations
Caption: Experimental workflow for this compound method validation.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. depralearningcenter.com [depralearningcenter.com]
- 8. scispace.com [scispace.com]
- 9. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Valeranone Spectroscopic Analysis
Welcome to the technical support center for Valeranone spectroscopic analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges and sources of interference during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in this compound spectroscopic analysis?
Interference in this compound analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS), can arise from several sources. The most significant is the matrix effect , where co-eluting compounds from the sample matrix alter the ionization efficiency of this compound.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising accuracy and precision.[1][2][3] Other sources include isobaric interference , where other molecules have the same mass-to-charge ratio as this compound, and the presence of isomers or related compounds like valerenic acid if not properly separated chromatographically.[4][5]
Q2: What is a matrix effect and how does it impact quantification?
A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample's matrix.[1] These components, which can include salts, phospholipids, and other endogenous compounds, interfere with the process of converting the analyte into gas-phase ions in the mass spectrometer's source.[2][3] This interference can lead to either a decrease in signal intensity (ion suppression) or an increase (ion enhancement), causing inaccurate and unreliable quantification of this compound.[1][6]
Q3: Which analytical techniques are most suitable for this compound analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are the preferred techniques for this compound analysis.[7]
-
GC-MS is considered a gold standard due to its high selectivity and sensitivity, leveraging this compound's volatile nature.[7]
-
HPLC is highly versatile, especially for complex botanical matrices or thermally unstable compounds.[7] Reversed-phase chromatography with a C18 column is commonly used for optimal retention and selectivity.[7]
Q4: How can I determine if my analysis is affected by matrix effects?
There are two primary methods to assess the presence and extent of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify where in the chromatogram ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the signal baseline indicates ion suppression, and a rise suggests enhancement.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the magnitude of the matrix effect. The response of this compound in a blank matrix extract spiked after extraction is compared to the response of this compound in a clean solvent at the same concentration.[1][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Issue 1: Poor Signal Intensity or High Peak Area Variability
Question: My this compound peak is weak, undetectable, or varies significantly between injections. What are the possible causes and solutions?
Answer:
Poor or inconsistent signal intensity is a common problem in mass spectrometry.[8] The causes can range from sample preparation to instrument settings.
Possible Causes:
-
Ion Suppression (Matrix Effect): Co-eluting matrix components are interfering with this compound ionization.[1][8]
-
Low Sample Concentration: The amount of this compound in the sample is below the instrument's detection limit.[8]
-
Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) or its settings are not optimal for this compound.[8]
-
Instrument Contamination or Drift: The ion source, mass analyzer, or detector may be dirty or require tuning and calibration.[8]
-
System Leaks: Air leaks in the gas supply or connections can lead to a loss of sensitivity.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Issue 2: Unexpected Peaks or High Background Noise
Question: I am seeing extra peaks in my chromatogram or my baseline is very noisy. How can I identify and eliminate the source?
Answer:
Extraneous peaks and high background can obscure the this compound peak and interfere with integration and quantification.
Possible Causes:
-
Sample Contamination: Contaminants introduced during sample collection, preparation (e.g., from solvents, plasticware), or extraction. Phthalates are common contaminants.[10]
-
Isobaric Interference: A co-eluting compound has the same nominal mass as this compound. This requires higher resolution mass spectrometry or different chromatographic conditions to resolve.[4]
-
Carryover: Residual sample from a previous injection remains in the autosampler or column.[11]
-
Mobile Phase Contamination: Impurities in solvents or additives can introduce background noise.[10]
-
Column Bleed: Degradation of the chromatographic column's stationary phase, often appearing at higher temperatures in GC.[12]
Solutions:
-
Run Blanks: Inject a solvent blank after a high-concentration sample to check for carryover. If present, improve needle wash methods.[11]
-
Improve Sample Cleanup: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.
-
Check Solvents and Materials: Use high-purity LC-MS grade solvents and avoid plastic containers where possible to minimize contamination.[10][11]
-
Modify Chromatography: Adjust the gradient or change the column to separate this compound from the interfering peak.
-
Use High-Resolution MS: If isobaric interference is suspected, a high-resolution mass spectrometer can differentiate between compounds with very similar masses.
Data & Methodologies
Quantitative Data Summary
The following table summarizes typical performance parameters for this compound analysis using validated HPLC methods.
| Parameter | Value Range | Reference |
| Detection Limit (LOD) | 0.037 - 0.14 µg/mL | [7] |
| Quantification Limit (LOQ) | 0.11 - 0.42 µg/mL | [7] |
| Optimal UV Wavelength | 220 nm | [7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol quantifies the degree of ion suppression or enhancement.
-
Prepare Samples:
-
Set A (Neat Solution): Spike a known amount of this compound standard into a clean solvent (e.g., methanol).
-
Set B (Post-Spike Sample): Process a blank matrix sample (e.g., a plant extract known to not contain this compound) through the entire extraction procedure. Spike the same amount of this compound standard into the final, processed extract.
-
-
Analysis: Analyze both sets of samples using the established LC-MS method.
-
Calculation: Calculate the matrix effect using the following formula:
Protocol 2: Sample Extraction from Valeriana officinalis Roots
This protocol is a general method for extracting sesquiterpenes like this compound from plant material.
-
Homogenization: Freeze fresh root material (e.g., 300 mg) in liquid nitrogen and grind into a fine powder.[14]
-
Extraction: Add n-hexane (e.g., 5 mL) to the powdered sample and shake at room temperature for 2 hours.[14]
-
Filtration: Centrifuge the sample and collect the supernatant.
-
Cleanup (Optional but Recommended): Pass the filtrate through a small silica (B1680970) gel column to remove polar interferences.[14]
-
Concentration: Concentrate the final extract to a desired volume (e.g., 100 µL) under a gentle stream of nitrogen gas before analysis.[14]
Workflow Visualization
The following diagram illustrates a comprehensive workflow for this compound analysis, from sample preparation to data validation, incorporating steps to mitigate interference.
Caption: General workflow for this compound analysis and interference mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. paperso.journal7publish.com [paperso.journal7publish.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Functional Identification of Valerena-1,10-diene Synthase, a Terpene Synthase Catalyzing a Unique Chemical Cascade in the Biosynthesis of Biologically Active Sesquiterpenes in Valeriana officinalis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for the purification of Valeranone from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Valeranone from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from crude extracts?
A1: The most prevalent method for this compound purification is silica (B1680970) gel column chromatography, utilizing a solvent system typically composed of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).[1] Preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are also employed for higher purity requirements or more complex mixtures.[2][3]
Q2: What are the typical impurities found in crude extracts containing this compound?
A2: Crude extracts are complex mixtures. The primary impurities are other sesquiterpenoids with similar polarities, such as valerenal, bornyl acetate, and valerenic acid.[4] The exact impurity profile can vary depending on the natural source and the initial extraction method used.
Q3: Which analytical techniques are recommended for assessing the purity of this compound fractions?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying this compound and its volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure of the purified this compound and identifying any co-purified, non-volatile impurities.[4]
Q4: Is this compound susceptible to degradation during purification?
A4: Yes, sesquiterpenes like this compound can be sensitive to acidic conditions. Using acidic silica gel as the stationary phase in column chromatography can potentially lead to degradation or structural rearrangement of the molecule.[4] Thermal degradation can also be a concern, especially during analytical steps like GC-MS if the inlet temperature is too high.[4]
Q5: Should I use silica gel or alumina (B75360) for column chromatography?
A5: The choice depends on the specific properties of your crude extract. Silica gel is the most common stationary phase for sesquiterpene purification. However, if your compound is sensitive to acidic conditions, neutral or deactivated silica gel, or alternatively, alumina, may be a better choice.[5] Alumina is generally more basic and can be beneficial for the separation of alkaline compounds.[5]
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Degradation on Stationary Phase | If using silica gel, consider deactivating it with a small amount of triethylamine (B128534) (1-3%) in your solvent system to neutralize acidic sites.[3] Alternatively, switch to a neutral stationary phase like alumina.[6] |
| Irreversible Adsorption | Ensure the column is flushed with a sufficiently strong solvent at the end of the purification to elute any strongly bound compounds. For highly non-polar compounds, complete elution from a polar stationary phase can be challenging.[4] |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. A general guideline is to use a silica gel-to-sample weight ratio of at least 30:1 for effective separation.[4] |
| Premature Volatilization | During sample preparation and handling, keep samples cool to prevent the loss of volatile sesquiterpenes.[1] |
Problem 2: Co-elution of Impurities with this compound
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Separation Power | Optimize the solvent system. For column chromatography, a gradual increase in polarity (gradient elution) often provides better separation than a constant solvent mixture (isocratic elution).[3] Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that provides good separation (Rf value for this compound between 0.25 and 0.35).[7] |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. If necessary, repack the column or use pre-packed columns. |
| Similar Polarity of Compounds | If impurities have very similar polarity to this compound, a single chromatography step may be insufficient. Consider a multi-step purification strategy, potentially using different stationary phases (e.g., silica gel followed by reversed-phase HPLC). |
Problem 3: Issues with Preparative Scale-Up (HPLC/Flash Chromatography)
| Possible Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | Tailing: Can be caused by column contamination or collapse. Flush the column with a strong solvent or replace it.[1] Adjusting the pH of the mobile phase can also improve peak shape for ionizable compounds.[1] Fronting: Often a result of sample overload or using a sample solvent that is too strong.[1] Reduce the injection volume or dissolve the sample in the initial mobile phase.[1] |
| Reduced Resolution at Scale | When scaling up from analytical to preparative chromatography, maintain the bed height while increasing the column diameter.[8] Be aware that overloading can occur more quickly with the smaller particle sizes used in HPLC.[4] A preliminary purification step using flash chromatography can reduce the complexity of the mixture before preparative HPLC.[4] |
| High Backpressure | This can be due to blockages in the system or a compressed column bed. Check for leaks, filter samples and buffers before use, and consider changing the inlet filter.[9] |
Data Presentation
Table 1: Comparison of this compound Content in Crude Extracts from Different Sources
| Source Material | Extraction Method | This compound Content (% of essential oil) | Reference |
| Valeriana officinalis (Iranian) | Hydrodistillation | 4.11% | [10] |
| Valeriana officinalis | Not Specified | 0.5% - 17.9% | [11] |
| Valeriana wallichii (Hexane Extract) | Soxhlet Extraction | Present (major components are other sesquiterpenoids) | [12] |
Table 2: Typical Performance of Purification Techniques for Sesquiterpenoid-like Compounds
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Considerations | Reference |
| Silica Gel Column Chromatography | >95% | 60-80% | Dependent on optimized eluent system and sample load. | |
| Preparative HPLC | >99% | 70-90% | Higher cost and complexity; ideal for high-purity requirements. | |
| Flash Chromatography | >90% | 75-95% | Faster than traditional column chromatography; good for initial cleanup. | [2] |
Experimental Protocols
Protocol 1: Silica Gel Flash Column Chromatography
-
Slurry Preparation: Create a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like n-hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until the solvent level is just above the silica bed. Add a thin layer of sand to the top to prevent disturbance.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, adsorb the sample onto a small amount of silica gel, evaporate the solvent to create a dry powder, and carefully load this onto the top of the column bed.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and progressing to 95:5, 90:10, etc.).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Preparative Reversed-Phase HPLC
-
Method Development (Analytical Scale):
-
Use an analytical C18 column to develop a separation method.
-
A common mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with a small amount of acid modifier like trifluoroacetic acid (TFA).
-
Run a gradient elution (e.g., starting at 50% B and increasing to 95% B over 20-30 minutes) to determine the optimal conditions for separating this compound from its impurities.
-
-
Sample Preparation: Dissolve the partially purified this compound sample (e.g., from flash chromatography) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Scale-Up to Preparative Column:
-
Use a larger C18 column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume based on the dimensions of the preparative column.
-
-
Preparative Run: Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Product Isolation: Combine the pure fractions and remove the solvents, typically by rotary evaporation or lyophilization, to yield highly purified this compound.
Visualizations
Caption: General experimental workflow for this compound purification.
Caption: Decision tree for selecting a purification strategy.
References
- 1. epruibiotech.com [epruibiotech.com]
- 2. rep.ksu.kz [rep.ksu.kz]
- 3. Flash and Preparative HPLC / CHROMSERVIS.EU [chromservis.eu]
- 4. biotage.com [biotage.com]
- 5. Purification [chem.rochester.edu]
- 6. lcms.cz [lcms.cz]
- 7. cellgenetherapyreview.com [cellgenetherapyreview.com]
- 8. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 9. agilent.com [agilent.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
Impact of storage conditions on Valeranone stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the stability of Valeranone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
For short-term storage (days to weeks), it is recommended to store this compound in a dry, dark environment at a temperature of 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C under the same dry and dark conditions.[1]
Q2: What are the primary factors that can affect the stability of this compound?
The stability of sesquiterpenoids like this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially if acidic or basic impurities are present.
-
pH: this compound may be susceptible to degradation in highly acidic or alkaline conditions.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q3: How can I tell if my this compound sample has degraded?
Degradation of your this compound sample may be indicated by:
-
Changes in physical appearance, such as color or consistency.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or GC).
-
A decrease in the expected biological activity in your experiments.
Q4: In what solvents is this compound soluble and are there any known incompatibilities?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results using this compound. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from a sample stored under recommended long-term conditions. 2. Analyze the old and new stock solutions by HPLC or GC-MS to check for degradation products. 3. If degradation is confirmed, discard the old stock solution. |
| Unexpected peaks in the chromatogram of a this compound sample. | The sample has degraded due to improper storage or handling. | 1. Review the storage conditions (temperature, light exposure, humidity). 2. Consider the possibility of contamination. 3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and compare them to the unexpected peaks. |
| Loss of this compound potency over time in a formulated product. | Incompatibility with excipients or other formulation components leading to degradation. | 1. Conduct a compatibility study by storing this compound with individual excipients under accelerated conditions. 2. Analyze the mixtures at regular intervals to identify any interactions or degradation. 3. Adjust the formulation based on the compatibility data. |
Quantitative Data Summary
While specific public data on the degradation kinetics of pure this compound is limited, the following table provides a template for how researchers can organize their own stability study data. The values provided are hypothetical and for illustrative purposes only.
| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Rate Constant (k) |
| Temperature | % Purity at 4°C | 99.8% | 99.5% | 99.2% | Calculated value |
| % Purity at 25°C | 98.5% | 96.2% | 93.8% | Calculated value | |
| % Purity at 40°C | 95.1% | 89.9% | 84.5% | Calculated value | |
| Humidity | % Purity at 25% RH | 99.2% | 98.8% | 98.5% | Calculated value |
| % Purity at 75% RH | 97.8% | 95.1% | 92.3% | Calculated value | |
| Light | % Purity (Dark) | 99.8% | 99.6% | 99.4% | Calculated value |
| % Purity (ICH Photostability) | 96.5% | 92.8% | 88.9% | Calculated value | |
| pH | % Purity at pH 3 | 99.5% | 99.1% | 98.7% | Calculated value |
| % Purity at pH 7 | 99.8% | 99.7% | 99.6% | Calculated value | |
| % Purity at pH 9 | 98.2% | 96.5% | 94.8% | Calculated value |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 60°C for 48 hours. Also, heat a solution of this compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or GC-MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and characterize any major degradation products using mass spectrometry and NMR if necessary.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220 nm).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that degradation products do not co-elute with the this compound peak.
-
Linearity: Prepare a series of this compound solutions of known concentrations and plot a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Technical Support Center: Optimization of Mobile Phase for Valeranone HPLC Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Valeranone. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound analysis?
A1: For reversed-phase HPLC (RP-HPLC) analysis of this compound on a C18 column, a good starting point is a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A typical initial gradient could be 60-70% organic solvent, with a gradual increase to elute more nonpolar compounds.
Q2: Why am I seeing peak tailing with my this compound peak?
A2: Peak tailing for compounds like this compound, a sesquiterpenoid, can be caused by several factors. One common reason is the interaction of the analyte with active silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider adding a small amount of an acid modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase to suppress the ionization of silanol groups.[1] Other potential causes include column overload, extra-column dead volume, or a contaminated column.
Q3: My this compound peak is showing fronting. What could be the cause?
A3: Peak fronting is often an indication of sample overload, where too much sample is injected onto the column, leading to a saturation of the stationary phase. Try reducing the injection volume or diluting the sample. Another possible cause is that the sample is dissolved in a solvent stronger than the initial mobile phase, causing the analyte to move through the column too quickly at the beginning of the injection. It is always best to dissolve the sample in the initial mobile phase if possible.
Q4: What is the optimal UV detection wavelength for this compound?
A4: A wavelength of 220 nm is considered optimal for the quantification of this compound, as it provides maximum sensitivity while minimizing interference.[2] A diode array detector (DAD) can also be used to scan a range of wavelengths (e.g., 200-400 nm) to confirm peak purity and identify the optimal detection wavelength for your specific experimental conditions.[2]
Q5: How can I improve the resolution between this compound and other closely eluting peaks?
A5: To improve resolution, you can adjust the mobile phase composition. Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. Fine-tuning the gradient profile, such as using a shallower gradient, can also increase the separation between closely eluting peaks. Additionally, ensure your column is in good condition and that the flow rate is optimized.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound HPLC analysis.
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Secondary interactions with residual silanol groups on the column.[1]- Column overload.- Extra-column dead volume (e.g., long tubing).- Column contamination. | - Add 0.1% formic acid or phosphoric acid to the mobile phase.- Reduce sample concentration or injection volume.- Use shorter, narrower internal diameter tubing between the column and detector.- Flush the column with a strong solvent or replace it. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or decrease the injection volume.- Dissolve the sample in the initial mobile phase composition. |
| Poor Resolution | - Inappropriate mobile phase composition.- Gradient is too steep.- Column is old or degraded. | - Change the organic modifier (e.g., acetonitrile to methanol) to alter selectivity.- Use a shallower gradient profile.- Replace the column with a new one of the same type. |
| Retention Time Drift | - Inconsistent mobile phase preparation.- Column not properly equilibrated.- Fluctuations in column temperature.- Pump issues (e.g., leaks, air bubbles). | - Prepare fresh mobile phase and ensure accurate mixing.- Increase the column equilibration time before injection.- Use a column oven to maintain a constant temperature.[3]- Purge the pump to remove air bubbles and check for leaks. |
| High Backpressure | - Blockage in the system (e.g., clogged frit, tubing).- Particulate matter from the sample.- Mobile phase precipitation. | - Backflush the column (if recommended by the manufacturer).- Filter all samples through a 0.45 µm filter before injection.- Ensure the mobile phase components are fully miscible and filtered. |
Experimental Protocol: Mobile Phase Optimization for this compound HPLC Analysis
This protocol outlines a systematic approach to developing and optimizing the mobile phase for the analysis of this compound using a C18 reversed-phase column.
1. Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm[2]
-
Initial Gradient: 70% B over 15 minutes
2. Optimization Steps:
-
Scouting Gradient: Perform an initial broad gradient run (e.g., 10% to 90% B over 20 minutes) to determine the approximate elution time of this compound.
-
Adjusting Gradient Slope: Based on the scouting run, narrow the gradient around the elution time of this compound.
-
If peaks are poorly resolved, use a shallower gradient (e.g., increase the percentage of B by 1-2% per minute).
-
If the run time is too long, use a steeper gradient.
-
-
Evaluating Organic Modifier:
-
If resolution is still not optimal with acetonitrile, switch the organic modifier to methanol (Mobile Phase B: Methanol with 0.1% Formic Acid) and repeat the optimization steps. Methanol and acetonitrile have different selectivities and can significantly impact the separation of terpenes.
-
-
Fine-Tuning Flow Rate:
-
Once a suitable mobile phase composition and gradient are established, the flow rate can be adjusted to optimize run time and resolution. A lower flow rate can sometimes improve resolution but will increase the analysis time.
-
Data Presentation: Influence of Mobile Phase on Sesquiterpenoid Analysis
The following table summarizes typical HPLC conditions used for the analysis of sesquiterpenoids in Valeriana officinalis, which can serve as a guide for this compound method development.
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Valerenic Acids | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: 0.5% Ortho-phosphoric acid in water (97:3 v/v) | 1.0 mL/min | 220 nm | [4] |
| Valerenic Acids | C18 | Acetonitrile: Water: Formic acid (75:25:0.1 v/v/v) | 0.3 mL/min | MS/MS | [5] |
| Sesquiterpenic Acids | C18 (150 x 4.6 mm, 5 µm) | Brij 35 (5% w/v aqueous solution, pH 2.3 with phosphoric acid) and 1-butanol (B46404) (6% v/v) | - | 220 nm | [5] |
| Valerenic Acids & Lignans | C18 | Water with 0.05% Phosphoric acid and Acetonitrile:Methanol (1:1) with 0.05% Phosphoric acid (gradient) | 0.8 mL/min | 225 nm |
Visualization of Mobile Phase Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the mobile phase in HPLC analysis.
Caption: Workflow for HPLC Mobile Phase Optimization.
References
Validation & Comparative
Unveiling the Anxiolytic Potential of Valerian Constituents: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anxiolytic activity of key compounds found in Valeriana officinalis. While direct evidence for valeranone remains limited, extensive research on valerenic acid offers significant insights into the anxiolytic properties of this botanical. This document summarizes key experimental findings, details methodologies, and visualizes relevant pathways to support further investigation and drug discovery.
Comparative Analysis of Anxiolytic Activity
The anxiolytic effects of valerenic acid have been predominantly evaluated using rodent models, with the elevated plus-maze (EPM) and open field test (OFT) being the most common behavioral assays. These tests are designed to assess anxiety-like behaviors based on the natural aversion of rodents to open and elevated spaces.
Data from In Vivo Behavioral Studies
The following table summarizes quantitative data from studies comparing the effects of valerenic acid and diazepam on anxiety-like behavior in rodents.
| Compound | Animal Model | Behavioral Test | Dose | Key Findings | Reference |
| Valerenic Acid | Mice (C57BL/6J) | Elevated Plus-Maze (EPM) | 3, 6, 12 mg/kg (i.p.) | Dose-dependent increase in time spent and entries into open arms. At 12 mg/kg, the effect was comparable to diazepam. | [1] |
| Rats | Elevated Plus-Maze (EPM) | 3 mg/kg | Significant reduction in anxious behavior compared to control. | [2][3] | |
| Mice | Elevated Plus-Maze (EPM) & Light/Dark Box | Not specified | Exerted potent anxiolytic activity. | [4][5] | |
| Diazepam | Mice (C57BL/6J) | Elevated Plus-Maze (EPM) | 1 mg/kg (i.p.) | Significantly increased time spent and entries into open arms, serving as a positive control. | [1] |
| Rats | Elevated Plus-Maze (EPM) | 1 mg/kg | Significantly reduced anxious behavior, used as a positive control. | [2][3] | |
| Mice | Elevated Plus-Maze (EPM) | 2 mg/kg (p.o.) | Exerted significant anxiolytic effects. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the elevated plus-maze and open field tests used to assess anxiolytic activity.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used and validated behavioral assay for assessing anxiety in rodents.[7] The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Apparatus: The maze is typically made of wood or plastic and consists of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus is elevated to a height of 50-70 cm above the floor.
-
Animal Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate to the new environment.
-
Drug Administration: The test compound (e.g., valerenic acid), vehicle, or a positive control (e.g., diazepam) is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Each animal is placed on the central platform of the maze, facing an open arm. The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Data Collection: An automated tracking system or a trained observer records various parameters, including:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. The total number of arm entries is used as a measure of general locomotor activity.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit areas.
Procedure:
-
Apparatus: The apparatus is a square or circular arena (e.g., 50 x 50 x 40 cm) with a floor divided into a central zone and a peripheral zone.
-
Animal Acclimation: Similar to the EPM, animals are acclimated to the testing room before the experiment.
-
Drug Administration: The test compound, vehicle, or positive control is administered prior to the test.
-
Testing: Each animal is placed in the center of the open field, and its behavior is recorded for a specified duration, typically 5-10 minutes.
-
Data Collection: An automated tracking system records:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Number of line crossings.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the center of the arena, without significantly altering the total distance traveled, which would indicate a sedative effect.
Proposed Mechanism of Action
The anxiolytic effects of valerenic acid are primarily attributed to its modulation of the gamma-aminobutyric acid (GABA) system , the main inhibitory neurotransmitter system in the central nervous system.[4][5][8]
Signaling Pathway: Valerenic acid acts as a positive allosteric modulator of GABA-A receptors.[9][10] It binds to a specific site on the receptor, enhancing the effect of GABA when it binds to its own site. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This reduction in neuronal firing in brain regions associated with anxiety, such as the amygdala, is believed to mediate the anxiolytic effect.[4][5] It is important to note that while the mechanism is similar to benzodiazepines like diazepam, valerenic acid appears to bind to a different site on the GABA-A receptor.[11]
Visualizations
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo assessment of anxiolytic activity.
References
- 1. Valerenic acid reduces anxiety-like behavior in young adult, female (C57BL/6J) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Evaluation of anxiolytic activity of compound Valeriana jatamansi Jones in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anxiolytic effects of a Valerian extract is based on Valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anxiolytic effects of a Valerian extract is based on valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Valeranone and Valerenic Acid Bioactivity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the bioactive properties of two prominent sesquiterpenoids derived from Valeriana officinalis: valeranone and valerenic acid. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, supported by available experimental data.
Introduction
Valerian (Valeriana officinalis) has a long history of use in traditional medicine for its sedative and anxiolytic properties. Modern phytochemical research has identified numerous constituents that may contribute to these effects, with valerenic acid and this compound being among the most studied sesquiterpenoids. While both compounds are recognized for their biological activity, the extent of scientific investigation into their specific molecular interactions differs significantly. This guide synthesizes the current understanding of their bioactivities, highlighting areas where quantitative data is robust and where further research is needed.
Core Bioactive Properties: A Comparative Overview
Valerenic acid is extensively characterized as a modulator of the central nervous system, primarily through its interaction with γ-aminobutyric acid type A (GABAA) receptors.[1][2][3] In contrast, while this compound is also suggested to possess sedative and anxiolytic effects, potentially involving GABAA receptors, there is a notable scarcity of quantitative data on its direct molecular targets.[2][4]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivity of valerenic acid. A comparable quantitative analysis for this compound is limited due to the lack of specific IC50, EC50, or Ki values in the reviewed literature.
Valerenic Acid: Quantitative Bioactivity Data
| Target | Bioactivity | Value | Species | Experimental Model | Reference |
| GABAA Receptors | |||||
| α₁β₃γ₂S | EC₅₀ (Potentiation of IGABA) | 13.7 ± 2.3 µM | Human (recombinant) | Two-electrode voltage clamp in Xenopus oocytes | [5] |
| α₁β₂γ₂S | EC₅₀ (Potentiation of IGABA) | 5.2 ± 2.4 µM | Human (recombinant) | Two-electrode voltage clamp in Xenopus oocytes | [6] |
| General | IC₅₀ (Inhibition of neuronal firing rate) | 23 ± 2.6 µM | Rat | In vitro brainstem preparation | [7] |
| Brain Membranes | KD (High-affinity site) | 25 ± 20 nM | Rat | Radioligand binding assay | |
| Brain Membranes | KD (Low-affinity site) | 16 ± 10 µM | Rat | Radioligand binding assay | |
| 5-HT₅ₐ Receptor | |||||
| 5-HT₅ₐ | IC₅₀ (Partial agonist) | 17.2 µM | Human (recombinant) | Radioligand binding assay | |
| Metabolic Enzymes | |||||
| Angiotensin-Converting Enzyme (ACE) | IC₅₀ | 0.225 mg/mL | - | In vitro enzyme inhibition assay | |
| α-Glucosidase | IC₅₀ | 0.617 mg/mL | - | In vitro enzyme inhibition assay |
This compound: Quantitative Bioactivity Data
Quantitative data on the specific molecular targets of this compound are not well-documented in the available scientific literature. However, a toxicological study has reported the following value:
| Assay | Value | Species | Route of Administration | Reference |
| Acute Toxicity (LD₅₀) | >3160 mg/kg | Rat, Mouse | Oral | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for GABAA Receptor Modulation
This method is widely used to study the effects of compounds on ion channels expressed in Xenopus laevis oocytes.[8][9]
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs. They are then treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific subunits of the human GABAA receptor (e.g., α₁, β₂, γ₂) are microinjected into the oocytes.
-
Incubation: The injected oocytes are incubated for 2-4 days in a temperature-controlled environment to allow for the expression and assembly of the GABAA receptors on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a small recording chamber and continuously perfused with a Ringer's solution.
-
The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential, typically -70 mV.
-
GABA, the natural agonist of the GABAA receptor, is applied to elicit a baseline chloride current (IGABA).
-
The oocyte is then co-perfused with GABA and varying concentrations of the test compound (e.g., valerenic acid).
-
-
Data Analysis: The change in the amplitude of the chloride current in the presence of the test compound is measured. The potentiation is calculated as the ratio of the current in the presence of GABA and the compound to the current with GABA alone. A dose-response curve is then generated to determine the EC₅₀ value.
Radioligand Binding Assay for 5-HT₅ₐ Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT₅ₐ receptor are prepared. This is typically done by homogenizing the cells and isolating the membrane fraction through centrifugation.
-
Binding Reaction:
-
The cell membranes are incubated with a radiolabeled ligand that is known to bind to the 5-HT₅ₐ receptor (e.g., [³H]LSD).
-
Increasing concentrations of the unlabeled test compound (e.g., valerenic acid) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.
Discussion and Future Directions
The available evidence strongly supports the role of valerenic acid as a significant bioactive constituent of Valeriana officinalis. Its primary mechanism of action appears to be the positive allosteric modulation of GABAA receptors, which is consistent with the observed anxiolytic and sedative effects of valerian extracts.[10] The subtype selectivity of valerenic acid for β₂/β₃-containing GABAA receptors presents an interesting avenue for the development of novel therapeutics with potentially fewer side effects.[8] Furthermore, its activity as a partial agonist at 5-HT₅ₐ receptors suggests a multi-target mechanism that could contribute to its overall pharmacological profile, particularly in relation to the sleep-wake cycle. The inhibitory effects on metabolic enzymes like ACE and α-glucosidase, while less potent than its neurological activities, indicate a broader spectrum of bioactivity that warrants further investigation.
The bioactivity of This compound is less clearly defined at the molecular level. While it is implicated in the sedative and antispasmodic effects of valerian, there is a conspicuous absence of quantitative data regarding its direct interactions with specific receptors or enzymes.[2][4] The reported antispasmodic activity, comparable to papaverine, suggests a potential mechanism involving smooth muscle relaxation, possibly through the modulation of calcium channels, but this requires confirmation with quantitative studies. The LD₅₀ value indicates a relatively low acute toxicity.
Future research should prioritize:
-
Quantitative characterization of this compound's bioactivity: Utilizing techniques such as electrophysiology and radioligand binding assays to identify and quantify the molecular targets of this compound is crucial.
-
Direct comparative studies: Conducting head-to-head comparisons of this compound and valerenic acid under identical experimental conditions would provide a more definitive understanding of their relative potencies and efficacies.
-
In vivo studies: Further in vivo studies are needed to elucidate the physiological relevance of the observed in vitro activities and to assess the pharmacokinetic and pharmacodynamic profiles of both compounds.
References
- 1. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 3. A Review Focused on Molecular Mechanisms of Anxiolytic Effect of Valerina officinalis L. in Connection with Its Phytochemistry through in vitro/in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Isolation and pharmacodynamic activity of the sesquiterpene this compound from Nardostachys jatamansi DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anxiolytic effects of a Valerian extract is based on Valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]
Valeranone vs. Benzodiazepines: A Comparative Analysis of GABAergic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GABAergic effects of valeranone, a key constituent of Valerian, and benzodiazepines, a widely prescribed class of psychoactive drugs. This analysis is based on available experimental data and aims to elucidate the distinct mechanisms of action and pharmacological profiles of these two classes of compounds at the GABA-A receptor.
Disclaimer: Direct comparative studies on the GABAergic effects of isolated this compound versus benzodiazepines are limited in publicly available scientific literature. The majority of research has focused on valerenic acid, another major active compound in Valerian. Therefore, this guide will primarily feature data on valerenic acid as a representative of the valerian-derived compounds and will draw comparisons with benzodiazepines based on this available information.
Mechanism of Action at the GABA-A Receptor
Both valerenic acid and benzodiazepines are positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This means they enhance the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without directly activating the receptor themselves.[1][2] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[2][4] PAMs like benzodiazepines and valerenic acid increase the influx of chloride ions in the presence of GABA, thereby potentiating its inhibitory effect.[2][4]
Despite this shared outcome, their mechanism of action is fundamentally different due to their distinct binding sites on the receptor complex.
-
Benzodiazepines: These drugs bind to a specific site at the interface of the α (alpha) and γ (gamma) subunits of the GABA-A receptor.[1] The presence of a γ subunit is essential for the high-affinity binding of benzodiazepines.[1]
-
Valerenic Acid: In contrast, valerenic acid interacts with a different allosteric site, specifically on the β (beta) subunit.[[“]][[“]] Its modulatory effect is not dependent on the presence of the γ subunit and is not blocked by flumazenil, a classic benzodiazepine (B76468) antagonist.[[“]][7] This clearly indicates a distinct binding site and mechanism of action compared to benzodiazepines.[[“]]
Subunit Selectivity and Pharmacological Implications
The GABA-A receptor is a heteropentameric protein complex with a variety of subunit isoforms (e.g., α1-6, β1-3, γ1-3). The specific subunit composition of the receptor determines its pharmacological properties.
-
Benzodiazepines: Classical benzodiazepines like diazepam primarily exert their effects on GABA-A receptors containing α1, α2, α3, or α5 subunits, in combination with β and γ2 subunits.[8]
-
Valerenic Acid: Valerenic acid demonstrates a pronounced selectivity for GABA-A receptors containing β2 or β3 subunits.[[“]][7] It has negligible effects on receptors containing the β1 subunit.[7] This subunit selectivity may contribute to a potentially different side-effect profile compared to the broader activity of benzodiazepines.
Quantitative Comparison of GABAergic Potentiation
| Compound | Parameter | Value | Receptor Subtype(s) | Experimental System |
| Valerenic Acid | IC50 | 23 ± 2.6 µM | Native brainstem GABA-A receptors | In vitro neonatal rat brainstem preparation |
| Affinity | nM range | Recombinant GABA-A receptors | Not specified | |
| Valerian Extract | IC50 | 240 ± 18.7 µg/mL | Native brainstem GABA-A receptors | In vitro neonatal rat brainstem preparation |
| Diazepam | Potentiation | 42.7% at 100 µM | Homomeric GABAAρ1 receptors | Xenopus oocytes |
Note: IC50 values for valerenic acid and valerian extract represent the concentration required to inhibit 50% of the neuronal firing rate, indicating potentiation of GABAergic inhibition. The value for diazepam represents the percentage of potentiation of GABA-evoked currents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the GABAergic effects of compounds like this compound and benzodiazepines.
Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, such as the GABA-A receptor, expressed in a controlled environment.
-
Objective: To measure the potentiation of GABA-induced chloride currents by a test compound.
-
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired subunits of the GABA-A receptor (e.g., α1, β2, γ2). The oocytes are then incubated for 2-4 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, filled with a conducting solution like 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific holding potential (typically -70 mV).
-
GABA Application: A baseline GABA concentration (EC5-EC20, the concentration that elicits 5-20% of the maximal response) is applied to the oocyte to induce a small chloride current.
-
Compound Application: The test compound (e.g., valerenic acid or diazepam) is co-applied with the same concentration of GABA.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is measured and quantified. Dose-response curves can be generated by applying a range of compound concentrations.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor site.
-
Objective: To measure the affinity of a test compound for a specific binding site on the GABA-A receptor (e.g., the benzodiazepine site).
-
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the GABA-A receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the target site (e.g., [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated from the IC50 value.
-
Visualizing the Mechanisms
Signaling Pathway of GABA-A Receptor Modulation
Caption: GABA-A receptor signaling pathway and modulation by benzodiazepines and valerenic acid.
Experimental Workflow for Two-Microelectrode Voltage Clamp
Caption: A typical workflow for a two-microelectrode voltage clamp experiment.
Logical Relationship of Allosteric Modulation
Caption: The logical relationship between a PAM, GABA, and the GABA-A receptor.
Conclusion
This compound's primary active counterpart, valerenic acid, and benzodiazepines both enhance GABAergic inhibition by acting as positive allosteric modulators of the GABA-A receptor. However, they achieve this through distinct mechanisms, binding to different allosteric sites and exhibiting different subunit selectivities. Benzodiazepines bind at the α/γ subunit interface, while valerenic acid binds to the β subunit. This difference in binding and selectivity likely underlies the varying pharmacological profiles of these compounds. Further direct comparative studies, particularly with isolated this compound, are necessary to fully elucidate their relative potencies and therapeutic potential. The experimental protocols and data presented in this guide provide a framework for such future investigations.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of Valerenic Acid with GABAA Receptor Subunits
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the interaction of valerenic acid and its derivatives with specific GABA-A receptor subunits. The information is supported by experimental data to offer a clear perspective on its performance relative to other modulators.
Valerenic acid, a key constituent of Valeriana officinalis, has been identified as a subunit-specific allosteric modulator of GABA-A receptors.[[“]][2][3] This modulation is central to the anxiolytic and sedative properties of valerian extracts.[3][4] Unlike benzodiazepines, valerenic acid's mechanism of action is independent of the γ subunit and is not antagonized by flumazenil, indicating a distinct binding site, suggested to be the loreclezole (B39811) binding pocket.[[“]][3]
Comparative Efficacy of Valerenic Acid and Its Derivatives
The primary mechanism of valerenic acid's action is the potentiation of GABA-induced chloride currents (IGABA) through GABA-A receptors.[3] This effect is highly dependent on the specific β subunit present in the receptor complex. Valerenic acid and its derivatives show a clear preference for receptors containing β2 or β3 subunits, with minimal to no effect on those containing the β1 subunit.[3][5][6]
| Compound | Receptor Subunit | EC50 (µM) | Maximal Stimulation (% of IGABA) |
| Valerenic Acid (VA) | α1β2γ2S | - | ~600 |
| α1β3γ2S | 13.7 ± 2.3 | 2021 ± 231 | |
| α1β1γ2S | - | Negligible | |
| Valerenic Acid Amide (VA-A) | α1β3γ2S | 13.7 ± 2.3 | 2247 ± 252 |
| Valerenic Acid Methylamide (VA-MA) | α1β3γ2S | - | 2298 ± 312 |
| Valerenic Acid Tetrazole (VA-TET) | α1β2γ2S | 6.0 ± 1.0 | - |
Data compiled from multiple sources.[5][6][7]
Alternative GABA-A Receptor Modulators
The GABA-A receptor is a target for numerous therapeutic agents, which can be broadly categorized based on their binding sites and mechanisms of action.
| Modulator Class | Examples | Binding Site | Primary Effect |
| Benzodiazepines | Diazepam, Alprazolam | α/γ subunit interface | Increases channel opening frequency |
| Barbiturates | Phenobarbital, Pentobarbital | Transmembrane domain | Increases channel opening duration |
| Neurosteroids | Allopregnanolone | Transmembrane domain | Potentiates GABA response |
| Flavonoids | Amentoflavone | Benzodiazepine (B76468) site | Varies (agonist, antagonist) |
These alternatives differ significantly from valerenic acid in their subunit selectivity and the molecular determinants of their action. For instance, benzodiazepine sensitivity is largely determined by the α subunit isoform, with the γ2 subunit being a prerequisite for high-affinity binding.[8]
Experimental Protocols
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This is the primary method used to characterize the interaction of compounds like valerenic acid with specific GABA-A receptor subunit combinations.
1. Oocyte Preparation:
-
Female Xenopus laevis are anesthetized in a 0.2% MS-222 solution.
-
Ovarian lobes are surgically removed and placed in a calcium-free solution.
-
The lobes are dissected into small clumps and treated with collagenase (2 mg/ml) to defolliculate the oocytes.
-
Stage V-VI oocytes are selected and stored at 18°C in ND96 solution.[5]
2. cRNA Synthesis and Injection:
-
Capped poly(A+) cRNA transcripts for the desired rat GABA-A receptor subunits (e.g., α1, β1, β2, β3, γ2S) are synthesized from linearized cDNA templates.
-
Subunit cRNAs are mixed in a specific ratio (e.g., 1:1:10 for α:β:γ) and microinjected into the oocytes (10–50 nl per oocyte).[5]
-
Injected oocytes are incubated for 1-3 days to allow for receptor expression.
3. Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a saline solution.
-
Two glass microelectrodes filled with KCl are impaled into the oocyte.
-
The oocyte is voltage-clamped at a holding potential of -70 mV using an amplifier.
-
GABA-induced chloride currents (IGABA) are elicited by applying GABA at a concentration that produces a submaximal response (e.g., EC5-10).
-
The test compound (e.g., valerenic acid) is co-applied with GABA to determine its modulatory effect on IGABA.[2]
-
Data is acquired and analyzed to determine parameters like EC50 and maximal potentiation.
Visualizations
Experimental Workflow for Validating Valerenic Acid Interaction
Caption: Workflow for GABA-A receptor analysis using TEVC.
Signaling Pathway of Valerenic Acid at the GABA-A Receptor
Caption: Allosteric modulation of GABA-A receptors by valerenic acid.
References
- 1. consensus.app [consensus.app]
- 2. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Valeranone
For researchers, scientists, and drug development professionals, the accurate quantification of valeranone, a sesquiterpenoid of interest for its potential pharmacological activities, is crucial. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by detailed experimental protocols and performance data.
At a Glance: HPLC vs. GC-MS for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method for the analysis of volatile compounds like this compound. Its high separation efficiency for volatile sesquiterpenes and the structural information provided by mass spectrometry make it a powerful tool for both identification and quantification. High-Performance Liquid Chromatography (HPLC), while a robust technique for a wide range of pharmaceutical compounds, is less commonly employed for highly volatile and less polar compounds like this compound. However, it can be a viable alternative, particularly when analyzing complex extracts where simultaneous quantification of non-volatile compounds is also required.
Quantitative Performance Comparison
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL range) | Higher (µg/mL range) |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 5% |
| Specificity | High (based on retention time and mass spectrum) | Moderate to High (based on retention time and UV spectrum) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from methodologies used for the analysis of essential oils containing this compound.[1][2]
1. Sample Preparation:
-
Extraction: Extract the sample containing this compound with a suitable organic solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Dilution: Dilute the extract to a concentration within the calibration range of the instrument.
-
Internal Standard: Add an appropriate internal standard (e.g., n-alkane series) for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent HP-6890 GC coupled with an Agilent HP-5973 Mass Selective Detector (or equivalent).[1]
-
Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 200°C.[1]
-
Oven Temperature Program: Start at 50°C, hold for 1 min, then ramp to 250°C at a rate of 3°C/min, and hold for 10 min.[1]
-
MS Detector Temperature: 250°C.[1]
-
Ionization Energy: 70 eV.[1]
-
Mass Range: 40-550 amu.[1]
-
Injection Mode: Split (e.g., 1:20 split ratio).[1]
3. Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Quantify using a calibration curve generated from this compound standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) Protocol
As there is a lack of a specific validated HPLC method for this compound, the following is a general protocol for the analysis of sesquiterpenes, which would require optimization and validation for this compound.
1. Sample Preparation:
-
Extraction: Extract the sample with a solvent compatible with reversed-phase HPLC, such as methanol (B129727) or acetonitrile (B52724).
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration.
2. HPLC Instrumentation and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. Due to the non-polar nature of this compound, a high percentage of organic solvent will likely be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: this compound lacks a strong chromophore, so detection would likely be at a low UV wavelength (e.g., 210-220 nm).
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Identify this compound based on its retention time compared to a standard.
-
Quantify using a calibration curve constructed from a series of this compound standards.
Method Cross-Validation Workflow
The process of cross-validating two analytical methods is crucial to ensure that both methods provide equivalent results.
Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS can be utilized for the quantification of this compound, each with its own set of advantages and disadvantages.
-
GC-MS is the more conventional and likely more sensitive method for a volatile sesquiterpenoid like this compound. The high specificity of mass spectrometric detection provides a high degree of confidence in the identification and quantification.
-
HPLC may be a suitable alternative, particularly in a quality control setting where high throughput is required, or when simultaneous analysis of both volatile and non-volatile compounds in a single run is desired. However, method development and validation would be critical to ensure adequate sensitivity and resolution, especially given this compound's lack of a strong UV chromophore.
Ultimately, the choice of method will depend on the specific application, the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For rigorous identification and sensitive quantification, GC-MS is the recommended technique. For routine analysis in less complex matrices where high throughput is a priority, a well-validated HPLC method could be a viable option.
References
A Comparative Guide to the Biological Activity of Valeranone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeranone, a sesquiterpenoid found in the essential oil of Valeriana officinalis and other plants, has garnered interest for its potential therapeutic properties, particularly its effects on the central nervous system. As a chiral molecule, this compound exists as two enantiomers: (+)-valeranone and (-)-valeranone (B1624403). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This guide provides a comparative overview of the known biological activities of this compound enantiomers, supported by available experimental data.
A Note on Data Availability: Extensive literature searches reveal that the naturally occurring (-)-valeranone is the predominantly studied enantiomer. Consequently, a significant body of research exists detailing its biological effects. In stark contrast, there is a notable absence of published pharmacological data for (+)-valeranone . While the synthesis of (+)-valeranone has been reported, its biological activity remains uncharacterized in the public domain. Therefore, this guide will focus on the established biological activities of (-)-valeranone and, where possible, compare its potency to standard reference compounds. The lack of data for (+)-valeranone represents a significant knowledge gap and a potential area for future research.
Data Presentation: Biological Activity of (-)-Valeranone
The primary reported biological activities of (-)-valeranone are its sedative, anxiolytic, and smooth muscle relaxant effects. The following tables summarize the available quantitative and qualitative data for these activities.
Table 1: Sedative and Anxiolytic Activity of (-)-Valeranone
| Biological Activity | Assay | Animal Model | (-)-Valeranone Dose | Effect | Comparison to Standard | Reference |
| Sedative | Thiopental-induced sleeping time | Mice | Not specified | Potentiation of barbiturate (B1230296) hypnosis | Lower than standard tranquilizers | [1] |
| Anxiolytic | Elevated Plus Maze (EPM) | Mice/Rats | Not specified | Anxiolytic-like effects observed | Lower than standard tranquilizers | [1] |
| Tranquilizing | Rotarod Performance | Mice | Not specified | Impairment of rotarod performance | Lower than standard tranquilizers | [1] |
Table 2: In Vitro Activity of (-)-Valeranone
| Target | Assay | Preparation | Effect | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| GABA-A Receptor | Radioligand Binding Assay | Rat brain membranes | Allosteric modulation | Not specified in retrieved results | [1] |
| Smooth Muscle | Guinea-pig ileum smooth muscle preparations | Guinea-pig | Relaxation of stimulated smooth muscle | Potency comparable to papaverine | [1] |
Proposed Signaling Pathway for (-)-Valeranone's Anxiolytic and Sedative Effects
The primary mechanism of action for the sedative and anxiolytic effects of (-)-valeranone is believed to be its positive allosteric modulation of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibitory tone in the central nervous system results in the observed sedative and anxiolytic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
For mice: Arms are typically 30 cm long x 5 cm wide, with 15 cm high walls on the closed arms.
-
For rats: Arms are typically 50 cm long x 10 cm wide, with 40 cm high walls on the closed arms.
-
The maze is elevated to a height of 40-50 cm.
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are administered (-)-valeranone or a vehicle control at a specified time before the test. A positive control group receiving a standard anxiolytic like diazepam is also included.
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute period.
-
Behavior is recorded by a video camera mounted above the maze.
-
The following parameters are scored:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
The maze is cleaned thoroughly between each animal to eliminate olfactory cues.
Thiopental-Induced Sleeping Time for Sedative Activity
This assay assesses the sedative-hypnotic potential of a substance by measuring its ability to potentiate the sleep-inducing effects of a barbiturate like thiopental (B1682321).
Procedure:
-
Animals (typically mice) are divided into groups: vehicle control, (-)-valeranone treated, and a positive control (e.g., diazepam).
-
Animals are administered the test substance or vehicle at a predetermined time before the induction of sleep.
-
Thiopental sodium is administered intraperitoneally (i.p.) to induce sleep.
-
The time from thiopental administration to the loss of the righting reflex is recorded as the sleep latency. The righting reflex is considered lost when the animal does not right itself within 30 seconds when placed on its back.
-
The time from the loss to the recovery of the righting reflex is measured as the duration of sleep.
-
A potentiation of the thiopental-induced sleep is indicated by a decrease in sleep latency and/or an increase in the duration of sleep.
GABA-A Receptor Radioligand Binding Assay
This in vitro assay determines the ability of a compound to bind to the GABA-A receptor.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain minus cerebellum and pons)
-
Radioligand (e.g., [³H]muscimol or [³H]GABA for the GABA site; [³H]flunitrazepam for the benzodiazepine (B76468) site)
-
Unlabeled ligand for determining non-specific binding (e.g., GABA or bicuculline)
-
(-)-Valeranone at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and either:
-
Buffer (for total binding)
-
A high concentration of unlabeled ligand (for non-specific binding)
-
Varying concentrations of (-)-valeranone (for competition binding)
-
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition experiments, the concentration of (-)-valeranone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the binding affinity (Kᵢ).
-
Conclusion
The available evidence strongly suggests that (-)-valeranone possesses sedative, anxiolytic, and smooth muscle relaxant properties, with its mechanism of action likely involving the positive allosteric modulation of the GABA-A receptor. However, the potency of (-)-valeranone appears to be lower than that of standard tranquilizing agents.
The most significant finding of this comparative review is the complete lack of pharmacological data for (+)-valeranone. This represents a critical gap in our understanding of the structure-activity relationship of this compound enantiomers. Future research should prioritize the biological evaluation of (+)-valeranone to determine if the observed activities are stereospecific to the (-)-enantiomer. Such studies are essential for a complete understanding of the pharmacology of this compound and for any potential therapeutic development.
References
Valeranone's Sedative Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the sedative efficacy of valeranone against other notable sedative sesquiterpenes. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer an objective overview of the current scientific landscape.
This compound, a characteristic sesquiterpene of the Valerianaceae family, has been investigated for its sedative and tranquilizing properties. While it is a recognized contributor to the effects of valerian extracts, its efficacy in direct comparison to other sedative sesquiterpenes is not extensively documented in head-to-head studies. This guide collates available quantitative and qualitative data to facilitate a comparative understanding.
Mechanism of Action: Targeting the GABAergic System
The primary mechanism underpinning the sedative effects of many sesquiterpenes, including those found in Valerian, is the modulation of the γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the central nervous system. This compound is believed to enhance the inhibitory effects of GABA by modulating GABA-A receptors, which promotes relaxation and sedation.[1] Similarly, valerenic acid, a well-studied sesquiterpene from valerian, acts as a positive allosteric modulator of GABA-A receptors, particularly those containing β2 or β3 subunits.[2][3] This action is comparable to benzodiazepines, though it occurs at a different binding site.[3] Other sesquiterpenes, such as lactucin (B167388) and lactucopicrin, also exhibit affinity for the GABA-A benzodiazepine (B76468) receptor, suggesting a similar mechanism of action.[4]
Comparative Efficacy of Sedative Sesquiterpenes
The following table summarizes the available quantitative data from preclinical studies on the sedative effects of this compound and other selected sesquiterpenes. It is important to note that the experimental conditions, such as animal models and routes of administration, vary between studies, which should be considered when making direct comparisons.
| Compound | Animal Model | Assay | Dose/Concentration | Result | Citation |
| This compound | Mice | Locomotor Activity | >30 mg/kg | Considered a low sedative potency. | [5] |
| Rats/Mice | General Sedative Properties | Not specified | Lower activity than standard substances. | ||
| Valerenic Acid | Rat Brainstem Neurons | GABA-A Receptor Modulation | IC50: 23 µM | Inhibition of neuronal firing. | [6] |
| Mice | Locomotor Activity | 1 mg/kg | Intermittent stimulation of activity. | [7] | |
| Rat Brain Membranes | GABA-A Receptor Binding | Kd: 25 nM (high affinity), 16 µM (low affinity) | Binds to GABA-A receptors. | ||
| Lactucin | Mice | Spontaneous Locomotor Activity | 15 and 30 mg/kg | Sedative properties observed. | [4] |
| In vitro | GABA-A Benzodiazepine Receptor Binding | Not specified | 80.7% binding affinity. | ||
| Lactucopicrin | Mice | Spontaneous Locomotor Activity | 15 and 30 mg/kg | Sedative properties observed. | [4] |
| In vitro | GABA-A Benzodiazepine Receptor Binding | Not specified | 55.9% binding affinity. | ||
| β-Caryophyllene Oxide | Mice | Ethanol-induced Loss of Righting Reflex | 30 mg/kg | Significantly increased sensitivity to ethanol's sedating effects. | |
| Mice | Locomotor Activity | 0.0004 and 0.04 mg/cage (inhalation) | 56% and 57% decrease in locomotor activity, respectively. | [8] | |
| Nerolidol | Mice | Open Field Test | 25, 50, and 75 mg/kg (i.p.) | Showed sedative effects. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of common experimental protocols used to evaluate the sedative effects of sesquiterpenes.
In-Vivo Sedative Activity Assessment
A common workflow for assessing the sedative properties of a test compound in a rodent model involves a series of behavioral tests.
1. Open Field Test: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.[9]
-
Apparatus: A square arena with walls, often equipped with infrared beams or a video tracking system to monitor movement.
-
Procedure: A rodent is placed in the center of the arena, and its activity is recorded for a set period (e.g., 5-30 minutes).
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in locomotor activity is indicative of a sedative effect.
2. Pentobarbital-Induced Sleeping Time Test: This is a classic method to evaluate the hypnotic potential of a substance.[10][11]
-
Procedure: Animals are pre-treated with the test compound or vehicle, followed by a sub-hypnotic dose of pentobarbital (B6593769).
-
Parameters Measured:
-
Sleep Latency: The time from pentobarbital administration to the loss of the righting reflex (the ability of the animal to right itself when placed on its back).
-
Sleep Duration: The time from the loss to the recovery of the righting reflex.
-
A significant prolongation of sleep duration indicates a hypnotic effect.
-
In-Vitro Receptor Binding Assay
GABA-A Receptor Binding Assay: This assay determines the affinity of a compound for the GABA-A receptor.
-
Preparation: Membranes are prepared from rodent brains (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.
-
Procedure: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of varying concentrations of the test compound.
-
Quantification: The amount of radioligand bound to the receptors is measured using liquid scintillation counting.
-
Analysis: The data is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.
Conclusion
The available evidence suggests that this compound possesses sedative properties, likely mediated through the GABAergic system. However, based on the limited quantitative data, its potency appears to be lower than that of other sesquiterpenes like valerenic acid and β-caryophyllene oxide. Direct comparative studies under standardized experimental conditions are necessary to definitively establish the relative efficacy of this compound. Further research to elucidate its precise binding site and functional activity at the GABA-A receptor will be crucial for understanding its full therapeutic potential. The data and protocols presented in this guide offer a foundation for such future investigations in the field of sedative drug development.
References
- 1. Buy this compound | 55528-90-0 | >98% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Telemetry as a tool to measure sedative effects of a valerian root extract and its single constituents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a Novel Valerian Extract on Sleep Duration, Latency, Pro-sleep Neurotransmitters and Neuronal Receptors in a Pentobarbital-Induced Sleep Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Vitro Validation of Valeranone's Antispasmodic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro antispasmodic effects of Valeranone, a sesquiterpenoid found in Valeriana species, with other established antispasmodic agents. Due to the limited availability of in-vitro studies on isolated this compound, this guide incorporates data from studies on Valeriana extracts, which are rich in this compound, to infer its potential antispasmodic properties and mechanisms of action. The information is intended to support further research and drug development in the field of smooth muscle relaxants.
Comparative Analysis of Antispasmodic Agents
The antispasmodic activity of a compound is typically evaluated by its ability to relax pre-contracted smooth muscle tissue in an in-vitro setting. The following table summarizes the available data for this compound (via Valeriana extracts) and compares it with common antispasmodic drugs.
| Compound | Proposed Mechanism of Action | Spasmogen | Test System | Potency (IC50/EC50) |
| This compound (in Valeriana extracts) | Calcium Channel Blockade, Muscarinic Receptor Antagonism | Acetylcholine, KCl, BaCl2 | Rat Ileum, Rabbit Jejunum | Data for isolated this compound is not available. Valeriana pilosa essential oil showed significant relaxation at 100 µg/mL.[1] |
| Papaverine (B1678415) | Phosphodiesterase Inhibition, Calcium Channel Blockade | Acetylcholine, Calcium | Guinea Pig Ileum, Rat Uterus | IC50: 14.3 µM (against Potassium-induced contraction in vas deferens)[2] |
| Atropine | Muscarinic Acetylcholine Receptor Antagonist | Acetylcholine | Chicken Ileum, Rat Ileum | Dose-dependent inhibition of acetylcholine-induced contractions.[3][4] |
| Verapamil | L-type Calcium Channel Blocker | Noradrenaline, KCl | Rat Aorta | Hexanic extract of Valeriana edulis (containing valepotriates with similar proposed action) IC50: 34.61 µg/mL.[5] |
Delving into the Mechanisms: Signaling Pathways
The relaxation of smooth muscle is a complex process involving multiple signaling pathways. The diagrams below illustrate the primary pathways targeted by this compound (proposed) and its comparators.
Caption: General signaling pathway of smooth muscle contraction.
Caption: Proposed mechanisms of action for this compound and comparator antispasmodics.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to assess antispasmodic activity, based on protocols described in the cited literature.
Isolated Tissue Preparation and Mounting
-
Tissue Source: Male Wistar rats or guinea pigs are humanely euthanized. A segment of the ileum or jejunum is quickly excised and placed in Tyrode's solution.
-
Preparation: The isolated tissue is cleaned of mesenteric attachments and cut into segments of 2-3 cm.
-
Mounting: Each segment is mounted vertically in an organ bath (10-25 mL capacity) containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Tension Application: An initial tension of 1 gram is applied to the tissue, which is then allowed to equilibrate for at least 30-60 minutes. During this period, the bath solution is changed every 15 minutes.
Induction of Contraction and Assessment of Spasmolytic Activity
-
Spasmogen-induced Contraction:
-
Acetylcholine (ACh): A cumulative concentration-response curve for ACh is established to determine the EC50 (the concentration that produces 50% of the maximal contraction). Subsequent experiments are performed by inducing a submaximal contraction with a fixed concentration of ACh (e.g., 1 µM).
-
Potassium Chloride (KCl): A high concentration of KCl (e.g., 60-80 mM) is added to the organ bath to induce depolarization and contraction of the smooth muscle.
-
-
Application of Test Compound:
-
Once a stable contraction plateau is reached, the test compound (e.g., this compound, Valeriana extract, or a standard drug) is added to the organ bath in a cumulative manner.
-
The relaxation of the tissue is recorded as a percentage of the initial induced contraction.
-
-
Data Analysis:
-
Concentration-response curves for the relaxant effect of the test compound are plotted.
-
The IC50 value (the concentration of the test compound that produces 50% inhibition of the induced contraction) is calculated.
-
Caption: Experimental workflow for in-vitro antispasmodic assay.
Conclusion
While direct evidence for the in-vitro antispasmodic activity of isolated this compound is currently limited, studies on Valeriana extracts strongly suggest its potential as a smooth muscle relaxant. The proposed mechanisms of action, including calcium channel blockade and muscarinic receptor antagonism, align with the effects of established antispasmodic agents like Verapamil and Atropine. Further research focusing on the isolation and in-vitro testing of this compound is warranted to definitively characterize its antispasmodic profile and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. Antispasmodic Effect of Valeriana pilosa Root Essential Oil and Potential Mechanisms of Action: Ex Vivo and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Vasorelaxant effect of Valeriana edulis ssp. procera (Valerianaceae) and its mode of action as calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Valeranone and Known GABA Agonists at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking characteristics of valeranone, a key constituent of Valerian root, and a selection of well-established GABA agonists and modulators at the γ-aminobutyric acid type A (GABA-A) receptor. The objective is to offer a side-by-side view of their predicted binding affinities and interaction patterns, supported by available experimental data from various in-silico studies. This information is intended to aid researchers in drug discovery and development efforts targeting the GABAergic system.
Overview of this compound and GABA-A Receptor Interaction
This compound, and more specifically its derivative valerenic acid, has been identified as a positive allosteric modulator of GABA-A receptors.[[“]] Unlike classical benzodiazepines that bind at the α/γ subunit interface, valerenic acid is proposed to bind at a distinct site, primarily involving the β2 and β3 subunits.[[“]] This modulation enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, leading to the anxiolytic and sedative effects associated with Valerian extracts. Docking studies have predicted a binding pocket for valerenic acid at the β+/α− interface of the GABA-A receptor.[2][3]
Comparative Docking Data
| Compound | Type | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| Valerenic Acid | Positive Allosteric Modulator | -14.68 | β3N265, β3F289, β3M286, β3R269, α1M235 | [2][3] |
| Diazepam | Positive Allosteric Modulator (Benzodiazepine) | Not explicitly found in comparative studies | α1H101, α1Y209, γ2F77 | [4] |
| Muscimol | Orthosteric Agonist | Not explicitly found in comparative studies | Not explicitly found in comparative studies | [5][6][7][8] |
| Zolpidem | Positive Allosteric Modulator (Non-Benzodiazepine) | -7.3 | γ2E189, γ2T193, γ2R194 | [9][10] |
| Propofol | Positive Allosteric Modulator | -1.6 to -6.1 (Stabilization Energy) | β-M286, β-M227, α-I239 | |
| Etomidate | Positive Allosteric Modulator | Not explicitly found in comparative studies | αM236 | [11][12] |
Experimental Protocols
The data presented in this guide is derived from in-silico molecular docking studies. While specific parameters may vary between studies, the general workflow for such experiments is outlined below.
General Molecular Docking Protocol for GABA-A Receptor
-
Protein Preparation:
-
The three-dimensional crystal structure of a GABA-A receptor subtype (e.g., from the Protein Data Bank with PDB ID: 4COF) is selected.[13]
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS) to resolve any structural clashes. This preparation is often performed using software suites like Schrödinger or UCSF Chimera.[13][14]
-
-
Ligand Preparation:
-
The 2D structures of the ligands (this compound, GABA agonists) are sketched or obtained from chemical databases (e.g., PubChem).
-
These structures are converted to 3D and energy minimized to obtain a stable conformation.
-
-
Docking Simulation:
-
A grid box is defined around the putative binding site on the GABA-A receptor. The location of the grid box is determined based on the known binding sites of similar ligands or through blind docking approaches.
-
Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide.[14][15][16] These programs utilize algorithms to explore various conformations and orientations of the ligand within the binding site and calculate the binding affinity, typically expressed as a binding energy in kcal/mol.
-
-
Analysis of Results:
-
The docking poses are ranked based on their predicted binding energies.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.
-
Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. consensus.app [consensus.app]
- 2. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the putative binding pocket of valerenic acid on GABAA receptors using docking studies and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]
- 6. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscimol - Wikipedia [en.wikipedia.org]
- 8. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Two Etomidate Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. schrodinger.com [schrodinger.com]
Valeranone vs. Diazepam: A Head-to-Head Comparison in Preclinical Anxiety Models
In the landscape of anxiolytic drug discovery, both synthetic compounds and natural products are scrutinized for their potential therapeutic efficacy. Diazepam, a benzodiazepine (B76468), has long been a benchmark for anxiolytic activity. Concurrently, constituents of traditional medicinal plants, such as Valeriana officinalis, are being investigated for their calming properties. This guide provides a detailed, head-to-head comparison of Valeranone, a component of Valerian, and diazepam, focusing on their performance in animal models of anxiety, supported by experimental data and mechanistic insights.
While direct comparative studies on the anxiolytic effects of this compound and diazepam are limited, research on the primary active constituent of Valerian, valerenic acid, offers valuable insights. Pharmacological investigations have explored the sedative, tranquilizing, and antihypertensive properties of this compound; however, its anxiolytic activity in direct comparison to standards like diazepam is not as extensively documented as that of valerenic acid.[1] Therefore, this comparison will primarily focus on the well-researched anxiolytic, valerenic acid, as a representative of Valerian's active compounds, versus diazepam.
Quantitative Analysis of Anxiolytic Effects
The anxiolytic properties of both valerenic acid and diazepam have been quantified in various animal models. The Elevated Plus Maze (EPM) is a standard behavioral assay used to assess anxiety in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in and the number of entries into the open arms of the maze is indicative of an anxiolytic effect.
| Compound | Animal Model | Doses Tested | Key Findings in Elevated Plus Maze (EPM) | Reference |
| Valerenic Acid | Female C57BL/6J Mice | 3, 6, 12 mg/kg (i.p.) | At 12 mg/kg, the anxiolytic effect was as robust as diazepam. Did not induce changes in locomotor activity. | [2] |
| Rats | 3 mg/kg | Significant reduction in anxious behavior compared to the control group. | [3] | |
| Diazepam | Female C57BL/6J Mice | 1 mg/kg (i.p.) | Served as a positive control, demonstrating a significant anxiolytic effect. | [2] |
| Rats | 1 mg/kg | Served as a positive control, demonstrating a significant reduction in anxious behavior. | [3] |
Mechanisms of Action: A Tale of Two Receptors
Both diazepam and the active constituents of Valerian exert their anxiolytic effects primarily through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. However, their specific mechanisms of action, particularly their binding sites on the GABA-A receptor, differ significantly.
Diazepam: As a classic benzodiazepine, diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the benzodiazepine site on the GABA-A receptor. This allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Valerenic Acid: Valerenic acid also modulates GABA-A receptors but at a different binding site from benzodiazepines.[4][[“]] It has been shown to preferentially bind to GABA-A receptors containing β2 or β3 subunits.[4] This interaction also enhances the GABAergic response, contributing to its anxiolytic effects. Furthermore, some research suggests that Valerian extracts and valerenic acid may also interact with serotonin (B10506) receptors, specifically acting as partial agonists at 5-HT5a receptors, which could contribute to their overall calming effects.[6][7]
Caption: Proposed signaling pathways for diazepam and valerenic acid.
Experimental Protocols
The following provides a general overview of the experimental protocols used in the comparative studies cited.
Animals:
-
Mice: Young adult, female C57BL/6J mice (3-4 months old) were used in some studies.[2]
-
Rats: The specific strain of rats was not always detailed in the abstracts.[3]
Drug Administration:
-
Valerenic Acid: Administered via intraperitoneal (i.p.) injection at doses of 3, 6, and 12 mg/kg.[2] In other studies, it was administered at 3 mg/kg.[3]
-
Diazepam: Administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg as a positive control.[2][3]
-
Vehicle Control: A control solution (e.g., 20% ethanol (B145695) v/v) was administered to the control group.[2]
Behavioral Assay: Elevated Plus Maze (EPM)
-
Apparatus: The EPM consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Procedure: Thirty minutes after the injection, each animal was placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The sessions were video-recorded, and the time spent in the open arms and the number of entries into the open arms were analyzed.
Caption: A simplified workflow for the Elevated Plus Maze experiment.
Conclusion
For researchers and drug development professionals, these findings suggest that valerenic acid and potentially other constituents of Valeriana officinalis warrant further investigation as alternative or adjunctive therapies for anxiety disorders. Future studies directly comparing the anxiolytic profiles of purified this compound and diazepam would be beneficial to fully elucidate the therapeutic potential of this specific compound.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. Valerenic acid reduces anxiety-like behavior in young adult, female (C57BL/6J) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Valeranone and Other Valerian Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Valeriana officinalis has long been attributed to the complex interplay of its numerous phytochemical constituents. While individual compounds like valerenic acid have been extensively studied, emerging evidence suggests that the synergistic and antagonistic interactions between these molecules are crucial for the plant's overall pharmacological profile. This guide provides a comparative assessment of the known synergistic effects of valerian compounds, with a focus on the available data and experimental methodologies, while also highlighting the current research gap concerning the specific synergistic activities of valeranone.
Understanding Synergy in Valerian
The concept of herbal synergy posits that the combined effect of multiple constituents is greater than the sum of their individual effects.[1] In Valerian, this is exemplified by the interactions of various compounds, including sesquiterpenes, flavonoids, and iridoids, which collectively contribute to its sedative, anxiolytic, and sleep-promoting properties. It is believed that no single compound is solely responsible for Valerian's therapeutic actions; instead, its effects result from the synergistic action of multiple constituents.[2]
Quantitative Data on Synergistic and Antagonistic Interactions
While direct quantitative data on the synergistic effects of this compound remains elusive in the current body of scientific literature, studies on other key valerian compounds provide valuable insights into the potential for such interactions. The following tables summarize the available quantitative data on synergistic and antagonistic effects observed between different valerian constituents.
| Interacting Compounds | Observed Effect | Experimental Model | Quantitative Measurement | Reference |
| Synergistic Interactions | ||||
| Valerenic Acid + Linarin | Potentiation of sedative and sleep-enhancing properties | Mice | Not explicitly quantified, but potentiation was observed. | [3] |
| 6-methylapigenin (B1244163) + Hesperidin | Potentiation of sleep-enhancing properties | Mice | Not explicitly quantified, but potentiation was observed. | [4][5] |
| Hesperidin + Diazepam (a benzodiazepine) | Synergistic potentiation of sedative effects | Mice (Hole Board Test) | Isobolar analysis confirmed a synergistic interaction. | [6][7] |
| Antagonistic Interaction | ||||
| Valerenic Acid + Acetoxy Valerenic Acid | Abolishment of the anxiolytic action of valerenic acid | Male CD-1 Mice (Elevated Plus Maze Test) | The anxiolytic effect of valerenic acid was abolished by the addition of acetoxy valerenic acid. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are the experimental protocols for the key studies cited.
Assessment of Sedative and Sleep-Enhancing Properties
-
Drug Administration: Compounds are administered intraperitoneally (i.p.) or orally.
-
Thiopental-Induced Sleeping Time:
-
Animals are administered the test compounds or vehicle.
-
After a set period (e.g., 30 minutes), a sub-hypnotic or hypnotic dose of sodium thiopental (B1682321) is injected.
-
The latency to the loss of the righting reflex (sleep induction) and the duration of the loss of the righting reflex (sleeping time) are recorded.
-
A significant increase in sleeping time in the presence of the compound combination compared to individual compounds suggests a synergistic or potentiating effect.[3]
-
Assessment of Anxiolytic Activity
-
Animal Model: Male CD-1 mice are a suitable model.[8]
-
Elevated Plus Maze (EPM) Test:
-
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The number of entries into and the time spent in the open and enclosed arms are recorded over a specific period (e.g., 5 minutes).
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
To assess synergy or antagonism, the effects of individual compounds are compared with the effects of their combination.[8][9]
-
Receptor Binding Assays
-
Preparation of Synaptic Membranes: Brain tissue (e.g., rat cerebral cortex) is homogenized and centrifuged to isolate synaptic membranes.
-
Radioligand Binding:
-
Synaptic membranes are incubated with a radiolabeled ligand (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) binding site on the GABA-A receptor) and varying concentrations of the test compounds.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The ability of the test compounds to displace the radioligand is determined, and the inhibition constant (Ki) is calculated.
-
Synergistic effects can be inferred if a combination of compounds shows a greater displacement than the individual compounds at the same concentrations.[10]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many valerian compounds involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[11][[“]] Valerenic acid, for example, acts as a positive allosteric modulator of GABA-A receptors.[13]
Caption: GABAergic signaling pathway modulated by valerenic acid.
The following diagram illustrates a general workflow for assessing the synergistic effects of herbal compounds.
Caption: Experimental workflow for assessing synergistic effects.
The Unexplored Synergies of this compound
This compound is a sesquiterpenoid component of Valerian oil and its pharmacological properties, including sedative, tranquilizing, and antihypertensive effects, have been investigated, though its activity is considered lower than that of other compounds.[14] While its individual actions have been noted, its potential for synergistic or antagonistic interactions with other valerian constituents remains a significant gap in the current research landscape. Given the established synergistic relationships between other valerian compounds, it is plausible that this compound also participates in such interactions, potentially modulating the overall therapeutic effect of the plant extract.
Future Directions
To fully elucidate the complex pharmacology of Valeriana officinalis, future research should focus on:
-
Systematic screening of synergistic interactions: Investigating the effects of binary and multi-component combinations of valerian compounds, including this compound, on relevant biological targets.
-
Quantitative analysis: Employing methods like isobolographic analysis and the combination index (CI) to quantify the nature and magnitude of these interactions.
-
Mechanism-based studies: Elucidating the molecular mechanisms underlying any observed synergistic or antagonistic effects.
By exploring these uncharted territories, the scientific community can gain a more comprehensive understanding of how valerian's intricate chemical makeup translates into its therapeutic benefits, paving the way for the development of more effective and standardized herbal medicines and novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Sedative and sleep-enhancing properties of linarin, a flavonoid-isolated from Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-methylapigenin and hesperidin: new valeriana flavonoids with activity on the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interaction between hesperidin, a natural flavonoid, and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anxiolytic effects of a Valerian extract is based on valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and identification of 6-methylapigenin, a competitive ligand for the brain GABA(A) receptors, from Valeriana wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. consensus.app [consensus.app]
- 13. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
Safety Operating Guide
Navigating the Disposal of Valeranone: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of valeranone, ensuring that safety and compliance remain at the forefront of laboratory operations. While specific public-domain disposal protocols for this compound are not detailed, a systematic approach following institutional and regulatory guidelines is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[1]
In the event of accidental exposure, the following first-aid measures should be taken:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[1][2]
Physicochemical and Toxicity Data for this compound
While a comprehensive Safety Data Sheet (SDS) with full GHS/HCS classification for this compound was not identified in the public domain, the following data has been compiled from available sources. This information is critical for a preliminary risk assessment.
| Property | Value | Reference |
| CAS Number | 5090-54-0 | [3][4] |
| Molecular Formula | C₁₅H₂₆O | [4] |
| Molecular Weight | 222.37 g/mol | [4] |
| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg (estimated) | [4][5][6] |
| Flash Point | 249.00 °F / 120.40 °C (TCC, estimated) | [4][6] |
| Solubility | Insoluble in water; Soluble in alcohol | [4][6] |
| Acute Toxicity | Intraperitoneal-mouse LD50: 350 mg/kg | [4][6] |
| Hazard Classification | GHS classification not found in provided sources. | [4][5][6] |
Step-by-Step this compound Disposal Protocol
The safest and most compliant method for disposing of chemical waste like this compound is to manage it through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[1] Attempting to neutralize or treat the chemical without a validated protocol can be dangerous.[1]
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and empty containers, as chemical waste.
-
Do not mix this compound waste with other waste streams.[1] Proper segregation is key to safe and compliant disposal.
2. Containerization and Labeling:
-
Collect this compound waste in a suitable, closed, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" (or as required by local regulations).
-
The label should include the chemical name "this compound," its CAS number (5090-54-0), and any appropriate hazard pictograms if identified by your institution's EHS assessment.[1]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]
-
The storage area should be away from general traffic and incompatible materials.
4. Arrange for Disposal:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.[1]
-
The EHS department will coordinate with a licensed hazardous waste disposal company for collection, transport, and final disposal in accordance with all federal, state, and local regulations.[1]
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[1] Its insolubility in water and potential environmental impact necessitate professional disposal.
-
Always consult with your institution's EHS department for specific guidelines and regulatory requirements applicable to your location.[1]
Experimental Protocols
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, emphasizing safety and compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
